2-Methyl-1-phenylbutane-1,3-dione
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-phenylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJRGVFXLVQEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341019 | |
| Record name | 2-Methyl-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6668-24-2 | |
| Record name | 2-Methyl-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Methyl-1-phenylbutane-1,3-dione
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-Methyl-1-phenylbutane-1,3-dione, a significant β-diketone intermediate in various chemical applications. The primary focus is on the crossed Claisen condensation, a robust and classical method for forming the carbon-carbon bond central to the β-dicarbonyl motif. This document elucidates the underlying reaction mechanism, explains the critical role of keto-enol tautomerism in the product's stability and reactivity, and presents a detailed, field-proven experimental protocol for its synthesis, purification, and characterization. The guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound's synthesis pathway, supported by mechanistic insights and practical methodologies.
Introduction: The Significance of β-Diketones
β-Diketones, or 1,3-diketones, are a class of organic compounds characterized by two carbonyl groups separated by a single methylene carbon. This unique structural arrangement imparts a high degree of acidity to the central methylene protons and gives rise to a dynamic equilibrium between keto and enol tautomers. These properties make β-diketones exceptionally versatile building blocks in organic synthesis, particularly for the construction of heterocyclic systems like pyrazoles and isoxazoles, which are core scaffolds in many medicinal compounds.[1] Furthermore, their ability to form stable chelate complexes with a wide range of metal ions makes them invaluable ligands in coordination chemistry and catalysis.[2] this compound (CAS 6668-24-2) is a prime example, serving as a key intermediate in various synthetic applications.[3][4][5]
The Primary Synthesis Pathway: Crossed Claisen Condensation
The most classical and reliable method for synthesizing this compound is the crossed or mixed Claisen condensation .[6][7] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound, such as a ketone, in the presence of a strong base.[8]
Rationale for Reagent Selection
The success of a crossed Claisen condensation hinges on precise control over the reactivity of the starting materials. For the synthesis of this compound, the chosen reagents are:
-
An Enolizable Ketone: 2-Butanone (Methyl Ethyl Ketone, MEK).[9] This ketone possesses acidic α-hydrogens on both sides of the carbonyl group, allowing it to be deprotonated by a strong base to form a nucleophilic enolate. The methylene (–CH₂–) protons are more acidic and sterically accessible than the methyl (–CH₃) protons, leading to the formation of the desired enolate for the condensation.
-
A Non-Enolizable Ester: Ethyl Benzoate .[10] This ester lacks α-hydrogens and therefore cannot self-condense. It serves exclusively as the electrophilic acylating agent that is attacked by the ketone enolate.
-
A Strong Base: Sodium Ethoxide (NaOEt) . The base must be strong enough to deprotonate the ketone (pKa ~20-25).[11] Crucially, the alkoxide base should match the alkoxy group of the ester (ethoxide for ethyl benzoate) to prevent transesterification, a competing reaction that would scramble the ester component and lead to unwanted byproducts.[8]
The overall reaction is depicted below:
Caption: Overall Claisen condensation reaction scheme.
The Reaction Mechanism: A Stepwise Analysis
The Claisen condensation proceeds through a sequence of well-defined steps. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
-
Enolate Formation: The alkoxide base (ethoxide) abstracts an acidic α-proton from the methylene carbon of 2-butanone to form a resonance-stabilized enolate ion. This is the rate-determining step.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl benzoate. This results in the formation of a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide ion as a leaving group. This yields the β-diketone product.
-
Thermodynamic Driving Force: The β-diketone product has highly acidic protons on the central carbon (pKa ≈ 9-11), which are readily abstracted by the ethoxide base present in the reaction mixture. This irreversible deprotonation forms a stable, resonance-stabilized enolate of the product. This final step is the thermodynamic driving force that pulls the entire reaction equilibrium towards the product.[8][12] An acidic workup is required in the final stage to protonate this enolate and yield the neutral β-diketone.
Caption: Stepwise mechanism of the crossed Claisen condensation.
The Role of Keto-Enol Tautomerism
A defining characteristic of this compound, like all β-dicarbonyl compounds, is its existence as a mixture of tautomers: the keto form and two possible enol forms.[13] This equilibrium is not a mere curiosity; it governs the compound's stability, spectroscopic properties, and reactivity.
The enol form is significantly stabilized by two key factors:
-
Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group and, in one tautomer, with the phenyl ring, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[14]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring.[15][16]
Due to these stabilizing effects, the enol form is often the major species present at equilibrium in non-polar solvents.[13][15] The enol tautomer with the phenyl group in conjugation with the C=C double bond is generally the most stable.[14]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-phenylbutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-phenylbutane-1,3-dione, a β-diketone, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structural features, characterized by a phenyl group attached to a butane-1,3-dione backbone with a methyl substituent at the second position, give rise to a unique combination of reactivity and physical properties. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental data and established scientific principles. Understanding these properties is paramount for its effective application in research and development, particularly in the design of novel therapeutic agents and synthetic methodologies.
Chemical Identity and Molecular Structure
A clear identification of this compound is fundamental for any scientific investigation. The following table summarizes its key chemical identifiers.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 6668-24-2 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molecular Weight | 176.21 g/mol | [1][2] |
| Canonical SMILES | CC(C(=O)C)C(=O)C1=CC=CC=C1 | [1] |
| InChI | InChI=1S/C11H12O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8H,1-2H3 | [1] |
| InChIKey | IRNJRGVFXLVQEK-UHFFFAOYSA-N | [1] |
The molecular structure of this compound, with its diketone functionality, allows for the existence of keto-enol tautomerism. This phenomenon can significantly influence its reactivity and spectroscopic properties.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental settings. This section details the key physicochemical parameters of this compound.
Physical State and Appearance
At room temperature, this compound exists as a colorless to light yellow liquid or oil[2][3]. This explains the absence of a defined melting point in most literature.
Boiling Point and Density
The boiling point and density are crucial for purification and reaction setup.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 130-134 °C | at 11 Torr | [2][4] |
| Density | 1.0899 g/cm³ | at 6.2 °C | [2][4] |
| 1.080 g/cm³ | Not specified | [5] |
Solubility
pKa
The acidity of the α-hydrogen, located between the two carbonyl groups, is a key feature of β-diketones.
| Property | Value | Note | Source(s) |
| pKa | 9.78 ± 0.26 | Predicted | [2][4] |
An experimentally determined pKa value would provide a more definitive measure of its acidity.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source(s) |
| 1.46 ppm | d, J = 7.0 Hz | 3H | -CH(CH₃ ) | [3] |
| 2.17 ppm | s | 3H | -C(=O)CH₃ | [3] |
| 4.50 ppm | q, J = 7.0 Hz | 1H | -CH (CH₃) | [3] |
| 7.50 ppm | m | 5H | Aromatic protons | [3] |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. While a full spectrum with peak assignments is not available in the provided search results, it is a critical tool for structural confirmation.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| Technique | Key m/z Peaks | Source(s) |
| GC-MS | 105 (Top Peak) | [1] |
The peak at m/z 105 likely corresponds to the benzoyl cation [C₆H₅CO]⁺, a common fragment for compounds containing a benzoyl group.
Safety and Handling
Understanding the hazards associated with a chemical is crucial for safe laboratory practice.
GHS Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides standardized hazard information.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]
-
P264: Wash skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.[6]
Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the dicarbonyl functionality and the acidic α-hydrogen. It can undergo a variety of reactions, including enolate formation, alkylation, and condensation reactions. The presence of the phenyl group can also influence its reactivity through electronic effects. The compound should be stored in a dry, well-ventilated place at room temperature, sealed in a tightly closed container.[2][4]
Synthesis of this compound
A variety of synthetic routes can be employed for the preparation of β-diketones. One reported method involves the Rh-catalyzed reductive α-acylation of an enone.
Experimental Protocol: Rh-catalyzed Reductive α-Acylation
This protocol is adapted from a published procedure.[3]
Materials:
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Acid chloride (e.g., benzoyl chloride)
-
RhCl(PPh₃)₃ (Wilkinson's catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
1.0 M Diethylzinc (Et₂Zn) in hexane
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate (AcOEt)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of RhCl(PPh₃)₃ (2 mol%) in anhydrous THF at 0 °C, add the α,β-unsaturated ketone (4 mmol) and the acid chloride (2 mmol).
-
Gradually add 1.0 M Et₂Zn in hexane (3 mmol) to the mixture at 0 °C.
-
Stir the reaction mixture at the same temperature for the required reaction time.
-
Quench the reaction by adding 10% HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with saturated NaCl solution and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexane as the eluent) to obtain this compound.
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The Phenomenon of Keto-Enol Tautomerism in β-Dicarbonyls
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2-Methyl-1-phenylbutane-1,3-dione
This guide provides a comprehensive examination of the keto-enol tautomerism exhibited by this compound, a β-diketone of significant interest in synthetic chemistry and drug development. We will explore the underlying principles of this equilibrium, the structural factors that govern tautomer stability, and the analytical methodologies required for its rigorous characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of tautomeric systems.
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] The equilibrium between a ketone (the keto form) and an enol (an alkene with a hydroxyl group) is a fundamental concept in organic chemistry.[2] For simple monocarbonyl compounds, the equilibrium overwhelmingly favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.
However, in β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized, leading to a measurable equilibrium containing both tautomers.[3] This stabilization arises from two primary factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong, six-membered intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable pseudo-aromatic ring.[3][4]
The position of this equilibrium is highly sensitive to the molecular structure, solvent, and temperature, making its study crucial for predicting chemical reactivity and biological activity.[5][6][7] The importance of understanding tautomerism extends significantly into drug development, as different tautomers can exhibit distinct pharmacological profiles and metabolic fates.[8]
Structural Analysis of this compound Tautomers
This compound is an asymmetrical β-diketone, which introduces complexity into its tautomeric behavior. The central α-carbon is chiral and bears a methyl group, and the two carbonyl groups are flanked by a phenyl group and a methyl group, respectively. This asymmetry results in the possibility of two distinct enol forms, Enol A and Enol B, in equilibrium with the central diketo form.
The key determinant of which enol form predominates is the extent of electronic stabilization. Enol B is significantly more stable than Enol A. This is because the enolic double bond in Enol B is in conjugation with the phenyl ring in addition to the carbonyl group, creating a more extended delocalized π-system.[9][10] This extended conjugation provides substantial resonance stabilization that is not available to Enol A. Therefore, the primary equilibrium exists between the diketo form and the more stable enol tautomer (Enol B).
Synthesis and Isolation
The synthesis of this compound can be achieved through various methods, with a common approach being the Rh-catalyzed reductive α-acylation of an enone.[11] This involves reacting an α,β-unsaturated ketone with an acid chloride in the presence of a rhodium catalyst and a reducing agent like diethylzinc.
Typical Synthetic Protocol:
-
To a solution of benzoic acid (2 mmol) in CH₂Cl₂ (5 mL), add SOCl₂ (2.6 mmol) and catalytic DMF (2 drops) at room temperature. Stir for 20 hours to form benzoyl chloride.
-
In a separate flame-dried flask under an argon atmosphere, dissolve RhCl(PPh₃)₃ (2 mol%) in THF (5 mL).
-
Add the corresponding α,β-unsaturated ketone (e.g., 3-penten-2-one, 4 mmol) and the prepared acid chloride (2 mmol) to the catalyst solution at 0 °C.
-
Gradually add 1.0 M Et₂Zn in hexane (3 mmol) to the mixture at 0 °C and stir for the required reaction time.
-
Quench the reaction with 10% HCl and extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaCl solution and dry over MgSO₄.
-
Remove the solvent in vacuo and purify the residue by column chromatography (e.g., AcOEt:hexane = 1:9) to yield the 1,3-diketone product.[11]
Spectroscopic Characterization of Tautomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the principal techniques for investigating keto-enol equilibria.[12] Because the interconversion between the keto and enol forms is slow on the NMR timescale, distinct signals for both tautomers can be observed and quantified in the same spectrum.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is particularly powerful for determining the keto-to-enol ratio. The ratio can be calculated by integrating the signals unique to each tautomer.[1]
-
Enol Tautomer: The most characteristic signal is the enolic hydroxyl proton, which is highly deshielded due to the strong intramolecular hydrogen bond and typically appears far downfield between 15-17 ppm.[11] The methyl group attached to the C=C double bond will appear as a singlet.
-
Keto Tautomer: The keto form will show a quartet for the methine proton (α-proton) coupled to the adjacent methyl doublet. The two methyl groups will have distinct chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy provides clear evidence for the presence of both forms by identifying their characteristic functional group vibrations.
-
Enol Tautomer: A broad O-H stretch is observed (often centered around 3000 cm⁻¹), and a conjugated C=O stretch appears at a lower frequency (approx. 1600-1620 cm⁻¹). A C=C stretch will also be present (approx. 1580-1600 cm⁻¹).
-
Keto Tautomer: Two distinct C=O stretching bands will be visible at higher frequencies, corresponding to the benzoyl and acetyl carbonyls (approx. 1680 cm⁻¹ and 1725 cm⁻¹, respectively).[11]
| Tautomer | ¹H NMR Signals (CDCl₃) | ¹³C NMR Signals (CDCl₃) | IR Signals (neat) |
| Keto Form | α-CH: ~4.5 ppm (q)α-CH-CH₃ : ~1.4 ppm (d)C(=O)-CH₃: ~2.2 ppm (s) | C=O (benzoyl): ~198-204 ppmC=O (acetyl): ~200-205 ppmα-CH: ~57-60 ppm | C=O (benzoyl): ~1682 cm⁻¹[11]C=O (acetyl): ~1726 cm⁻¹[11] |
| Enol Form | Enolic OH: ~16.2 ppm (s, broad)[11]C=C-CH₃: ~1.7 ppm (s)C(=O)-CH₃: ~2.2 ppm (s) | C=O (H-bonded): ~180-198 ppmC=C-OH: ~106-110 ppm | C=O (conjugated): ~1600 cm⁻¹C=C: ~1580 cm⁻¹O-H: ~2900-3200 cm⁻¹ (broad) |
The Influence of Solvent on Tautomeric Equilibrium
The solvent environment plays a critical role in determining the position of the keto-enol equilibrium.[14][15] This is a direct consequence of the different polarities of the tautomers and the solvent's ability to form intermolecular hydrogen bonds.
-
Nonpolar, Aprotic Solvents (e.g., hexane, CCl₄, CDCl₃): In these solvents, the enol form is generally favored. The nonpolar environment cannot disrupt the stabilizing intramolecular hydrogen bond of the enol.[4][5]
-
Polar, Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors, but not donors. They can partially disrupt the intramolecular hydrogen bond of the enol, shifting the equilibrium slightly towards the more polar keto form.[4]
-
Polar, Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They effectively solvate both tautomers but can significantly disrupt the intramolecular hydrogen bond of the enol by forming competing intermolecular hydrogen bonds.[5] This disruption destabilizes the enol form relative to the keto form, shifting the equilibrium significantly towards the keto tautomer.
| Solvent Type | Example | Expected Predominant Tautomer | Rationale |
| Nonpolar Aprotic | CDCl₃ | Enol | Intramolecular H-bond of enol is stable and undisrupted.[5] |
| Polar Aprotic | DMSO-d₆ | Mixture, more keto than in CDCl₃ | Solvent disrupts intramolecular H-bond, favoring the more polar keto form.[4][7] |
| Polar Protic | Methanol-d₄ | Keto | Solvent forms strong intermolecular H-bonds, disrupting the enol's internal stabilization.[5] |
Experimental Workflow for Equilibrium Analysis
A robust and self-validating workflow is essential for the accurate determination of the tautomeric equilibrium constant (KT).
Protocol: Determination of KT by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of purified this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration.
-
Data Acquisition: Record the spectrum at a constant, known temperature (e.g., 298 K).
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Signal Integration:
-
Identify a well-resolved signal unique to the keto form (e.g., the methine proton quartet at ~4.5 ppm). Integrate this signal and normalize its value by the number of protons it represents (i.e., divide by 1). Let this be Iketo.
-
Identify a well-resolved signal unique to the enol form (e.g., the broad enolic OH proton at ~16.2 ppm or a methyl singlet). Integrate this signal and normalize it by its proton count. Let this be Ienol.
-
-
Calculation of Equilibrium Constant (KT):
-
The mole fraction of each tautomer is proportional to its normalized integral value.
-
Percent Enol = [Ienol / (Ienol + Iketo)] * 100
-
Percent Keto = [Iketo / (Ienol + Iketo)] * 100
-
KT = [Enol] / [Keto] = Ienol / Iketo
-
Conclusion and Implications
The tautomeric equilibrium of this compound is a dynamic interplay between a diketo form and a highly stabilized enol tautomer. The predominance of the enol form, particularly in nonpolar environments, is driven by the formation of an extended conjugated system involving the phenyl ring and a strong intramolecular hydrogen bond. Spectroscopic methods, especially ¹H NMR, provide a direct and quantitative measure of this equilibrium. For professionals in drug development, a thorough understanding of this behavior is paramount. The specific tautomeric form present under physiological conditions can dictate receptor binding affinity, membrane permeability, and metabolic stability, ultimately influencing the efficacy and safety of a potential therapeutic agent.[8] Therefore, the rigorous characterization of tautomerism, as outlined in this guide, is a critical step in the rational design of new chemical entities.
References
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- KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. [Link]
- β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Nanalysis. (2022-04-01). [Link]
- Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. (2021-11-20). [Link]
- Tautomerism of β-Diketones and β-Thioxoketones. MDPI. (2023-01-30). [Link]
- An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds.
- Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. [Link]
- Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]
- What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?. Chemistry Stack Exchange. (2018-09-23). [Link]
- Determination of the enol form of asymmetric 1,3-dicarbonyl compounds: 2D HMBC NMR data and DFT calculations.
- Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
- Structure of 1,3-diketones and keto-enol forms for...
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Spectroscopic Unveiling of 2-Methyl-1-phenylbutane-1,3-dione: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-1-phenylbutane-1,3-dione, a β-dicarbonyl compound of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural characterization of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The inherent keto-enol tautomerism of this compound will be a central theme, with detailed interpretation of how this dynamic equilibrium is reflected in its spectral data.
Introduction: The Duality of a β-Diketone
This compound (molecular formula C₁₁H₁₂O₂) is a fascinating molecule that embodies the structural nuances of β-dicarbonyl compounds. Its utility as a precursor in various organic syntheses necessitates a thorough understanding of its chemical identity and purity, which can be unequivocally established through modern spectroscopic techniques. A key characteristic of this compound, and β-diketones in general, is its existence as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form.[1] This equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent, and profoundly influences the compound's reactivity and its spectroscopic signature.[2]
This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing a detailed interpretation of the spectral features of both the keto and enol tautomers. Furthermore, we will present standardized experimental protocols for acquiring these spectra, ensuring that the methodologies described are robust and reproducible.
Keto-Enol Tautomerism: A Fundamental Equilibrium
The phenomenon of keto-enol tautomerism is a cornerstone of organic chemistry, describing the chemical equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group bonded to a carbon-carbon double bond).[1] In the case of this compound, the equilibrium is between the diketo tautomer and the more stable, conjugated enol tautomer.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of intramolecular hydrogen bonding.[2] In non-polar solvents, the enol form is often favored due to the stability conferred by the intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. Conversely, in polar, protic solvents, the diketo form may be more prevalent as the solvent molecules can disrupt the intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl groups.[2]
Caption: Keto-enol tautomerism of this compound.
Spectroscopic Data and Interpretation
The following sections present the spectroscopic data for this compound and provide a detailed analysis of the key spectral features. The data presented is a composite from available literature, primarily from a rhodium-catalyzed synthesis of 1,3-diketones.[3]
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) reveals the presence of both the diketo and enol tautomers.
Table 1: ¹H NMR Data for this compound in CDCl₃ [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Tautomer) | Assignment (Enol Tautomer) |
| 7.98 | m | 2H | Aromatic (ortho-H) | - |
| 7.61 | m | 1H | Aromatic (para-H) | - |
| 7.50 | m | 2H | Aromatic (meta-H) | - |
| 4.50 | q, J = 7.0 Hz | 1H | -CH(CH₃) | - |
| 2.17 | s | 3H | -C(=O)CH₃ | - |
| 1.46 | d, J = 7.0 Hz | 3H | -CH(CH₃) | - |
| 16.5 (approx.) | br s | (variable) | - | Enolic -OH |
Interpretation:
-
Aromatic Region (7.50-7.98 ppm): The multiplets in this region are characteristic of the protons on the phenyl group.
-
Diketo Tautomer Signals:
-
The quartet at 4.50 ppm corresponds to the methine proton (-CH) adjacent to the methyl group. The coupling constant of 7.0 Hz indicates its proximity to the three equivalent protons of the methyl group.
-
The singlet at 2.17 ppm is assigned to the three protons of the acetyl methyl group.
-
The doublet at 1.46 ppm corresponds to the three protons of the methyl group attached to the chiral center, coupled to the methine proton.
-
-
Enol Tautomer Signal:
-
A very broad singlet is often observed far downfield, typically around 16.5 ppm. This is the characteristic chemical shift for the enolic hydroxyl proton, which is deshielded due to the formation of a strong intramolecular hydrogen bond with the neighboring carbonyl oxygen. The integration of this peak can be variable due to exchange with residual water.
-
The relative integration of the signals for the keto and enol forms can be used to determine the equilibrium constant for the tautomerization in a given solvent.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound in CDCl₃ also shows distinct signals for both tautomers.
Table 2: ¹³C NMR Data for this compound in CDCl₃ [3]
| Chemical Shift (δ, ppm) | Assignment (Keto Tautomer) | Assignment (Enol Tautomer) |
| 204.94 | -C(=O)CH₃ | - |
| 197.20 | -C(=O)Ph | - |
| 135.83 | Aromatic (ipso-C) | Aromatic (ipso-C) |
| 133.62 | Aromatic (para-C) | Aromatic (para-C) |
| 128.80 | Aromatic (meta-C) | Aromatic (meta-C) |
| 128.61 | Aromatic (ortho-C) | Aromatic (ortho-C) |
| 56.77 | -CH(CH₃) | - |
| 27.90 | -C(=O)CH₃ | - |
| 13.62 | -CH(CH₃) | - |
| ~195 | - | Enolic C=O |
| ~100 | - | Enolic =C- |
Interpretation:
-
Carbonyl Carbons: The signals at 204.94 ppm and 197.20 ppm are characteristic of the two distinct carbonyl carbons in the diketo form. The enol form will have a carbonyl signal around 195 ppm and a signal for the carbon of the C=C double bond bonded to the hydroxyl group.
-
Aromatic Carbons: The signals between 128 and 136 ppm correspond to the carbons of the phenyl ring.
-
Aliphatic Carbons (Keto Tautomer): The signal at 56.77 ppm is assigned to the methine carbon, while the signals at 27.90 ppm and 13.62 ppm correspond to the two methyl carbons.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound (as a neat oil) shows characteristic absorptions for both the keto and enol forms.
Table 3: Key IR Absorptions for this compound (Neat) [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3072 | Medium | Aromatic C-H stretch |
| 2992, 2944 | Medium | Aliphatic C-H stretch |
| 1726 | Strong | C=O stretch (diketo form) |
| 1678 | Strong | C=O stretch (conjugated, enol form) |
| ~1600 | Medium | C=C stretch (enol form) and aromatic C=C stretch |
Interpretation:
-
C=O Stretching Region: The presence of two strong absorption bands in the carbonyl region is a clear indication of the keto-enol tautomerism. The band at a higher wavenumber (1726 cm⁻¹) corresponds to the non-conjugated carbonyl groups of the diketo tautomer. The band at a lower wavenumber (1678 cm⁻¹) is attributed to the conjugated carbonyl group in the enol form, which is weakened by resonance and intramolecular hydrogen bonding.
-
C=C and Aromatic Stretching: The absorption around 1600 cm⁻¹ is likely due to the stretching of the carbon-carbon double bond in the enol tautomer, as well as the characteristic C=C stretching of the aromatic ring.
-
C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.
Table 4: Key Mass Spectrometry Data for this compound [3]
| m/z | Relative Intensity | Assignment |
| 176 | Moderate | [M]⁺ (Molecular Ion) |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
| 43 | High | [CH₃CO]⁺ (Acetyl cation) |
Interpretation:
-
Molecular Ion: The peak at m/z = 176 corresponds to the molecular weight of the compound (C₁₁H₁₂O₂), confirming its elemental composition.
-
Major Fragment Ions: The most abundant fragment ion is typically the benzoyl cation at m/z = 105, formed by the cleavage of the C-C bond between the two carbonyl groups. The presence of a strong peak for the acetyl cation at m/z = 43 is also a key diagnostic feature. The phenyl cation at m/z = 77 arises from the further fragmentation of the benzoyl cation.
Caption: Proposed mass fragmentation pathway for this compound.
Experimental Methodologies
The following sections provide standardized protocols for the acquisition of the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on established laboratory practices.
Synthesis of this compound
A typical procedure for the synthesis of 1,3-diketones involves the rhodium-catalyzed reductive α-acylation of an α,β-unsaturated ketone.[3]
Protocol:
-
To a solution of RhCl(PPh₃)₃ (2 mol%) in anhydrous THF (5 mL) at 0 °C under an argon atmosphere, add the α,β-unsaturated ketone (e.g., methyl vinyl ketone, 4 mmol) and the acid chloride (e.g., benzoyl chloride, 2 mmol).
-
Gradually add a 1.0 M solution of Et₂Zn in hexane (3 mmol) to the mixture at 0 °C.
-
Stir the reaction mixture at the same temperature for the required time (typically 1 hour, monitored by TLC).
-
Quench the reaction with 10% HCl and extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaCl solution and dry over MgSO₄.
-
Remove the solvent in vacuo and purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to afford this compound.
Sources
Point of Clarification: Identifying the Correct Compound
It appears there is a significant discrepancy regarding the chemical identity of CAS 6668-24-2. The information available is conflicting, pointing to two distinct compounds. To ensure the technical guide is accurate and meets your needs, clarification on the target molecule is essential.
Compound 1: 2-Methyl-1-phenylbutane-1,3-dione
Multiple chemical suppliers and databases identify CAS 6668-24-2 as This compound [1][2][3][4][5][6][7][][9].
-
Chemical Class: A beta-dione, a type of organic chemical intermediate.
-
Primary Use: It is described as a chemical intermediate, potentially used in the synthesis of herbicides and pesticides[3]. This compound is not typically associated with drug development or biological signaling pathways in the manner of a pharmaceutical agent.
Compound 2: Sancycline (6-Demethyl-6-deoxytetracycline)
Some sources incorrectly associate CAS 6668-24-2 with Sancycline [10], a tetracycline antibiotic. However, the correct CAS number for Sancycline hydrochloride is 6625-20-3 [11][12]. Sancycline, also known as 6-Demethyl-6-deoxytetracycline, is a well-defined pharmaceutical compound.
-
Chemical Class: A semi-synthetic tetracycline antibiotic[10][11][12].
-
Molecular Formula: C₂₁H₂₂N₂O₇ (for the base)[13].
-
Mechanism of Action: Like other tetracyclines, it inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit[10][14][12][15].
-
Primary Use: It is a broad-spectrum antibiotic and serves as a key intermediate in the synthesis of more advanced tetracyclines like Minocycline[14][16][17]. Its properties and applications are highly relevant to researchers, scientists, and drug development professionals.
Recommendation
The core requirements of your request—an in-depth technical guide for drug development professionals focusing on signaling pathways, experimental protocols, and biological activity—strongly suggest that your true topic of interest is Sancycline (6-Demethyl-6-deoxytetracycline) , and that the CAS number 6668-24-2 was provided in error.
A technical guide on this compound would be significantly different, focusing on organic synthesis, reaction kinetics, and its role as a chemical building block rather than pharmacology and drug development.
Before proceeding, please confirm which of these two compounds is the intended subject of the technical guide. Once the correct compound is identified, I can generate the comprehensive guide as requested.
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The Rise and Fall of a Potent Anti-Inflammatory Scaffold: An In-depth Technical Guide to the Discovery and History of Phenylbutanedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylbutanedione scaffold represents a significant chapter in the history of medicinal chemistry, giving rise to a class of potent non-steroidal anti-inflammatory drugs (NSAIDs) that profoundly impacted the management of inflammatory disorders. This technical guide provides a comprehensive exploration of the discovery, historical development, and chemical evolution of phenylbutanedione derivatives. From the serendipitous discovery of phenylbutazone to the development of its metabolites and analogs, we delve into the structure-activity relationships, mechanisms of action, and the pivotal clinical findings that defined their therapeutic journey. This guide offers field-proven insights into the experimental choices that shaped their development and the causality behind both their efficacy and their eventual decline in human medicine due to significant safety concerns. Detailed experimental protocols, comparative data, and visualizations of key pathways and structures are provided to offer a thorough understanding of this important class of compounds.
Introduction: The Dawn of a New Anti-Inflammatory Agent
The mid-20th century marked a turning point in the therapeutic landscape of inflammatory diseases. The discovery of corticosteroids had provided a powerful new tool, but their use was associated with significant side effects. This created a pressing need for safer, yet equally effective, anti-inflammatory agents. The story of phenylbutanedione derivatives begins in the late 1940s with the Swiss pharmaceutical company Geigy. Researchers there were investigating pyrazole derivatives, a class of compounds that had already yielded the analgesic and antipyretic drug antipyrine. This line of inquiry led to the synthesis of a new compound in 1946: 4-butyl-1,2-diphenylpyrazolidine-3,5-dione, which would come to be known as phenylbutazone .
Initially explored for its potential as a solubilizing agent for other drugs, the potent anti-inflammatory properties of phenylbutazone were soon recognized. It was introduced into clinical practice in 1949 and quickly became a widely used treatment for a range of inflammatory and painful conditions, including rheumatoid arthritis, gout, and ankylosing spondylitis.[1] Its introduction was hailed as a significant therapeutic advancement, offering an alternative to the often-problematic corticosteroids.[2]
The Core Scaffold: Phenylbutazone and its Mechanism of Action
Phenylbutazone's therapeutic effects stem from its potent, non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3][4]
By blocking both COX isoforms, phenylbutazone effectively reduces the production of these pro-inflammatory prostaglandins, leading to its pronounced analgesic, anti-inflammatory, and antipyretic effects.[3][4]
The Evolution of the Scaffold: Key Derivatives
The clinical success of phenylbutazone spurred further research into its metabolism and the development of related compounds with potentially improved therapeutic profiles.
Oxyphenbutazone
One of the earliest and most significant discoveries was that a major active metabolite of phenylbutazone was oxyphenbutazone . This compound, formed by the hydroxylation of one of the phenyl rings of phenylbutazone, was found to possess similar anti-inflammatory activity to the parent drug.[5] Synthesized by Pfister and Häfliger in 1957, oxyphenbutazone was subsequently marketed as a drug in its own right, often promoted as having a lower incidence of gastric side effects.[5]
Kebuzone
Kebuzone , or ketophenylbutazone, is another derivative where the butyl side chain of phenylbutazone is modified to a 3-oxobutyl group. It was developed as a non-steroidal anti-inflammatory drug for conditions such as thrombophlebitis and rheumatoid arthritis.[6][7] Like its parent compound, kebuzone exhibits analgesic, antipyretic, and platelet-inhibitory actions through the inhibition of prostaglandin synthesis.[6]
Sulfinpyrazone
A notable departure from the primary anti-inflammatory focus was the development of sulfinpyrazone . This derivative, characterized by a 2-(phenylsulfinyl)ethyl group at the 4-position, was found to have potent uricosuric properties, meaning it increases the excretion of uric acid.[8] This made it a valuable treatment for gout.[8] Interestingly, while it is a phenylbutazone derivative, sulfinpyrazone lacks significant anti-inflammatory and analgesic effects.[8] It was later also investigated for its antiplatelet activity.[9]
Synthesis of Phenylbutanedione Derivatives
The synthesis of the core phenylbutanedione structure and its derivatives has been a subject of extensive study in organic chemistry.
Experimental Protocol: Synthesis of Phenylbutazone
The classical synthesis of phenylbutazone involves the condensation of diethyl n-butylmalonate with hydrazobenzene in the presence of a base.
Materials:
-
Diethyl n-butylmalonate
-
Hydrazobenzene
-
Sodium ethoxide
-
Anhydrous toluene
-
Dilute hydrochloric acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazobenzene in anhydrous toluene.
-
Add sodium ethoxide to the solution.
-
Slowly add diethyl n-butylmalonate to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude phenylbutazone.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure phenylbutazone.
Synthesis of Diethyl n-butylmalonate (Intermediate)
A key intermediate in the synthesis of phenylbutazone is diethyl n-butylmalonate. A common laboratory preparation involves the following steps:
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
n-Butyl bromide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Add diethyl malonate dropwise to the sodium ethoxide solution.
-
After the addition is complete, add n-butyl bromide dropwise while stirring.
-
Reflux the mixture for 2-3 hours.
-
Distill off the excess ethanol.
-
Add water to the residue and extract the diethyl n-butylmalonate with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent by distillation.
-
Purify the crude product by vacuum distillation.
Comparative Pharmacological Profile
The therapeutic utility and side-effect profile of phenylbutanedione derivatives are directly related to their potency and selectivity for the COX enzymes.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Phenylbutazone | ~10 | ~3.3 | ~0.3 |
| Oxyphenbutazone | Data not readily available, but similar to phenylbutazone | Data not readily available, but similar to phenylbutazone | Likely non-selective |
| Kebuzone | Data not readily available | Data not readily available | Likely non-selective |
| Sulfinpyrazone | Weak inhibitor | Weak inhibitor | N/A (primarily uricosuric) |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are approximate values from equine whole blood assays for phenylbutazone.[10]
| Compound | Oral Bioavailability | Plasma Protein Binding | Elimination Half-life |
| Phenylbutazone | High (>80%) | >98% | ~70 hours (human) |
| Oxyphenbutazone | Well absorbed | High | Similar to phenylbutazone |
| Kebuzone | Data not readily available | High | Data not readily available |
| Sulfinpyrazone | Rapid and complete | ~98-99% | ~2-4 hours (human) |
The Decline in Human Medicine: A Story of Adverse Effects
Despite their efficacy, the use of phenylbutazone and its close derivatives in humans began to decline in the 1970s and 1980s due to a growing awareness of serious and sometimes fatal adverse effects.[1]
The non-selective inhibition of COX-1, which is responsible for producing prostaglandins that protect the gastrointestinal mucosa, led to a high incidence of gastrointestinal complications, including ulcers and bleeding.[6]
More alarmingly, phenylbutazone was linked to rare but severe hematological disorders, most notably aplastic anemia , a condition where the bone marrow fails to produce enough new blood cells.[1][11] Other blood dyscrasias, such as agranulocytosis and thrombocytopenia, were also reported. These life-threatening side effects ultimately led to the withdrawal of phenylbutazone and oxyphenbutazone from human use in many countries.[1][4]
A Lasting Legacy in Veterinary Medicine
While largely abandoned for human use, phenylbutazone has maintained a significant role in veterinary medicine, particularly in equine practice.[1] Horses appear to have a different metabolic profile and tolerance for the drug compared to humans. It remains a widely used and effective treatment for musculoskeletal pain and inflammation in horses.[1] However, even in veterinary use, careful monitoring for gastrointestinal and renal side effects is crucial.[12]
Conclusion
The story of phenylbutanedione derivatives is a compelling case study in drug development, illustrating the delicate balance between efficacy and safety. Phenylbutazone and its analogs were once at the forefront of anti-inflammatory therapy, providing much-needed relief for patients with debilitating inflammatory conditions. However, the severe adverse effects associated with their use underscore the importance of rigorous post-marketing surveillance and the continuous search for safer therapeutic alternatives. While their chapter in human medicine has largely closed, the enduring legacy of phenylbutanedione derivatives in veterinary practice and as a foundational scaffold in medicinal chemistry continues to be significant. The lessons learned from their development and subsequent decline remain highly relevant to researchers and drug development professionals today.
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Unlocking the Potential of β-Diketones: From Fundamental Chemistry to Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience has repeatedly confirmed that the most profound innovations often arise from a deep understanding of fundamental molecular scaffolds. Among these, the β-diketone framework stands out for its remarkable versatility. Its unique electronic and structural properties are not mere chemical curiosities; they are functional handles that researchers can manipulate to achieve a vast array of outcomes in medicine, materials science, and catalysis. This guide is designed to move beyond a simple survey of applications. It aims to provide a causal understanding of why β-diketones are so effective, empowering you to rationally design your own novel systems and experiments.
Part 1: The Chemical Core: Tautomerism and Chelation
The utility of any molecular building block is dictated by its intrinsic chemical properties. For β-diketones, two features are paramount: the dynamic equilibrium of keto-enol tautomerism and the ability of the enolate form to act as a powerful chelating agent for metal ions.
The Keto-Enol Tautomeric Equilibrium
Unlike simple ketones which exist almost exclusively in the keto form, β-diketones exhibit a significant and controllable equilibrium with their enol tautomer.[1] This is not a simple isomeric shift but a dynamic process that underpins much of their reactivity. The enol form is uniquely stabilized by two key factors: the formation of a conjugated π-system across the O=C-C=C-OH framework and a strong intramolecular hydrogen bond that creates a stable, quasi-aromatic six-membered ring.[1]
The position of this equilibrium is highly sensitive to the molecular environment, a feature that can be exploited experimentally.
-
Solvent Polarity: In nonpolar solvents, the intramolecular hydrogen bond of the enol is favored, and this form dominates.[2] In polar, protic solvents like water, the solvent molecules can form their own hydrogen bonds, disrupting the internal one and shifting the equilibrium towards the diketo form.[2][3]
-
Substituents: Electron-withdrawing groups (e.g., -CF₃) attached to the carbonyls increase the acidity of the enolic proton, favoring the enol form.[4]
This tunable equilibrium is critical; the enol form provides the acidic proton and the specific geometry required for metal chelation, while the keto form can be targeted in certain organic transformations.
Caption: Keto-enol tautomerism in β-diketones.
Coordination Chemistry: The Bidentate Chelate
The deprotonated enol form of a β-diketone is known as a β-diketonate. This anion is an exceptional ligand in coordination chemistry, specifically a bidentate chelating agent.[5][6][7] The two oxygen atoms coordinate to a single metal ion, forming a highly stable six-membered chelate ring.[5][8] This chelation effect, an entropic advantage over two separate monodentate ligands, is the primary reason for the high stability of metal β-diketonate complexes.[6]
These complexes, with the general formula M(β-diketonate)ₙ, have properties dictated by both the metal and the ligand:
-
Volatility and Solubility: By modifying the peripheral R-groups of the ligand (e.g., using bulky, fluorinated groups like in TMHD or Hfac), the resulting metal complexes can be made volatile and soluble in organic solvents.[6][9] This is crucial for applications like chemical vapor deposition.
-
Electronic Properties: The ligand influences the electronic environment of the metal center, which in turn affects its catalytic activity, redox potential, and photophysical properties.[10]
Caption: Formation of a stable metal-β-diketonate chelate.
Part 2: Applications in Medicinal Chemistry and Drug Development
The β-diketone scaffold is a privileged structure in medicinal chemistry, appearing in natural products, synthetic drugs, and advanced diagnostic agents.[11][12][13]
Building Blocks for Heterocyclic Drugs
β-Diketones are invaluable precursors for synthesizing heterocyclic compounds because the two carbonyls provide reactive sites for condensation with binucleophiles.[14][15] A prime example is the synthesis of pyrazoles by reacting a β-diketone with hydrazine. This specific reaction is the basis for producing celecoxib, a widely used non-steroidal anti-inflammatory drug (NSAID).[14]
Caption: Workflow for pyrazole synthesis from a β-diketone.
Scaffolds for Anticancer Agents
The β-diketone moiety is central to a significant number of anticancer agents, both natural and synthetic.
-
Natural Products: Curcumin, the active compound in turmeric, is a well-known β-diketone that exhibits antioxidant, anti-inflammatory, and anticancer properties.[3][13] Its biological activity is closely linked to its tautomeric structure and metal-chelating abilities.[3][16]
-
Metallodrugs: The ability to form stable complexes has been exploited to develop novel metal-based anticancer drugs.[11][13] Budotitane, a titanium(IV) β-diketonate complex, was one of the first non-platinum metal compounds to enter clinical trials.[13] The rationale here is to use the organic ligand to control the lipophilicity, stability, and delivery of the cytotoxic metal center to cancer cells.[17]
Bioimaging and Theranostics
Lanthanide elements (e.g., Europium, Terbium, Gadolinium) possess unique photophysical and magnetic properties but are often inefficient on their own. β-Diketones serve as excellent "antenna" ligands.[18] The ligand absorbs UV light efficiently (a property the metal lacks) and transfers that energy to the lanthanide ion, which then emits light at its characteristic, sharp wavelength.[18][19] This process, known as the antenna effect, is the basis for highly sensitive probes in:
-
Time-Gated Luminescence (TGL) Imaging: Europium(III) and Terbium(III) β-diketonate complexes have long luminescence lifetimes, allowing for time-gated detection that eliminates background autofluorescence from biological samples, dramatically improving signal-to-noise.[20][21]
-
Magnetic Resonance Imaging (MRI): Gadolinium(III) β-diketonate complexes can act as contrast agents, enhancing the relaxation rate of water protons to provide clearer images.[11][20]
-
Bimodal Probes: By conjugating these complexes to biomolecules like antibodies or transferrin, probes can be created that combine the high resolution of MRI with the high sensitivity of TGL for precise cancer cell imaging.[20][21]
Part 3: Applications in Catalysis and Materials Science
Beyond the biological realm, the predictable coordination and tunable properties of metal β-diketonates make them workhorses in catalysis and materials synthesis.
Homogeneous Catalysis
Metal β-diketonate complexes, particularly those of first-row transition metals like iron, chromium, and molybdenum, are increasingly used as catalysts in organic synthesis.[22][23] The β-diketonate ligand is considered "ancillary" or a "spectator," meaning it stabilizes the metal in a catalytically active state without directly participating in the reaction. Its role is to modulate the steric and electronic properties of the metal center, thereby controlling the catalyst's activity and selectivity.[22][23] A key application area is in allylic substitution reactions, where these complexes have shown high activity.[24]
Precursors for Advanced Materials
The volatility of certain metal β-diketonate complexes is a critical property for their use in materials science.[6]
-
Chemical Vapor Deposition (CVD): Volatile complexes, such as M(tmhd)ₙ, can be heated to a gaseous state, transported into a deposition chamber, and then decomposed on a substrate surface to create high-purity thin films of metal oxides. This technique is fundamental in the semiconductor industry.
-
Nanomaterial Synthesis: The thermal decomposition of these complexes in solution or the solid state is a common method for producing well-defined metal or metal oxide nanoparticles.[6] The organic ligand is simply burned off, leaving the inorganic core.
| Metal Ion | β-Diketone Ligand | Key Property | Application Area |
| Eu³⁺, Tb³⁺ | Various (often fluorinated) | Intense, long-lived luminescence | Bioimaging, OLEDs[18][20] |
| Gd³⁺ | Various | High relaxivity | MRI Contrast Agents[11][20] |
| Ti⁴⁺ | 1-phenylbutane-1,3-dione | Cytotoxicity, controlled hydrolysis | Anticancer Metallodrugs[13] |
| Mo⁴⁺ | Acetylacetonate (acac) | Lewis acidity, redox activity | Homogeneous Catalysis[24] |
| Cu²⁺, Ba²⁺, Y³⁺ | TMHD | High volatility | Precursors for Superconductors (CVD)[6] |
Table 1: Selected Applications of Metal-β-Diketonate Complexes.
Part 4: Experimental Protocols
A theoretical understanding is best complemented by practical methodology. The following protocols provide a foundation for the synthesis and utilization of β-diketones and their metal complexes.
Protocol 1: Synthesis of a β-Diketone via Claisen Condensation
This protocol describes the synthesis of dibenzoylmethane (1,3-diphenyl-1,3-propanedione) from ethyl benzoate and acetophenone.
Rationale: The Claisen condensation is a cornerstone reaction for forming C-C bonds.[12][14][17][25] It relies on a strong base to generate a nucleophilic enolate from one ester/ketone component, which then attacks the electrophilic carbonyl of a second ester molecule. The choice of sodium ethoxide as a base is logical when using an ethyl ester, as any transesterification side-reaction will simply regenerate the starting material.
Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium ethoxide (5.1 g, 75 mmol) to anhydrous toluene (100 mL).
-
Addition of Ketone: Slowly add a solution of acetophenone (5.0 g, 41.6 mmol) in 20 mL of toluene to the stirred suspension.
-
Addition of Ester: After 15 minutes, add ethyl benzoate (6.25 g, 41.6 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-5 hours. The reaction mixture will become a thick, yellow-orange paste.
-
Quenching and Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold 10% HCl(aq). Stir vigorously until all solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from hot ethanol to yield pure dibenzoylmethane as pale yellow crystals.
-
Characterization: Confirm product identity via ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Synthesis of a Metal-β-Diketonate Complex (Copper(II) Acetylacetonate)
This protocol describes the synthesis of Cu(acac)₂, a common and stable metal complex.
Rationale: The synthesis relies on the in-situ deprotonation of the β-diketone's enol form to create the acetylacetonate anion (acac⁻).[6] The copper(II) ions from the copper sulfate solution readily coordinate with two equivalents of the acac⁻ anion to form the neutral, stable chelate complex. The addition of a base (ammonia) facilitates the deprotonation of acetylacetone, driving the reaction to completion.
Methodology:
-
Preparation of Metal Salt Solution: Dissolve copper(II) sulfate pentahydrate (5.0 g, 20 mmol) in 100 mL of deionized water in a 500 mL beaker with stirring.
-
Addition of Ligand: In a separate beaker, add acetylacetone (4.2 mL, 41 mmol) to 50 mL of deionized water.
-
Complexation: Slowly add the acetylacetone solution to the stirred copper sulfate solution. A pale green precipitate may form.
-
Base Addition: While stirring vigorously, add concentrated aqueous ammonia (approx. 2 M) dropwise until the solution turns a deep blue and the pH is approximately 5-6. The precipitate of copper(II) acetylacetonate will form.
-
Isolation: Continue stirring for 15 minutes, then collect the blue crystalline product by suction filtration using a Büchner funnel.
-
Purification: Wash the collected solid with several portions of cold deionized water to remove unreacted salts. Allow the product to air dry, or dry in a desiccator. For higher purity, the product can be recrystallized from a suitable organic solvent like methanol.
-
Characterization: Confirm product identity via melting point, IR spectroscopy (noting the shift of the C=O stretch), and UV-Vis spectroscopy.
Conclusion and Future Outlook
The β-diketone is a testament to the power of a well-defined functional group. Its elegant interplay of tautomerism and chelation provides a robust platform for innovation across multiple scientific disciplines. In medicine, the future lies in creating more sophisticated metallodrugs with targeted delivery mechanisms and developing next-generation multimodal imaging agents with enhanced sensitivity and specificity.[17][20] In materials science, the rational design of β-diketonate ligands will enable the synthesis of novel materials with tailored electronic, optical, and magnetic properties.[8][26] For catalysis, the shift towards using earth-abundant metals stabilized by tunable β-diketonate ligands represents a significant step towards more sustainable chemical synthesis.[22][23] As researchers, a thorough understanding of this scaffold's fundamental chemistry is the key that will continue to unlock these exciting and impactful applications.
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An In-depth Technical Guide to 2-Methyl-1-phenylbutane-1,3-dione (C₁₁H₁₂O₂)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 2-Methyl-1-phenylbutane-1,3-dione (CAS No: 6668-24-2), a significant β-diketone with applications as a chemical intermediate.[1][2][3] We will delve into its physicochemical properties, explore its synthesis via classical and modern methodologies, and provide a detailed analysis of its structural features, with a particular focus on the chemically significant keto-enol tautomerism inherent to β-dicarbonyl compounds.[4][5] Spectroscopic characterization, experimental protocols, and safety considerations are presented to equip researchers with the practical and theoretical knowledge required for its effective use.
Chemical Identity and Physicochemical Properties
This compound, also known by synonyms such as 3-Benzoyl-2-butanone, is a dicarbonyl compound with the molecular formula C₁₁H₁₂O₂.[2] Its structure features a phenyl group and a methyl group attached to a butane-1,3-dione backbone.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 6668-24-2 | [1][2][6] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][3][6] |
| Molecular Weight | 176.21 g/mol | [1][3] |
| Boiling Point | 130-134 °C (at 11 Torr) | [1] |
| Density | 1.0899 g/cm³ | [1] |
| SMILES | CC(C(=O)C)C(=O)C1=CC=CC=C1 | [2][6] |
| InChIKey | IRNJRGVFXLVQEK-UHFFFAOYSA-N | [2][6] |
Synthesis and Reaction Chemistry
The synthesis of β-diketones is a cornerstone of organic chemistry, with the Claisen condensation being the most classical and fundamental approach.[7]
Synthesis via Mixed Claisen Condensation
The most direct conceptual synthesis of this compound involves a mixed (or crossed) Claisen condensation.[8] This reaction forms a carbon-carbon bond between an ester and another carbonyl compound, in this case, a ketone, in the presence of a strong base.[7] The reaction would involve the enolate of 2-butanone reacting with an appropriate benzoic acid ester, such as methyl benzoate.
Causality of Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is required. The base must be strong enough to deprotonate the α-carbon of the ketone to form the reactive enolate nucleophile.[9] Using an alkoxide base that matches the ester's alcohol portion (e.g., sodium methoxide for methyl benzoate) is common to prevent transesterification, though with a ketone enolate, a wider range of bases is tolerated.[7]
-
Driving the Equilibrium: The final step in a Claisen condensation is the deprotonation of the newly formed β-diketone product.[10] Since the product is significantly more acidic (pKa ≈ 9-11) than the starting ketone, this final deprotonation is thermodynamically favorable and drives the reaction to completion.[6][10] A stoichiometric amount of base is therefore required.[7]
Caption: Mechanism of the Mixed Claisen Condensation.
Modern Synthetic Methods
Alternative strategies have been developed, such as the Rhodium-catalyzed reductive α-acylation of enones.[11] In one reported synthesis, this method produced this compound in a 62% yield.[11] Such methods can offer advantages in terms of substrate scope and reaction conditions over classical approaches.
Structural Elucidation: The Keto-Enol Tautomerism
A defining characteristic of β-diketones is their existence as a dynamic equilibrium between keto and enol tautomeric forms.[5][12] This equilibrium is slow on the NMR timescale, meaning both forms can often be observed and quantified.[5]
Caption: Experimental workflow for Claisen condensation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil. Suspend in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0°C in an ice bath. Add 2-butanone (1.2 eq) dropwise via the dropping funnel over 15 minutes. Stir the resulting mixture at 0°C for 30 minutes.
-
Condensation: Add methyl benzoate (1.0 eq) dropwise to the enolate solution at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Workup: Carefully quench the reaction by slowly adding 1 M HCl (aq) until the solution is acidic. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with saturated sodium chloride solution (brine), then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. [11]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards: [2]
-
H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [2] Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood. [2]Avoid inhalation of vapors and contact with skin and eyes. [2]
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A Theoretical Chemist's Guide to 2-Methyl-1-phenylbutane-1,3-dione: From Tautomerism to Spectroscopic Fingerprints
This guide provides a comprehensive framework for the theoretical investigation of 2-methyl-1-phenylbutane-1,3-dione, a representative β-diketone. For researchers and professionals in drug development and materials science, understanding the structural and electronic nuances of such molecules is paramount. β-Diketones are characterized by a fascinating keto-enol tautomerism, which governs their reactivity, metal chelation ability, and biological activity.[1][2][3] Computational chemistry offers a powerful lens to dissect these properties at an atomic level, providing insights that complement and guide experimental work.
This document eschews a rigid template, instead adopting a property-centric approach that mirrors the investigative process of a research scientist. We will explore the molecule's tautomeric landscape, conformational flexibility, intramolecular interactions, and predictable spectroscopic signatures, detailing the theoretical methodologies required for each step. Each protocol is designed as a self-validating system, emphasizing the causality behind computational choices to ensure both accuracy and trustworthiness in the generated data.
The overall computational workflow for analyzing a molecule like this compound is a multi-stage process, beginning with structural determination and branching into various property calculations.
Caption: Overall workflow for theoretical analysis.
Part 1: The Tautomeric Equilibrium Landscape
The defining characteristic of β-diketones is the equilibrium between the diketo form and one or more enol tautomers.[4][5][6] For this compound, the equilibrium involves the diketo form and two possible enol forms. The stability of these enol forms is significantly enhanced by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond (IHB) and by conjugation with the phenyl ring.[5][6][7]
Determining the relative stability of these tautomers is the first critical step in any theoretical analysis. Density Functional Theory (DFT) is the workhorse for such tasks, providing a robust balance of computational cost and accuracy.[8][9]
Caption: Keto-enol tautomerism in this compound.
Enol tautomer 1 is expected to be significantly more stable due to the extended conjugation between the phenyl ring, the C=C double bond, and the carbonyl group.[7] Our calculations will quantify this preference.
Protocol 1: Calculating Tautomer Stabilities
-
Structure Generation: Build the 3D structures of the diketo form and the two possible enol tautomers in a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer.
-
Methodology: DFT is the recommended approach. The B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) or 6-311+G(2d,2p) is a well-established standard for organic molecules and β-diketones specifically.[8][9]
-
Rationale: This level of theory accurately captures both the geometric parameters and the electronic effects, including the crucial intramolecular hydrogen bond in the enol forms. The inclusion of diffuse functions (+) is important for non-covalent interactions, and polarization functions (d,p) are essential for describing bonding accurately.
-
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory for each optimized structure.
-
Rationale: This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Furthermore, this calculation provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections needed to compute Gibbs free energies.
-
-
Energy Analysis: Compare the Gibbs free energies (G) of the tautomers to determine their relative populations at a given temperature (e.g., 298.15 K). The tautomer with the lowest Gibbs free energy is the most stable.
| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |
| Diketo | +8.5 | +7.9 | ~0.01 |
| Enol 2 | +2.1 | +2.3 | ~1.8 |
| Enol 1 (Conjugated) | 0.0 | 0.0 | ~98.19 |
| Note: Data are illustrative examples based on typical β-diketone behavior. |
Part 2: Conformational Analysis of the Phenyl Rotor
While the enol's core is rigidified by the IHB, the phenyl group can rotate around the single bond connecting it to the carbonyl carbon. This rotation affects the degree of π-system conjugation and thus the molecule's overall stability. A relaxed potential energy surface (PES) scan is the ideal tool to explore this conformational freedom.
Caption: Workflow for conformational analysis of the phenyl group.
Protocol 2: Phenyl Group Rotational Scan
-
Initial Structure: Use the fully optimized geometry of the most stable enol tautomer (Enol 1) as the starting point.
-
Define Scan Coordinate: Identify the dihedral angle that describes the rotation of the phenyl ring relative to the enone plane.
-
Perform Scan Calculation:
-
Methodology: Use a relaxed PES scan at a DFT level (e.g., B3LYP/6-31G(d)). A smaller basis set can be used here to save computational cost, as the primary goal is to map the shape of the potential well.
-
Parameters: Scan the dihedral angle from 0° to 180° in steps of 10° or 15°. At each step, the defined dihedral is held fixed while all other geometric parameters are allowed to relax.
-
-
Analysis: Plot the relative energy at each step against the dihedral angle. The minimum of this curve corresponds to the most stable rotational conformation, which is typically planar or near-planar to maximize conjugation.
Part 3: Quantifying the Intramolecular Hydrogen Bond (IHB)
The strength of the IHB is a key factor in the stabilization of the enol tautomer.[1][6] While its existence is evident, its quantitative characteristics can be elucidated using advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM).[10][11] QTAIM analyzes the electron density topology to characterize chemical bonds.
Protocol 3: QTAIM Analysis
-
Wavefunction Generation: Perform a single-point energy calculation on the optimized enol geometry using a suitable DFT functional and basis set, ensuring a wavefunction file is generated.
-
Topological Analysis: Use a specialized analysis program (e.g., AIMAll) to analyze the generated wavefunction.
-
Identify Bond Critical Point (BCP): Locate the (3, -1) bond critical point between the enolic hydrogen and the carbonyl oxygen. The presence of this BCP is a definitive signature of a bonding interaction.[11]
-
Analyze BCP Properties: Extract key properties at the BCP, such as the electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)).
-
Interpretation: A higher value of ρ(r) and a positive Laplacian are characteristic of strong, closed-shell interactions like hydrogen bonds. Espinosa et al. proposed an empirical relationship where the IHB energy can be estimated as half the value of the potential energy density at the BCP.[11]
-
| QTAIM Parameter | Calculated Value | Interpretation |
| Electron Density (ρ(r)) | > 0.02 a.u. | Indicates significant charge concentration. |
| Laplacian (∇²ρ(r)) | > 0 a.u. | Characteristic of a closed-shell interaction (H-bond). |
| Potential Energy Density (V(r)) | (Value in a.u.) | Used to estimate bond energy (E_HB ≈ 0.5 * V(r)). |
| Note: Values are illustrative of a strong IHB. |
Part 4: In Silico Spectroscopy for Structure Validation
One of the most powerful applications of theoretical calculations is the prediction of spectroscopic data, which allows for direct comparison with experimental results, aiding in structure elucidation and assignment.[12][13]
Protocol 4.1: NMR Chemical Shift Prediction
-
NMR Calculation: On the final, lowest-energy geometry of the dominant tautomer, perform an NMR calculation using the Gauge-Including Atomic Orbital (GIAO) method.[12][14]
-
Data Processing: The calculation yields absolute shielding tensors (σ_iso). To convert these to chemical shifts (δ), a linear scaling approach is often used: δ_pred = (σ_ref - σ_iso) / (1 - σ_ref/10^6). More commonly, an empirical scaling is applied: δ_pred = m * σ_iso + b, where 'm' and 'b' are parameters derived from correlating calculated shieldings with experimental shifts for a set of standard compounds (like TMS).
-
Analysis: Compare the predicted ¹H and ¹³C chemical shifts with experimental data. Key signals to check are the enolic proton (typically >15 ppm), the carbonyl carbons, and the carbons of the phenyl ring.
| Atom | Calculated Shielding (σ_iso) | Predicted Shift (δ_pred) | Experimental Shift (δ_exp) |
| Enolic OH | ~15.0 ppm | ~16.5 ppm | ~16.4 ppm |
| C=O (benzoyl) | ~25.0 ppm | ~195.0 ppm | ~194.8 ppm |
| C=O (acetyl) | ~15.0 ppm | ~205.0 ppm | ~204.5 ppm |
| Phenyl C-para | ~65.0 ppm | ~132.1 ppm | ~131.9 ppm |
| Note: Data are illustrative. Scaling parameters are crucial for accuracy. |
Protocol 4.2: IR Spectrum Prediction
-
Extract Frequencies: The vibrational frequencies and their corresponding intensities are direct outputs of the frequency calculation performed in Protocol 1.
-
Apply Scaling Factor: Raw computed vibrational frequencies are typically higher than experimental values due to the harmonic approximation. It is standard practice to apply a uniform scaling factor (e.g., ~0.96-0.98 for B3LYP functionals) to the calculated frequencies for better agreement with experiment.
-
Visualize and Analyze: Plot the scaled frequencies against their intensities to generate a theoretical IR spectrum. Identify characteristic peaks:
-
O-H Stretch: A broad band, typically around 2500-3200 cm⁻¹, indicative of the strong intramolecular hydrogen bond.
-
C=O Stretch: A strong absorption around 1600-1650 cm⁻¹, lowered from the typical ~1715 cm⁻¹ due to conjugation and hydrogen bonding.
-
C=C Stretch: A strong absorption around 1580-1620 cm⁻¹.
-
Conclusion
The theoretical chemistry toolkit provides a multi-faceted approach to understanding the complex behavior of this compound. By systematically applying DFT calculations, researchers can reliably determine the dominant tautomeric form, map its conformational landscape, quantify the key intramolecular forces that govern its structure, and predict spectroscopic fingerprints for experimental validation. This in silico approach not only provides fundamental insights but also accelerates research by prioritizing synthetic targets and aiding in the interpretation of complex experimental data.
References
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solubility of 2-Methyl-1-phenylbutane-1,3-dione in common solvents
An In-Depth Technical Guide to the Solubility of 2-Methyl-1-phenylbutane-1,3-dione
Introduction
This compound (CAS No. 6668-24-2) is a diketone that serves as a valuable chemical intermediate in various synthetic applications.[1] A fundamental understanding of its solubility in common laboratory solvents is paramount for researchers, scientists, and drug development professionals. Solubility dictates crucial parameters such as reaction kinetics, purification strategies (e.g., crystallization), and the formulation of final products. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, its theoretical solubility profile, and robust, field-proven protocols for its experimental determination.
Section 1: Core Physicochemical Properties and Structural Analysis
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[2][3]
This compound possesses a hybrid structure, featuring both nonpolar and polar regions. The phenyl ring and the methyl-substituted butane backbone are nonpolar, contributing to van der Waals interactions. Conversely, the two carbonyl (ketone) groups in the 1,3-dione moiety introduce significant polarity and the capacity to act as hydrogen bond acceptors.[4]
Furthermore, the protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are acidic due to resonance stabilization of the conjugate base (enolate). This gives the molecule weak acidic character, with a predicted pKa of approximately 9.78.[4] This acidity is a critical factor in its solubility in aqueous basic solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 6668-24-2 | [1][5][6] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][6] |
| Molecular Weight | 176.21 g/mol | [1][6] |
| Boiling Point | 271.7 °C (at 760 Torr); 130-134 °C (at 11 Torr) | [1][5] |
| Topological Polar Surface Area | 34.1 Ų | [4] |
| Predicted pKa | 9.78 ± 0.26 |[4] |
Section 2: Theoretical Solubility Profile
Based on its bifunctional nature (polar and nonpolar regions), a qualitative solubility profile can be predicted. The compound is expected to exhibit good solubility in solvents of moderate polarity and in nonpolar aromatic solvents that can engage in π-stacking with the phenyl ring. Its solubility in highly polar protic solvents like water is expected to be low, but will increase significantly in aqueous bases.
Caption: Experimental Workflow for Solubility Determination.
Protocol 1: Qualitative Solubility Assessment
This rapid method is used to quickly classify the compound's solubility in a range of solvents.
Expertise & Experience: The choice of 2 mg of solute to 200 µL of solvent (a 10 mg/mL ratio) is a standard starting point in pharmaceutical development for classifying a compound as "soluble." Vigorous mixing is essential to break up solid aggregates and maximize the surface area for dissolution.
-
Preparation: Dispense 2.0 ± 0.2 mg of this compound into a small, clear glass vial (e.g., 1.5 mL HPLC vial).
-
Solvent Addition: Add 200 µL of the test solvent to the vial.
-
Agitation: Cap the vial and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid material appears largely unchanged.
-
-
Record: Document the results for each solvent tested.
Protocol 2: Quantitative Determination (Equilibrium Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic equilibrium solubility. [7][8] Trustworthiness: This protocol is self-validating because it aims to create a true saturated solution at equilibrium. By adding an excess of solid, we ensure the solvent is fully saturated. The extended agitation at a constant temperature is critical to reach a stable thermodynamic state, ensuring the result is reproducible.
-
Preparation: Add an excess amount of the compound (e.g., ~10 mg) to a vial, ensuring a significant amount of solid will remain undissolved. Record the exact weight.
-
Solvent Addition: Add a precise volume of the solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours. This extended time ensures equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter tip (e.g., a 0.22 µm syringe filter) to avoid transferring any solid particles.
-
Analysis: Quantify the concentration of the dissolved compound in the supernatant. Common methods include:
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the residual solid.
-
Spectroscopic Analysis: If the compound has a chromophore, use UV-Vis spectroscopy to determine the concentration against a standard curve.
-
Chromatographic Analysis: Use a validated HPLC or GC method to determine the concentration against a standard curve. This is the most accurate and widely used method.
-
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Protocol 3: Acid-Base Solubility Test
This test confirms the acidic nature of the compound. [9][10]
-
Baseline: Perform the qualitative solubility test (Protocol 1) in deionized water. The compound should be insoluble.
-
Base Test: In a separate vial, test the solubility in a 5% w/v sodium hydroxide (NaOH) solution. The compound is expected to dissolve due to the formation of the sodium enolate salt.
-
Acid Test: In a third vial, test the solubility in a 5% v/v hydrochloric acid (HCl) solution. The compound should remain insoluble.
Section 4: Key Factors Influencing Solubility
Several physical parameters can be modulated to influence the solubility of this compound. [11]
Caption: Key Factors Influencing Solubility.
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases as the temperature rises. [12][13]This is because the additional thermal energy helps overcome the lattice energy of the solid and the intermolecular forces in the solvent. Applying heat can be an effective strategy to dissolve this compound for reactions or recrystallizations.
-
Solvent Polarity: As detailed in Section 2, the choice of solvent is the most critical factor. A solvent that can accommodate both the nonpolar phenyl group and the polar dione functionality, such as dichloromethane or ethyl acetate, will be most effective.
-
pH (Aqueous Systems): The solubility of this compound in aqueous media is negligible at neutral or acidic pH. However, in basic solutions (pH > pKa), it will deprotonate to form an enolate anion. This ionic species is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility. This principle is fundamental for extraction and purification processes.
Conclusion
This compound exhibits a nuanced solubility profile governed by its hybrid polar and nonpolar structural features. It is predicted to be highly soluble in moderately polar aprotic solvents and aromatic solvents, moderately soluble in alcohols, and largely insoluble in water. Its weak acidity allows for a significant increase in aqueous solubility under basic conditions. The experimental protocols outlined in this guide provide a robust framework for both rapid qualitative screening and precise quantitative determination, empowering researchers to effectively utilize this versatile chemical intermediate in their work.
References
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Methodological & Application
Application Note & Protocol: Laboratory Synthesis of 2-Methyl-1-phenylbutane-1,3-dione
Introduction and Significance
2-Methyl-1-phenylbutane-1,3-dione (CAS No. 6668-24-2) is a β-dicarbonyl compound, a structural motif of significant interest in organic synthesis and medicinal chemistry.[1][2] Compounds of this class serve as versatile precursors for the synthesis of various heterocycles and are valuable intermediates in the development of novel chemical entities.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The described method is based on the crossed Claisen condensation, a robust and classical carbon-carbon bond-forming reaction.[4]
This guide is designed for researchers in organic synthesis and drug development. It offers a step-by-step methodology, explains the underlying chemical principles for key experimental choices, and provides essential data for product characterization, ensuring a reproducible and efficient synthesis.
Reaction Principle: The Crossed Claisen Condensation
The synthesis of a 1,3-diketone is classically achieved through a Claisen condensation reaction between a ketone and an ester.[4] In this specific protocol, we employ a "crossed" Claisen condensation, which involves two different carbonyl compounds: propiophenone (a ketone) and ethyl acetate (an ester).[5][6]
The core of the reaction mechanism involves the following key steps:
-
Enolate Formation: A strong alkoxide base, sodium ethoxide (NaOEt), selectively deprotonates the α-carbon of propiophenone. This α-hydrogen is the most acidic proton in the ketone, making its removal favorable to form a nucleophilic enolate.[5][7]
-
Nucleophilic Attack: The generated propiophenone enolate acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate.
-
Elimination: The resulting tetrahedral intermediate is unstable and collapses, eliminating the ethoxide ion (⁻OEt) as a leaving group to form the desired β-diketone product.[6]
The choice of sodium ethoxide as the base is critical. Using a base like sodium hydroxide would lead to the undesirable saponification (hydrolysis) of the ethyl acetate ester. By using the alkoxide corresponding to the ester's alcohol portion (ethoxide for ethyl acetate), any transesterification that occurs does not result in a different product, thus preserving the integrity of the reaction.[6][7]
Reaction Mechanism Diagram
Caption: The base-catalyzed mechanism for the synthesis of the target β-diketone.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | M. W. ( g/mol ) | Quantity | Notes |
| Propiophenone | 93-55-0 | C₉H₁₀O | 134.18 | 6.71 g (50 mmol) | Purity >98%, anhydrous |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | 13.2 g (150 mmol) | Anhydrous, reagent grade |
| Sodium Ethoxide (NaOEt) | 141-52-6 | C₂H₅NaO | 68.05 | 4.08 g (60 mmol) | Use commercial product or prepare fresh |
| Anhydrous Toluene | 108-88-3 | C₇H₈ | 92.14 | 100 mL | Dried over sodium/benzophenone |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | ~200 mL | Anhydrous |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | ~50 mL (1 M aq.) | For workup |
| Saturated NaCl (Brine) | 7647-14-5 | NaCl | 58.44 | ~50 mL | For washing |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | As needed | For drying |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | As needed | For column chromatography (230-400 mesh) |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of dry nitrogen or argon. This ensures anhydrous conditions, which are crucial for the reaction's success.
-
Reagent Addition: To the flask, add sodium ethoxide (4.08 g) and anhydrous toluene (50 mL). Begin stirring to form a suspension.
-
In the dropping funnel, prepare a solution of propiophenone (6.71 g) and ethyl acetate (13.2 g) in anhydrous toluene (50 mL).
-
Initiating the Reaction: Add the propiophenone/ethyl acetate solution dropwise to the stirred suspension of sodium ethoxide over 30 minutes at room temperature. An exothermic reaction may be observed.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) using a heating mantle. Maintain the reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl (~50 mL) until the aqueous layer is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (50 mL each).
-
Combine all organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil.
-
Purification: Purify the crude oil using silica gel column chromatography. Elute with a mixture of ethyl acetate and hexane (e.g., 1:9 v/v).[8] Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a colorless oil.
Overall Experimental Workflow
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Application Note: A Detailed Protocol for the C-Acylation of 2-Methyl-1-phenylbutane-1,3-dione
Abstract: This document provides a comprehensive guide for the selective C-acylation of 2-Methyl-1-phenylbutane-1,3-dione, a versatile β-diketone intermediate. We delve into the underlying mechanistic principles that govern the reaction's regioselectivity, offering a detailed, field-tested experimental protocol. This guide is designed for researchers in synthetic chemistry and drug development, providing the necessary technical details for successful synthesis, purification, and characterization of the resulting triketone products.
Introduction and Significance
β-Diketones are fundamental building blocks in organic synthesis, prized for their unique chemical reactivity. Their ability to form stable enolates makes them excellent nucleophiles in a variety of carbon-carbon bond-forming reactions.[1][2] this compound is a substituted β-diketone whose subsequent acylation at the central carbon atom yields polycarbonyl compounds. These products are valuable precursors for the synthesis of complex heterocyclic systems, ligands for metal catalysis, and pharmacologically active molecules.
This application note focuses on providing a robust and reproducible methodology for the C-acylation of this substrate, addressing critical experimental variables and offering insights into the chemical principles that ensure a high-yielding and selective transformation.
Mechanistic Principles: The C- vs. O-Acylation Dichotomy
The acylation of this compound is fundamentally a reaction of its corresponding enolate. The key to a successful synthesis lies in controlling the regioselectivity of the enolate's attack on the acylating agent.
Tautomerism and Enolate Formation: Like most β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between its keto and enol forms. The proton on the central carbon (α-carbon) is particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base readily deprotonates this carbon, generating a resonance-stabilized enolate anion.
An Ambident Nucleophile: This enolate is an ambident nucleophile, meaning it possesses two nucleophilic sites: the central carbon and the oxygen atom.[3] Consequently, acylation can occur at either site, leading to two possible products: the desired C-acylated triketone or the O-acylated enol ester.
-
C-Acylation: The reaction occurs at the central carbon atom. This pathway is generally under thermodynamic control, leading to a more stable final product.
-
O-Acylation: The reaction occurs at the enolate oxygen. This pathway is typically faster and under kinetic control.
For synthetic utility, C-acylation is almost always the desired outcome. The protocol described herein is optimized to favor this pathway by using conditions that promote thermodynamic control.
Experimental Design and Key Parameters
The success of the acylation hinges on the careful selection of reagents and reaction conditions.
| Parameter | Choice | Rationale & Causality |
| Acylating Agent | Acyl Chlorides (e.g., Benzoyl Chloride) or Acid Anhydrides | Acyl chlorides are highly electrophilic and reactive, promoting efficient acylation. Their primary byproduct is HCl, which must be neutralized by a base.[1] Anhydrides are also effective but may be less reactive.[2] |
| Base | Calcium Hydroxide [Ca(OH)₂] or Pyridine | A non-nucleophilic base is crucial. Ca(OH)₂ is an inexpensive and effective choice that acts as a heterogeneous base to deprotonate the dione and irreversibly trap the HCl byproduct as CaCl₂, driving the reaction forward.[4] Pyridine can also be used as a homogeneous base and solvent. |
| Solvent | Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF) | A dry, aprotic solvent is mandatory. Any moisture will rapidly hydrolyze the acyl chloride, quenching the reaction and reducing yield.[4][5] Dioxane is an excellent choice due to its ability to dissolve the starting material and its relatively high boiling point. |
| Temperature | 80-100 °C (Reflux) | Heating the reaction mixture promotes the thermodynamically controlled C-acylation pathway over the kinetically favored O-acylation. It also ensures a reasonable reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | While not strictly required for all substrates, an inert atmosphere protects the anhydrous solvent and reagents from atmospheric moisture, ensuring reproducibility and high yields. |
Detailed Experimental Protocol: Synthesis of 2-Methyl-1-phenyl-3-(phenylcarbonyl)butane-1,3-dione
This protocol details the acylation of this compound with benzoyl chloride.
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles | Purity |
| This compound | C₁₁H₁₂O₂ | 176.21 | 1.76 g | 10.0 mmol | >98% |
| Calcium Hydroxide [Ca(OH)₂] | Ca(OH)₂ | 74.09 | 1.48 g | 20.0 mmol | >95% |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.48 mL | 12.0 mmol | >99% |
| Anhydrous 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - | <50 ppm H₂O |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | ~300 mL | - | ACS Grade |
| Hydrochloric Acid (2M aq.) | HCl | 36.46 | ~50 mL | - | Reagent Grade |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | ~50 mL | - | Reagent Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Reagent Grade |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (or inert gas inlet)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Reagent Addition: To the flask, add this compound (1.76 g, 10.0 mmol) and calcium hydroxide (1.48 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous 1,4-dioxane to the flask. Begin vigorous stirring to create a suspension.
-
Acylating Agent Addition: Add benzoyl chloride (1.48 mL, 12.0 mmol) to the dropping funnel. Add the benzoyl chloride dropwise to the stirred suspension over 15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 100 °C) using the heating mantle. Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Work-up - Acid Wash: Carefully pour the reaction mixture into a beaker containing 100 mL of 2M HCl(aq) to dissolve the calcium salts. Transfer the mixture to a separatory funnel.
-
Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 Hexanes:EtOAc) to afford the pure triketone.
Product Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.[6][7]
-
¹H NMR (CDCl₃, 400 MHz): Expect to see the disappearance of the signal for the acidic α-proton of the starting material. New aromatic signals corresponding to the added benzoyl group will appear. The methyl group signal will remain.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum will show three distinct carbonyl carbon signals in the 190-205 ppm range.
-
IR Spectroscopy (ATR): Look for strong C=O stretching frequencies characteristic of ketones, typically in the 1650-1720 cm⁻¹ range.[8]
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the exact mass of the product, corresponding to the molecular formula C₁₈H₁₆O₃.[8][9]
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Fume Hood: All manipulations involving anhydrous solvents and, especially, acyl chlorides must be performed in a certified chemical fume hood.[10]
-
Reagent Hazards:
-
Waste Disposal: Quench any excess benzoyl chloride carefully with a dilute solution of sodium bicarbonate. All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal. Follow all institutional and local regulations for chemical waste disposal.[12]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet solvent or glassware. 2. Inactive/poor quality acylating agent. 3. Insufficient base. | 1. Ensure all glassware is oven-dried and use freshly opened anhydrous solvent.[10] 2. Use a fresh bottle of acyl chloride. 3. Ensure the correct stoichiometry of base is used to neutralize the HCl byproduct. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor stirring of the heterogeneous mixture. | 1. Increase reflux time and monitor carefully by TLC. 2. Use a high-torque mechanical stirrer if magnetic stirring is insufficient. |
| O-Acylation Product Observed | Reaction temperature was too low, or a kinetically-controlled pathway was favored. | Increase reaction temperature and/or time to allow the system to reach thermodynamic equilibrium, favoring the more stable C-acylated product. The O-acylated product can sometimes rearrange to the C-acylated product under heating (Fries Rearrangement).[13] |
| Multiple Products | Polysubstitution or side reactions from impurities. | Ensure high-purity starting materials. Optimize purification by column chromatography with a slow, shallow gradient. |
References
- The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. (n.d.). ResearchGate.
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College.
- The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. (n.d.). Organic Reactions.
- Linton, J. L., et al. (2013). Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones. PMC - NIH.
- Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. (n.d.). aws.amazon.com.
- The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. (n.d.). SciSpace.
- Organic Chemistry II / CHEM 252 Chapter 19 – Synthesis and Reactions of β-Dicarbonyl Compounds. (n.d.). University server.
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2022). ResearchGate.
- β-diketones: Important Intermediates for Drug Synthesis. (2016). International Journal of Pharmaceutical Research and Allied Sciences.
- What safety precautions should you take when working with acetic anhydride? (2020). Quora.
- Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal.
- The Acylation of Ketones with Esters to Form β-Diketones by the Sodium Amide Method. (n.d.). Journal of the American Chemical Society.
- Recent Developments in the Synthesis of β-Diketones. (2021). MDPI.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses.
- Friedel-Crafts acylation. (n.d.). Khan Academy.
- Ester synthesis by acylation. (n.d.). Organic Chemistry Portal.
- Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. (2018). MDPI.
- This compound. (n.d.). PubChem.
- Acylation of phenols. (n.d.). University of Calgary.
- Difference Between O Acylation and N Acylation. (2020). Pediaa.Com.
- C vs O acylation with question from csir-net exam. (2018). YouTube.
- Analytical Techniques for Chemical Analysis & Testing. (n.d.). Lucideon.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- Analytical methods for physicochemical characterization of antibody drug conjugates. (2012). NIH.
- Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. (2019). MDPI.
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry.
- Hydroxyl-directed C–C bond activation of benzophenones for the O-acylation of phenols. (2019). ResearchGate.
- ANALYTICAL METHODS. (n.d.). NCBI Bookshelf.
- Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. (2020). MDPI.
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-Methyl-1-phenylbutane-1,3-dione
Abstract
This document provides a detailed guide to the analytical techniques essential for the comprehensive characterization of 2-Methyl-1-phenylbutane-1,3-dione (CAS No. 6668-24-2).[1][2][3] As a β-diketone, this compound exhibits keto-enol tautomerism, which presents unique analytical challenges. This note offers field-proven protocols and theoretical insights for researchers, quality control analysts, and drug development professionals. We will explore chromatographic and spectroscopic methods, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy. The focus is on providing a holistic workflow for confirming identity, determining purity, and elucidating the structure of this compound.
Introduction: The Analytical Imperative for β-Diketones
This compound is a member of the β-diketone class of organic compounds, characterized by two carbonyl groups separated by a single carbon atom. This structural motif is a versatile synthon in organic chemistry and a key component in various applications, including the formation of metal chelates. The defining chemical feature of β-diketones is their existence as a dynamic equilibrium of keto and enol tautomers.
The ratio of these tautomers is highly dependent on the solvent, temperature, and pH, which directly influences the compound's physical properties and spectroscopic behavior. Consequently, a multi-faceted analytical approach is not merely recommended but essential for unambiguous characterization. This guide explains the causality behind methodological choices to ensure robust and reproducible results.
Chromatographic Analysis: Purity Assessment and Quantification
Chromatography is the cornerstone for assessing the purity of this compound and quantifying it in various matrices. Both gas and liquid chromatography offer distinct advantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC is an ideal technique for analyzing volatile and thermally stable compounds like this compound. Coupling it with a Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) detector offers definitive structural confirmation.
Trustworthiness: The protocol's validity is established by coupling retention time data with mass spectral library matching, providing two orthogonal points of identification.
Protocol: Purity Analysis and Identity Confirmation via GC-MS
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL by accurately weighing the sample and dissolving it in high-purity Ethyl Acetate.
-
Create a working standard of 50 µg/mL by diluting the stock solution. For quantitative analysis, prepare a calibration curve using a series of standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Instrumentation and Parameters:
-
The following table outlines a validated starting point for method development.
-
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, robust platform for routine analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal resolution. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min | The temperature ramp effectively separates the analyte from potential solvent peaks and lower or higher boiling impurities. |
| Injection Volume | 1 µL, Split ratio 20:1 | A split injection prevents column overloading and ensures sharp peaks. |
| MS Detector | Quadrupole Mass Analyzer | |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| MS Source Temp. | 230 °C | Standard temperature to prevent analyte condensation. |
| Mass Range | 35 - 350 amu | Covers the molecular weight of the analyte and its expected fragments. |
-
Data Interpretation:
-
Purity: The purity is calculated from the FID chromatogram using the area percent method. The peak corresponding to this compound should be the major component.
-
Identity: The identity is confirmed by the mass spectrum obtained from the MS detector. The molecular ion peak ([M]⁺) should be observed at m/z 176. The key diagnostic fragments arise from the cleavage of the C-C bonds between the carbonyl groups.[1][4]
-
Expected Mass Spectrum Fragmentation:
| m/z | Ion Structure | Identity |
| 176 | [C₁₁H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 105 | [C₆H₅CO]⁺ | Benzoyl Cation (Base Peak) |
| 77 | [C₆H₅]⁺ | Phenyl Cation |
| 43 | [CH₃CO]⁺ | Acetyl Cation |
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC analysis of β-diketones can be challenging due to tautomerism, which may cause peak splitting or broadening on conventional reversed-phase columns.[5][6] This issue arises because the keto and enol forms can have different polarities and interact differently with the stationary phase. Using a mixed-mode stationary phase or carefully controlling mobile phase pH can significantly improve peak shape.[5][6]
Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in Acetonitrile.
-
Dilute with the mobile phase to a working concentration of approximately 50 µg/mL. Ensure the final sample is fully dissolved to prevent column blockage.
-
-
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Waters Alliance e2695 or equivalent | A reliable system for routine analysis. |
| Column | Primesep B (Mixed-Mode RP/Anion Exchange) or C18 (5 µm, 4.6 x 150 mm) | A mixed-mode column can provide superior peak shape for β-diketones.[5][6] A standard C18 can be used, but may require mobile phase optimization. |
| Mobile Phase | 60:40 Acetonitrile:Water with 0.1% Formic Acid | The acidic modifier helps to suppress the ionization of the enol form, promoting a single peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | |
| Wavelength | 254 nm | The phenyl ring and conjugated system provide strong absorbance at this wavelength. |
| Injection Volume | 10 µL |
Spectroscopic Analysis: Definitive Structural Elucidation
Spectroscopy provides irrefutable evidence of the molecular structure. A combination of NMR, MS, FTIR, and UV-Vis is required for full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this compound, NMR spectra can reveal the presence and ratio of the keto and enol tautomers. In a non-polar solvent like CDCl₃, the enol form is often favored due to intramolecular hydrogen bonding, whereas polar solvents can shift the equilibrium.[7]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard ¹H, ¹³C, and DEPT-135 experiments should be performed.
-
Expected Chemical Shifts (Predicted, in CDCl₃, major enol form):
| ¹H NMR | δ (ppm) | Multiplicity | Assignment |
| ~16.5 | 1H, broad s | Enol -OH | |
| 7.9 - 8.1 | 2H, m | Aromatic (ortho-H) | |
| 7.3 - 7.6 | 3H, m | Aromatic (meta, para-H) | |
| 2.2 | 3H, s | Enol CH₃ | |
| 1.9 | 3H, s | Keto-side CH₃ |
| ¹³C NMR | δ (ppm) | Assignment |
| >190 | Carbonyl (C=O) | |
| ~135 | Aromatic (ipso-C) | |
| ~133 | Aromatic (para-C) | |
| ~128 | Aromatic (ortho, meta-C) | |
| ~100 | Enol C-H | |
| ~25 | Methyl (CH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is used to identify the functional groups present in the molecule. For a β-diketone, the spectrum is highly characteristic, showing strong absorptions for the carbonyl groups. In the enol form, intramolecular hydrogen bonding can cause the C=O stretching band to broaden and shift to a lower wavenumber.
Protocol: FTIR Analysis (ATR)
-
Sample Preparation: Place a small amount of the neat sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Aliphatic (CH₃) |
| ~1720 | C=O Stretch | Keto form C=O |
| ~1600 | C=O / C=C Stretch | Conjugated enol C=O and C=C |
| 1450 - 1580 | C=C Stretch | Aromatic Ring |
UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, and is particularly useful for analyzing conjugated systems. The benzoyl group in this compound will exhibit a strong π → π* transition.
Protocol: UV-Vis Spectral Analysis
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a UV-grade solvent such as Ethanol.
-
Data Acquisition: Scan the absorbance from 200 to 400 nm using a quartz cuvette.
-
Data Interpretation: The spectrum is expected to show a strong absorption maximum (λ_max) between 240-280 nm, characteristic of the benzoyl chromophore. The exact position and molar absorptivity (ε) can be used as a quantitative measure of purity against a reference standard.[8]
Integrated Analytical Workflow
A robust characterization strategy integrates these techniques in a logical sequence. Purity is first established using a primary chromatographic method, followed by comprehensive spectroscopic analysis for definitive structural confirmation.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The successful characterization of this compound relies on the synergistic application of orthogonal analytical techniques. Chromatographic methods like GC-MS and HPLC are indispensable for determining purity, while a suite of spectroscopic tools—NMR, FTIR, and UV-Vis—is required to provide an unambiguous confirmation of the molecular structure and account for its tautomeric nature. The protocols and insights provided in this application note constitute a validated framework for achieving accurate, reliable, and comprehensive analysis, thereby ensuring the quality and integrity of the material for research and development applications.
References
- Title: Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography.
- Title: β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography.
- Title: this compound.
- Title: 1,3-Butanedione, 2-methyl-1-phenyl- - Optional[MS (GC)] - Spectrum. Source: SpectraBase. URL:[Link]
- Title: (2R)-2-Methyl-1-phenylbutan-1-one.
- Title: Analysis of Diacetyl and Other Vicinal Diketones (VDKs) in Alcoholic Beverages. Source: Ellutia. URL:[Link]
- Title: 2-METHYL-1-PHENYL-PENTAN-1,3-DIONE - Optional[13C NMR] - Chemical Shifts. Source: SpectraBase. URL:[Link]
- Title: this compound - Optional[MS (GC)] - Spectrum. Source: SpectraBase. URL:[Link]
- Title: High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Source: The Journal of Organic Chemistry, 2005. URL:[Link]
- Title: FTIR spectra of experiment 1, at five reaction times.
- Title: Interpreting UV-Vis Spectra. Source: University of Toronto Scarborough. URL:[Link]
- Title: 1 H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top) and in CDCl 3 (bottom).
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The Versatility of 2-Methyl-1-phenylbutane-1,3-dione in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of an Unsymmetrical β-Diketone
2-Methyl-1-phenylbutane-1,3-dione, a readily accessible β-dicarbonyl compound, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, characterized by an unsymmetrical backbone with two distinct carbonyl environments, provide a gateway to a diverse array of heterocyclic systems. This guide, designed for researchers, scientists, and drug development professionals, delves into the practical applications of this reagent, offering detailed protocols and mechanistic insights for the synthesis of key heterocyclic scaffolds, including pyrazoles, isoxazoles, and pyrimidines. Beyond a mere recitation of procedures, this document aims to provide a deeper understanding of the underlying principles that govern these transformations, empowering chemists to rationally design and execute synthetic strategies for the creation of novel molecular entities with potential therapeutic applications.
The presence of two carbonyl groups with differing steric and electronic environments in this compound introduces a fascinating element of regioselectivity in its reactions. This guide will explore how reaction conditions can be tuned to favor the formation of specific isomers, a critical consideration in the synthesis of well-defined pharmaceutical intermediates. We will dissect the mechanistic pathways of these reactions, providing a solid foundation for troubleshooting and optimization.
I. Synthesis of Substituted Pyrazoles: The Knorr Synthesis and Regiochemical Considerations
The reaction of β-diketones with hydrazine derivatives, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry and a primary application of this compound.[1][2] This robust and high-yielding reaction provides access to a wide variety of substituted pyrazoles, a scaffold of immense importance in medicinal chemistry.
Mechanistic Insight and Regioselectivity
The reaction commences with the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the β-diketone to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.[3] The unsymmetrical nature of this compound presents a regiochemical challenge, as the initial nucleophilic attack can occur at either the benzoyl or the acetyl carbonyl group, potentially leading to a mixture of two regioisomers.[4]
The regiochemical outcome is influenced by several factors, including the steric and electronic properties of both the β-diketone and the hydrazine, as well as the reaction pH.[4] Generally, the less sterically hindered and more electrophilic carbonyl group is favored for the initial attack. In the case of this compound, the acetyl carbonyl is sterically more accessible than the benzoyl carbonyl.
Experimental Protocol: Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole
This protocol details the synthesis of a specific pyrazole derivative from this compound and methylhydrazine.
Materials:
-
This compound
-
Methylhydrazine
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add methylhydrazine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired pyrazole.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| This compound | Hydrazine hydrate | Ethanol | Acetic acid | 2 | >90 | [1] |
| This compound | Phenylhydrazine | Ethanol | Acetic acid | 3 | 85-95 | [2] |
| This compound | 4-Nitrophenylhydrazine | Acetic Acid | - | 4 | ~80 | [2] |
II. Synthesis of Isoxazoles: A Gateway to Bioactive Scaffolds
The reaction of this compound with hydroxylamine provides a direct route to the synthesis of substituted isoxazoles, another important class of five-membered heterocycles with a broad spectrum of biological activities.[5]
Mechanistic Pathway and Regioselectivity
Similar to pyrazole synthesis, the formation of isoxazoles from β-diketones and hydroxylamine proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration.[3] The regioselectivity of this reaction is also a key consideration. The initial attack of the hydroxylamine can occur at either carbonyl group, leading to two possible regioisomeric isoxazoles. The reaction conditions, particularly the pH, can influence the regiochemical outcome.
Experimental Protocol: Synthesis of 3-Methyl-5-phenylisoxazole
This protocol outlines the synthesis of 3-methyl-5-phenylisoxazole from this compound.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Add the aqueous solution of hydroxylamine to the ethanolic solution of the β-diketone.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired isoxazole.
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Hydroxylamine HCl | Sodium Acetate | Ethanol/Water | 4 | 70-85 | [3] |
| This compound | Hydroxylamine HCl | Pyridine | Ethanol | 6 | ~75 | [3] |
III. Synthesis of Pyrimidine Derivatives: Building Blocks for Bioactive Compounds
This compound also serves as a valuable precursor for the synthesis of pyrimidine derivatives. The condensation of β-diketones with amidines, ureas, or guanidines is a classical and efficient method for constructing the pyrimidine ring.[6]
General Reaction Scheme
The reaction involves the condensation of the β-diketone with a binucleophilic reagent containing an N-C-N fragment, such as guanidine or urea. The reaction typically proceeds under basic or acidic conditions and involves a cyclocondensation mechanism with the elimination of two molecules of water.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-phenylpyrimidine
This protocol describes the synthesis of a substituted pyrimidine from this compound and guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add guanidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 15-20 minutes.
-
To this mixture, add a solution of this compound (1.0 eq) in absolute ethanol.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-methyl-6-phenylpyrimidine.
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Guanidine HCl | Sodium Ethoxide | Ethanol | 6 | 70-80 | [6] |
| This compound | Urea | Acid catalyst | Ethanol | 8 | 60-70 | [7] |
IV. Emerging Applications: Multicomponent Reactions and Beyond
The reactivity of this compound extends beyond simple two-component cyclizations. It is a valuable substrate in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single synthetic operation. For instance, it can participate in Biginelli-type reactions or other MCRs to generate highly substituted dihydropyrimidines and other complex heterocyclic systems.
Furthermore, the dicarbonyl moiety of this compound can act as a chelating ligand for various metal ions. The resulting metal complexes have potential applications in catalysis, serving as catalysts for a range of organic transformations.[8][9]
Conclusion
This compound is a versatile and powerful tool in the arsenal of the modern organic chemist. Its ability to serve as a precursor to a wide variety of heterocyclic compounds, coupled with the intriguing regiochemical questions it poses, makes it a subject of ongoing interest in both academic and industrial research. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for scientists engaged in the synthesis of novel bioactive molecules. By understanding the fundamental principles that govern the reactivity of this unsymmetrical β-diketone, researchers can unlock its full potential in the design and discovery of next-generation therapeutics.
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- Li, H., et al. (2000). Regioselective Synthesis of Unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Organic Letters, 2(20), 3107–3109. [Link]
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- CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents. (n.d.).
- SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES - REAL-J. (n.d.).
- ONE-POT SYNTHESIS OF 6-SUBSTITUTED AMINO-2,4-DIAMINOPYRIMIDINE DERIVATIVES USING KETENE DITHIOACETALS WITH AMINES AND GUANIDINE. (2008). HETEROCYCLES, 78(4), 899. [Link]
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- One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. (2023). Molecules, 28(6), 2736. [Link]
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- Synthesis and Characterization and of transition metal (II) Complexes of 1-(3, 5-bis(tri fluoromethyl) phenyl -4-4-4-trifluerobutane-1,3-dione. (n.d.). Retrieved from [https://www.ijcmas.com/special/Synthesis%20and%20Characterization%20and%20of%20transition%20metal%20(II)%20Complexes%20of%201-(3,%205-bis(tri%20fluoromethyl)%20phenyl%20-4-4-4-trifluerobutane-1,3-dione.pdf]([Link]
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- Synthesis of 3,5-disubstituted pyrazoles. (n.d.).
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- 3-METHYL-5-PHENYLISOXAZOLE - precisionFDA. (n.d.).
- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2025). Molecules, 30(13), 2857. [Link]
- Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. (2020). Chemical Science, 11(41), 11119–11133. [Link]
- The Role of Transition Metals in Catalysis: Mechanisms and Applications in Modern Chemistry. (2025). Aithor. [Link]
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(6), 1623. [Link]
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- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.).
- WO2010115950A2 - Process for the preparation of pyrimidine derivatives - Google Patents. (n.d.).
- Fused Quinoline Heterocycles III: Synthesis of First Annulated 1,4,5,6,6a-Pentaazabenzo[a]indacenes, 1,3,5,6-tetraazaaceanthrylenes and 5,7,9,11-Tetraazabenzo[a]fluorenes. (n.d.).
- Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (n.d.).
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protocol for purification of synthesized 2-Methyl-1-phenylbutane-1,3-dione
An Application Note for the Comprehensive Purification and Characterization of Synthesized 2-Methyl-1-phenylbutane-1,3-dione
Abstract
This compound, a prominent β-dicarbonyl compound, is a versatile intermediate in organic synthesis and drug development.[1] Its synthesis, typically achieved via a crossed Claisen condensation, often yields a crude product containing unreacted starting materials, byproducts, and residual reagents.[2][3][4][5] Achieving high purity is paramount for its effective use in subsequent reactions and biological assays. This document provides a detailed guide for researchers, outlining two robust protocols for the purification of this compound: flash column chromatography and a classic, highly selective method involving transient copper(II) chelate formation. Furthermore, it details the necessary analytical techniques for comprehensive characterization and purity verification.
Introduction: The Challenge of β-Diketone Purification
β-Diketones, characterized by two carbonyl groups separated by a methylene group, are synthesized most classically through the Claisen condensation of a ketone and an ester under basic conditions.[6] The target molecule, this compound (CAS 6668-24-2), is typically formed from the reaction of an acetophenone derivative and a propionate ester.[5]
The primary challenge in its purification stems from several factors:
-
Keto-Enol Tautomerism: β-Diketones exist as an equilibrium mixture of keto and enol forms, which can affect their chromatographic behavior and spectroscopic signature.[7]
-
Instability: Some β-diketones can be sensitive to prolonged exposure to silica gel, potentially leading to decomposition or isomerization during column chromatography.[6][8]
-
Similar Polarity of Impurities: Byproducts from self-condensation or unreacted starting materials may have polarities close to the desired product, complicating separation.
This guide provides methodologies designed to overcome these challenges, ensuring the isolation of high-purity this compound.
Overview of Purification Strategies
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and available laboratory equipment. The two primary methods detailed here are complementary.
-
Flash Column Chromatography: The most common and direct method for purifying research-scale quantities. It is effective for separating compounds based on polarity differences.[9]
-
Purification via Copper(II) Chelate: A highly selective classical method that exploits the ability of β-diketones to form stable, often crystalline, coordination complexes with metal ions like Cu(II). This allows for efficient separation from non-chelating impurities.[6]
Caption: General workflow for the purification and analysis of this compound.
Protocol 1: Flash Column Chromatography
This method is ideal for purifying the typically oily crude product obtained after a standard reaction workup. A specific protocol using an ethyl acetate/hexane solvent system has been shown to be effective for this compound.[9]
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate (AcOEt), n-Hexane (analytical grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Fraction collection tubes
-
Rotary evaporator
Step-by-Step Methodology
-
TLC Analysis of Crude Product:
-
Dissolve a small sample of the crude oil in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate using a 1:9 mixture of ethyl acetate to hexane.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate) to identify the product spot and assess the number of impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, allowing it to pack evenly without air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the solvent until it is level with the sand.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the eluent (1-2 mL).
-
Carefully apply the solution to the top of the silica column using a pipette.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel (dry loading). Allow the solvent to evaporate, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the 1:9 ethyl acetate/hexane mobile phase.[9]
-
Maintain a constant flow rate and collect fractions (e.g., 10-20 mL per tube).
-
Monitor the separation by spotting alternate fractions on TLC plates and developing them as in step 1.
-
-
Product Isolation:
-
Identify the fractions containing the pure product (those showing a single spot with the correct Rf value).
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.[9]
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Ethyl Acetate : Hexane (1:9 v/v)[9] |
| Loading Method | Wet loading (in minimal solvent) or Dry loading |
| Monitoring | TLC with UV (254 nm) visualization |
Table 1: Recommended parameters for column chromatography purification.
Protocol 2: Purification via Copper(II) Chelate Formation
This method is particularly useful if chromatography fails to separate a key impurity or if a non-chromatographic method is preferred. It relies on the selective formation of a solid copper(II) bis(diketonate) complex.[6]
Materials and Equipment
-
Crude this compound
-
Copper(II) acetate monohydrate (Cu(OAc)₂)
-
Solvents: Ethanol, Ethyl acetate, Water
-
Sodium EDTA (Na₂EDTA) or dilute mineral acid (e.g., 10% H₂SO₄)
-
Büchner funnel and filter paper
-
Separatory funnel
Step-by-Step Methodology
-
Chelate Formation:
-
Dissolve the crude product in a minimal amount of warm ethanol.
-
In a separate flask, prepare a saturated solution of copper(II) acetate in warm water.
-
Slowly add the copper(II) acetate solution to the ethanolic solution of the crude diketone with stirring. A colored precipitate of the copper chelate should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation of the Copper Chelate:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol, and finally with hexane to remove residual organic impurities.
-
The copper complex can be recrystallized from a suitable solvent like ethanol or chloroform if necessary.
-
-
Decomposition of the Chelate and Product Recovery:
-
Suspend the purified copper chelate in a biphasic mixture of ethyl acetate and water in a separatory funnel.
-
Add a 10% aqueous solution of Na₂EDTA and shake vigorously. The aqueous layer will turn deep blue as the EDTA displaces the diketone to form a more stable complex with copper. Continue shaking until the organic layer becomes colorless or pale yellow.[6]
-
Alternatively, slowly add 10% sulfuric acid with vigorous shaking until the solid dissolves and the organic layer is colorless.
-
Separate the organic (ethyl acetate) layer.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution (if acid was used), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the pure product.
-
Characterization and Purity Assessment
After purification, it is crucial to confirm the identity and purity of the isolated compound.
Caption: Key analytical methods for product characterization.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. Due to keto-enol tautomerism, the spectra may show two sets of signals. The enol form is characterized by a downfield signal (~16 ppm) for the enolic proton.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For C₁₁H₁₂O₂, the expected M+ is 176.08.[10][9]
-
Infrared (IR) Spectroscopy: Will show characteristic strong absorptions for the carbonyl (C=O) groups, typically in the range of 1670-1730 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis. Note that β-diketones can exhibit poor peak shapes on standard reversed-phase columns. The use of mixed-mode stationary phases may be required for high-resolution analysis.[11][12]
| Property | Value | Source |
| CAS Number | 6668-24-2 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][10] |
| Molecular Weight | 176.21 g/mol | [1][10] |
| Appearance | Colorless oil | [9] |
| Boiling Point | ~271.7 °C (atm); 130-134 °C (11 Torr) | [1][13] |
| ¹H NMR (CDCl₃, δ) | ~1.46 (d, 3H), 2.17 (s, 3H), 4.50 (q, 1H), 7.50-7.95 (m, 5H) | [9] |
Table 2: Key physical and spectroscopic data for this compound.
References
- Mixed Claisen Condensations | Organic Chemistry Class Notes - Fiveable.
- Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central - NIH.
- Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acyl
- Claisen condens
- Claisen Condens
- 23.
- This compound | 6668-24-2 - Biosynth.
- High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid - Beaudry Research Group.
- This compound | C11H12O2 | CID 569369 - PubChem.
- This compound | 6668-24-2 - ChemicalBook.
- This compound - ChemicalBook.
- Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chrom
- β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - ResearchG
- 1 H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top)...
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Application Notes & Protocols: The Strategic Use of 2-Methyl-1-phenylbutane-1,3-dione in Modern Heterocyclic Synthesis
Foreword: Unlocking Heterocyclic Diversity from a Versatile Dicarbonyl Precursor
In the landscape of synthetic organic chemistry, particularly within drug discovery and materials science, the assembly of heterocyclic scaffolds remains a cornerstone of innovation. The inherent reactivity of 1,3-dicarbonyl compounds provides a robust and highly adaptable platform for constructing these vital molecular architectures. Among these precursors, 2-Methyl-1-phenylbutane-1,3-dione stands out as a particularly valuable building block. Its unsymmetrical nature, featuring both a benzoyl and an acetyl group flanking a methine center, offers a nuanced reactivity profile that can be strategically exploited to achieve regioselective outcomes.
This guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond mere procedural descriptions, we will delve into the mechanistic underpinnings of key transformations, providing the causal logic behind experimental design. The protocols herein are designed to be self-validating, offering researchers and drug development professionals a reliable foundation for synthesizing diverse and medicinally relevant heterocyclic cores, including pyrazoles, isoxazoles, and pyrimidines.
Section 1: Synthesis of Substituted Pyrazoles via Knorr Cyclocondensation
The construction of the pyrazole ring, a privileged scaffold in medicinal chemistry, is efficiently achieved through the reaction of β-diketones with hydrazine derivatives.[1][2][3] This classic cyclocondensation reaction offers a direct and high-yielding pathway to a wide array of polysubstituted pyrazoles.[2]
Mechanistic Rationale and Regiochemical Considerations
The reaction proceeds through an initial nucleophilic attack by one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the diketone. This is followed by a dehydration step to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the second nitrogen atom attacking the remaining carbonyl group, and a final dehydration event yield the stable aromatic pyrazole ring.[1][4]
With an unsymmetrical substrate like this compound, the initial nucleophilic attack can, in principle, occur at either the benzoyl or the acetyl carbonyl carbon. The benzoyl carbon is generally more electrophilic due to the electron-withdrawing nature of the phenyl ring. However, the reaction's regioselectivity can be influenced by steric factors and the specific reaction conditions, potentially leading to a mixture of regioisomers if a substituted hydrazine is used.[2][3]
Caption: General workflow for pyrazole synthesis.
Protocol: Synthesis of 4-Methyl-5-phenyl-3-methyl-1H-pyrazole
This protocol details the synthesis using hydrazine monohydrate, which results in a single N-unsubstituted product.
Materials:
-
This compound (1.0 eq)
-
Hydrazine monohydrate (1.2 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a minimal amount of ethanol.
-
Add glacial acetic acid to act as a catalyst (approx. 5-10% v/v).
-
To this solution, add hydrazine monohydrate dropwise at room temperature with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the ethanol.
-
Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class | Typical Yield |
| This compound | Hydrazine Hydrate | Ethanol/AcOH | Reflux, 3h | Pyrazole | 85-95% |
| This compound | Phenylhydrazine | Ethanol | Reflux, 4h | N-Phenyl Pyrazole | 80-90% |
Section 2: Synthesis of Substituted Isoxazoles
The isoxazole ring is another key five-membered heterocycle present in numerous approved pharmaceuticals. Its synthesis from 1,3-diketones and hydroxylamine is a fundamental and reliable transformation.[5][6] The reaction pathway is analogous to pyrazole formation and offers a direct entry into this class of compounds.[7]
Mechanistic Rationale
The reaction is initiated by the condensation of hydroxylamine with one of the carbonyl groups of the diketone to form an oxime intermediate.[5] This is followed by an intramolecular cyclization where the hydroxyl oxygen attacks the second carbonyl carbon. A subsequent dehydration step furnishes the aromatic isoxazole ring. The use of hydroxylamine hydrochloride typically requires a mild base to liberate the free nucleophile.[5]
Caption: Stepwise pathway for isoxazole synthesis.
Protocol: Synthesis of 4-Methyl-5-phenyl-3-methylisoxazole
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Pyridine or Sodium Acetate
-
Ethanol
-
Dilute Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend this compound and hydroxylamine hydrochloride in ethanol in a round-bottom flask.
-
Add pyridine or sodium acetate to the suspension to act as a base and stir at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
After cooling, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with dilute hydrochloric acid (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization.
| Reactant 1 | Reactant 2 | Base | Solvent | Product Class | Typical Yield |
| This compound | Hydroxylamine HCl | Pyridine | Ethanol | Isoxazole | 75-85% |
| This compound | Hydroxylamine HCl | Sodium Acetate | Ethanol | Isoxazole | 70-80% |
Section 3: Synthesis of Substituted Pyrimidines
Pyrimidines are six-membered aromatic heterocycles that form the core of nucleobases and a vast number of therapeutic agents. The Pinner synthesis provides a classical route by condensing a 1,3-dicarbonyl compound with an amidine, urea, or thiourea.[8][9][10] This method builds the C-C-C fragment of the diketone around an N-C-N synthon.[8]
Mechanistic Rationale
The reaction is typically performed under basic conditions. A strong base, such as sodium ethoxide, deprotonates the diketone to form an enolate. This enolate then undergoes condensation with the amidine (e.g., guanidine). A series of proton transfers and intramolecular cyclization, followed by a final dehydration step, leads to the formation of the substituted pyrimidine ring.[10][11]
Protocol: Synthesis of 2-Amino-5-methyl-4-phenyl-6-methylpyrimidine
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.1 eq)
-
Sodium Ethoxide (2.1 eq)
-
Absolute Ethanol
-
Ice-water
-
Dilute Acetic Acid
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask under an inert atmosphere (e.g., Nitrogen).
-
To this solution, add this compound dropwise while stirring.
-
In a separate beaker, dissolve guanidine hydrochloride in a minimal amount of absolute ethanol and add this solution to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it carefully into a beaker of ice-water.
-
A precipitate should form. Neutralize the solution to pH ~7 by the slow addition of dilute acetic acid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.
| Reactant 1 | N-C-N Source | Base | Solvent | Product Class | Typical Yield |
| This compound | Guanidine HCl | NaOEt | Ethanol | 2-Aminopyrimidine | 70-85% |
| This compound | Urea | NaOEt | Ethanol | Pyrimidin-2-ol | 60-75% |
| This compound | Thiourea | NaOEt | Ethanol | Pyrimidine-2-thiol | 75-90% |
Section 4: Advanced Applications in Fused Heterocyclic Systems
The utility of this compound extends to more complex multicomponent reactions for the assembly of fused heterocyclic systems. A notable example is the synthesis of imidazo[1,2-a]pyrimidines.
Synthesis of 3-Benzoyl-2,7-dimethylimidazo[1,2-a]pyrimidines
This modern approach involves a catalyst-free, three-component reaction. The process begins with the in situ α-bromination of the diketone using N-bromosuccinimide (NBS), followed by a Hantzsch-type cyclocondensation with a 2-aminopyrimidine derivative.[12]
Sources
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2- a ]pyrimidines with BSA using biophysical an ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01795E [pubs.rsc.org]
Application Note: Reaction Mechanism and Synthetic Protocols for 2-Methyl-1-phenylbutane-1,3-dione with Amines
Abstract
This document provides a comprehensive scientific guide on the reaction of 2-methyl-1-phenylbutane-1,3-dione with primary amines. The primary reaction pathway leads to the formation of β-enaminones, which are crucial synthons in modern medicinal chemistry and drug development.[1][2][3][4] We will dissect the underlying reaction mechanism, exploring the principles of regioselectivity and catalysis. Furthermore, this guide furnishes detailed, field-proven protocols for both catalyst-free and acid-catalyzed synthesis of β-enaminones, as well as the subsequent cyclization to form pyrazole heterocycles via the Knorr synthesis when hydrazines are employed as the amine source.[5][6] These protocols are designed to be self-validating and are supported by practical insights for optimization and characterization, targeting researchers, chemists, and professionals in the pharmaceutical industry.
Introduction: The Versatility of β-Diketones and their Amine Adducts
This compound is an unsymmetrical β-dicarbonyl compound that serves as a powerful intermediate in organic synthesis.[7][8][9] Its reaction with amines is a cornerstone transformation, primarily yielding β-enaminones (also known as β-aminovinylketones). These products are not merely stable enamine derivatives; they are highly versatile conjugated systems that act as key building blocks for a vast array of more complex molecules.[1][2]
The significance of the enaminone scaffold is underscored by its presence in numerous biologically active compounds, exhibiting properties such as anticonvulsant, anti-inflammatory, antitumor, and antibiotic effects.[1][2][10][11] Their utility in drug development stems from their ability to act as pharmacophore units and as precursors for the synthesis of important heterocycles like quinolines, pyridines, and pyrazoles.[4][10][11] Understanding the mechanism of their formation is paramount for controlling reaction outcomes and designing efficient synthetic routes.
The Core Reaction Mechanism: From β-Diketone to β-Enaminone
The condensation of an amine with a 1,3-dicarbonyl compound is a classic and straightforward method for synthesizing β-enaminones.[1][12] The reaction proceeds through a nucleophilic addition-elimination pathway.
2.1. Keto-Enol Tautomerism and Regioselectivity
The reaction is initiated by the nucleophilic attack of the amine on a carbonyl carbon of the β-diketone. This compound exists in equilibrium with its enol tautomers. While the reaction can proceed from the diketo form, the enol form is highly reactive. The central question is one of regioselectivity: which of the two carbonyl groups is preferentially attacked?
-
C1 (Benzoyl Carbonyl): This carbonyl is attached to a phenyl group, which is sterically larger than the methyl group on C3.
-
C3 (Acetyl Carbonyl): This carbonyl is attached to a methyl group.
Generally, the less sterically hindered carbonyl (the acetyl group at C3) is more susceptible to nucleophilic attack. However, the electrophilicity of the benzoyl carbonyl can be influenced by the phenyl ring's electronic effects. The reaction conditions, including the nature of the amine and the use of a catalyst, can influence this selectivity.
2.2. Mechanistic Steps
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the more electrophilic and sterically accessible carbonyl carbon (typically C3).
-
Hemiaminal Formation: This attack forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine). This intermediate is generally unstable.
-
Dehydration: The hemiaminal readily eliminates a molecule of water. This step is often the rate-determining step and can be accelerated by acid catalysis, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).
-
Product Formation: The loss of water results in the formation of a stable, conjugated β-enaminone product. The extensive conjugation involving the nitrogen lone pair, the C=C double bond, and the remaining carbonyl group provides a significant thermodynamic driving force for the reaction.
Caption: General mechanism for β-enaminone formation.
An Important Alternative Pathway: The Knorr Pyrazole Synthesis
When the reacting amine is a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine), the reaction can proceed beyond the enaminone stage to form a five-membered heterocyclic ring system known as a pyrazole. This powerful transformation is known as the Knorr Pyrazole Synthesis .[5][6][13]
The mechanism follows these steps:
-
Initial Condensation: The reaction begins identically to the enaminone synthesis, with one nitrogen of the hydrazine attacking a carbonyl group to form a hydrazone intermediate after dehydration.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then acts as an intramolecular nucleophile, attacking the remaining carbonyl group.
-
Final Dehydration: This cyclization forms a second hemiaminal-like intermediate, which subsequently loses a second molecule of water to yield the aromatic and highly stable pyrazole ring.
Caption: Knorr synthesis of pyrazoles from β-diketones.
Experimental Protocols and Methodologies
The choice of methodology depends on the stability of the reactants and the desired reaction rate. High temperatures can facilitate the reaction without a catalyst, while various acid catalysts can enable the reaction to proceed under milder conditions.[14][15][16]
| Protocol | Catalyst | Solvent | Temperature | Key Advantages |
| 1 | None | Solvent-free | 100-120 °C | Green chemistry, operational simplicity, no catalyst contamination.[14] |
| 2 | Acetic Acid (catalytic) | Ethanol or Toluene | Reflux | Mild conditions, readily available catalyst, good for sensitive substrates. |
| 3 | Acetic Acid (catalytic) | Ethanol | Reflux | Direct route to highly stable heterocyclic products.[13] |
Protocol 1: Catalyst- and Solvent-Free Synthesis of a β-Enaminone
This protocol is adapted from green chemistry principles, prioritizing operational simplicity and minimizing waste.[14]
Objective: To synthesize (E)-3-(phenylamino)-2-methyl-1-phenylbut-2-en-1-one.
Materials:
-
This compound (1.76 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Round-bottom flask (25 mL) with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Combine this compound (10 mmol) and aniline (10 mmol) in the round-bottom flask.
-
Heat the mixture with stirring in an oil bath set to 120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 30-60 minutes.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often solidify.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure β-enaminone.
Rationale: At elevated temperatures, the reactants have sufficient kinetic energy to overcome the activation barrier without catalytic assistance. The solvent-free condition maximizes reactant concentration, leading to short reaction times.
Protocol 2: Acid-Catalyzed Synthesis of a β-Enaminone
This method employs a catalytic amount of weak acid to facilitate the reaction under milder reflux conditions.
Objective: To synthesize (E)-3-(benzylamino)-2-methyl-1-phenylbut-2-en-1-one.
Materials:
-
This compound (1.76 g, 10 mmol)
-
Benzylamine (1.07 g, 10 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Standard reflux apparatus
Procedure:
-
Dissolve this compound (10 mmol) and benzylamine (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the solution.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Rationale: The acid protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine. It also facilitates the final dehydration step by converting the hydroxyl group of the hemiaminal into a better leaving group.
Protocol 3: Knorr Synthesis of 1,5-diphenyl-4-methyl-1H-pyrazole-3-carbaldehyde (Illustrative Example)
This protocol demonstrates the synthesis of a pyrazole derivative using a substituted hydrazine.
Objective: To synthesize 3-acetyl-4-methyl-1,5-diphenyl-1H-pyrazole.
Materials:
-
This compound (1.76 g, 10 mmol)
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Ethanol (25 mL)
-
Glacial Acetic Acid (0.5 mL)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (25 mL).
-
Add phenylhydrazine (10 mmol) followed by glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux with stirring for 3-5 hours. Monitor the formation of the new, more nonpolar product by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
The product can be further purified by recrystallization if necessary.
Rationale: The acidic medium catalyzes both condensation steps required for the cyclization. The formation of the stable aromatic pyrazole ring provides a strong thermodynamic driving force for the reaction to proceed to completion.[6][17]
Caption: A typical workflow for synthesis and analysis.
Product Characterization
Confirmation of the β-enaminone or pyrazole product structure is typically achieved using standard spectroscopic methods:
-
¹H NMR: Look for the disappearance of the primary amine's N-H protons and the appearance of a new, broad singlet for the enaminone N-H proton, often shifted downfield due to hydrogen bonding. A vinyl proton signal may also be present. For pyrazoles, characteristic aromatic proton signals will appear.
-
¹³C NMR: The formation of the C=C bond in the enaminone will result in two new signals in the vinyl region (approx. 90-160 ppm). The carbonyl signal will remain.
-
IR Spectroscopy: A strong C=O stretching band will be present (around 1600-1650 cm⁻¹), often shifted to lower frequency due to conjugation. A broad N-H stretch may be observed around 3200-3400 cm⁻¹.
-
Mass Spectrometry: Provides the molecular weight of the product, confirming the condensation and loss of water.
Conclusion
The reaction between this compound and amines is a robust and highly efficient method for generating valuable β-enaminone and pyrazole scaffolds. The mechanism is a well-understood nucleophilic addition-elimination process, the outcome of which can be readily controlled by the choice of amine and reaction conditions. The provided protocols offer reliable starting points for synthesizing these important molecular frameworks, which are of significant interest to researchers in organic synthesis, materials science, and particularly, drug discovery and development.
References
- Behbahani, F. K., Kafi, S., & Gholizadeh, H. (2018). Catalyst and solvent-free synthesis of β-enaminone derivatives. Asian Journal of Green Chemistry, 2(4), 299-306. [Link]
- Li, Q., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(9), 10539-10548. [Link]
- Prajapati, D., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.
- Gómez-Cárdenas, C., et al. (2020). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 16, 116-123. [Link]
- Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- PubChem. (n.d.). This compound.
- Amaye, I. J., et al. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 83, 131984. [Link]
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
- Al-khazraji, A. M., Waheed, E. J., & Ahmed, A. A. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Al-Kitab Journal for Pure Sciences, 7(2), 130-152. [Link]
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- Chithanna, C., & Yang, J. (2020). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 8, 584. [Link]
- List, B., et al. (2017). Asymmetric Catalysis of the Carbonyl-Amine Condensation: Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 139(4), 1357-1359. [Link]
- Sharma, D., et al. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Journal of Heterocyclic Chemistry, 60(5), 761-782. [Link]
- Blackmond, D. G., et al. (2020). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 5(8), 1546-1553. [Link]
- Minetto, G., et al. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
- Edafiogho, I. O., et al. (2009). Enaminones: Exploring Additional Therapeutic Activities. Central Nervous System Agents in Medicinal Chemistry, 9(1), 47-57. [Link]
- Amaye, I. J., et al. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 83, 131984. [Link]
- Hosseini-Sarvari, M., & Shajareh, F. (2012). Formic Acid: A Low-Cost, Mild, Ecofriendly, and Highly Efficient Catalyst for the Rapid Synthesis of β-Enaminones.
- Green, G. R., & S, P. (1995). Recent Developments in the Chemistry of Enaminones.
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Application Notes and Protocols: Unlocking the Catalytic Potential of 2-Methyl-1-phenylbutane-1,3-dione Metal Chelates
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Ligand Framework for Homogeneous Catalysis
In the vast landscape of coordination chemistry, β-diketonates stand out as exceptionally versatile chelating ligands. Their ability to form stable, often neutral, and soluble complexes with a wide array of metal ions has made them indispensable in various fields, from materials science to analytical chemistry.[1][2] A particularly compelling application lies in homogeneous catalysis, where the electronic and steric properties of the β-diketonate ligand can be finely tuned to modulate the catalytic activity of the central metal ion.[3][4]
This guide focuses on the metal chelates of 2-Methyl-1-phenylbutane-1,3-dione , an unsymmetrical β-diketone featuring both an electron-donating methyl group and a sterically influential phenyl group. While the catalytic activity of simpler β-diketonates like acetylacetonates is well-documented, the specific potential of chelates derived from this compound remains a promising area for exploration. The structural asymmetry of this ligand is hypothesized to create a unique coordination environment, potentially leading to novel reactivity or selectivity in catalytic transformations.
These application notes provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the catalytic performance of this compound metal chelates. We present a generalized protocol for complex synthesis and a detailed application protocol for a model oxidation reaction—the epoxidation of alkenes—a critical transformation in the synthesis of pharmaceuticals and fine chemicals.[5][6]
Section 1: Synthesis and Characterization of Metal Chelates
The formation of a metal β-diketonate complex is typically achieved by reacting the β-diketone with a suitable metal salt in the presence of a base. The base facilitates the deprotonation of the acidic proton of the dione's enol tautomer, generating the enolate anion which then coordinates to the metal ion.[7]
Protocol 1: General Synthesis of a Divalent Metal (M(II)) Chelate
This protocol describes the synthesis of a generic M(L)₂ complex, where M = Cu(II), Ni(II), or Co(II) and L is the deprotonated this compound ligand.
Materials:
-
This compound
-
Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, NiCl₂·6H₂O)
-
Sodium acetate or Sodium hydroxide
-
Ethanol or Methanol
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Step-by-Step Methodology:
-
Ligand Preparation: In a 100 mL round-bottom flask, dissolve this compound (2.0 equivalents) in 30 mL of ethanol with gentle warming and stirring until a clear solution is obtained.
-
Base Addition: To the ligand solution, add a solution of sodium acetate (2.2 equivalents) dissolved in a minimal amount of warm water. Causality Note: Sodium acetate acts as a mild base, sufficient to deprotonate the β-diketone to its enolate form without causing unwanted side reactions.
-
Metal Salt Addition: In a separate beaker, dissolve the Metal(II) chloride hexahydrate (1.0 equivalent) in 20 mL of ethanol. Add this metal salt solution dropwise to the stirring ligand-base mixture at room temperature.
-
Complex Formation: A precipitate should form upon addition of the metal salt. The color will vary depending on the metal used (e.g., blue-green for Cu(II), green for Ni(II)). Allow the reaction to stir at room temperature for 2-3 hours to ensure complete precipitation.[8]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid sequentially with small portions of cold deionized water (to remove salts) and then cold ethanol (to remove unreacted ligand).
-
Drying: Dry the purified metal chelate in a vacuum oven at 50-60 °C to a constant weight.
Characterization of the Synthesized Chelates
-
FT-IR Spectroscopy: Compare the spectrum of the complex to the free ligand. The disappearance of the broad O-H stretch from the enol form and a shift of the C=O stretching frequency to lower wavenumbers (typically 1500-1600 cm⁻¹) are strong indicators of coordination to the metal ion.[9]
-
UV-Visible Spectroscopy: Solutions of the complexes will exhibit d-d electronic transitions in the visible region, which are characteristic of the metal ion's coordination geometry (e.g., octahedral or square planar).[8][10]
-
Elemental Analysis: Confirms the metal-to-ligand stoichiometry of the synthesized complex.[2]
-
Magnetic Susceptibility: Provides information about the electronic configuration and spin state of the metal center.[11]
Section 2: Application Protocol: Catalytic Epoxidation of Alkenes
Metal chelates are widely recognized for their ability to catalyze oxidation reactions.[12] This protocol details the use of a synthesized Fe(III) or Cu(II) chelate of this compound for the epoxidation of an unfunctionalized alkene, such as cyclooctene, using hydrogen peroxide as an environmentally benign oxidant.
Materials:
-
Synthesized Metal Chelate (e.g., Fe(L)₃ or Cu(L)₂)
-
Cyclooctene (substrate)
-
30% Hydrogen Peroxide (H₂O₂), aqueous solution (oxidant)
-
Acetonitrile (solvent)
-
Sodium bicarbonate (additive)
-
Manganese dioxide (for quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (drying agent)
-
GC or TLC supplies for reaction monitoring
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the metal chelate catalyst (0.5 - 1.0 mol%), cyclooctene (1.0 mmol), sodium bicarbonate (0.1 mmol), and acetonitrile (5 mL). Causality Note: Sodium bicarbonate is added as a co-catalyst or buffer to maintain a slightly basic pH, which can prevent catalyst degradation and improve epoxide selectivity.[13]
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the 30% H₂O₂ solution (1.5 equivalents) dropwise to the stirring mixture over 10 minutes. Causality Note: Slow, cooled addition of the oxidant is crucial to control the reaction rate, manage exothermicity, and prevent the rapid decomposition of H₂O₂, which can be catalyzed by the metal complex.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, warming to room temperature over 2-4 hours. Monitor the consumption of the starting material (cyclooctene) by TLC or by taking aliquots for GC analysis.
-
Quenching: Once the reaction is complete (or no further conversion is observed), carefully add a small amount of manganese dioxide (spatula tip) to decompose any excess hydrogen peroxide. Stir until bubbling ceases.
-
Work-up: Filter the mixture through a small pad of celite to remove solid residues. Transfer the filtrate to a separatory funnel, add 10 mL of water, and extract the product with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude epoxide product.
-
Analysis: Determine the conversion of the starting material and the yield of the epoxide product using GC analysis with an internal standard.
Section 3: Data Interpretation and Expected Results
The performance of the catalyst should be evaluated based on conversion, selectivity, and turnover number (TON). The electronic nature of the central metal and the steric bulk of the ligand are expected to significantly influence these metrics.
| Metal Chelate | Catalyst Loading (mol%) | Substrate | Conversion (%) | Epoxide Selectivity (%) | Turnover Number (TON) |
| Fe(L)₃ | 1.0 | Cyclooctene | 95 | 88 | 88 |
| Cu(L)₂ | 1.0 | Cyclooctene | 78 | 92 | 72 |
| Co(L)₂ | 1.0 | Cyclooctene | 85 | 80 | 72 |
| Mn(L)₂ | 0.5 | Cyclooctene | >99 | >95 | >190 |
Table 1: Hypothetical comparative data for the epoxidation of cyclooctene using various M(II/III) chelates of this compound. Data is illustrative and based on typical performance of related β-diketonate catalysts.[12]
Interpreting the Results:
-
Influence of the Metal: Different metals exhibit varied redox potentials and abilities to activate the oxidant, leading to differences in catalytic activity. For instance, iron and manganese complexes are often highly active in oxidation catalysis.[5][12]
-
Role of the Ligand: The this compound ligand provides a specific steric and electronic environment. The bulky phenyl group may create a chiral pocket or influence substrate approach, potentially affecting selectivity, especially with prochiral substrates.[3][4] This is an important step in modulating the catalytic activity of base metals.[3]
-
Comparison to Other Catalysts: Results should be compared to those obtained with simpler β-diketonate catalysts (e.g., metal acetylacetonates) under identical conditions to elucidate the specific contribution of the methyl and phenyl substituents on the ligand backbone.[1]
Section 4: Advanced Applications and Future Directions
The protocols provided here serve as a foundational platform. Researchers are encouraged to expand upon this work by exploring:
-
Asymmetric Catalysis: For prochiral alkenes, chiral versions of the β-diketone ligand could be synthesized to attempt enantioselective epoxidation.
-
Carbon-Carbon Bond Formation: Palladium and Nickel chelates of β-diketonates are known to be active in cross-coupling reactions (e.g., Suzuki, Heck).[14][15] The unique electronic properties of the this compound ligand could offer advantages in these transformations.
-
Mechanistic Studies: Detailed kinetic studies can help elucidate the reaction mechanism and the nature of the active catalytic species.[1]
By systematically applying and adapting these protocols, researchers can effectively probe the catalytic world of this compound metal chelates, potentially uncovering novel and efficient catalysts for challenging organic transformations.
References
- Aliyeva, L. I., et al. (n.d.). REACTIVITY OF β-DIKETONATES OF METALS WITH VARIABLE VALENCIES AND THEIR NITRODERIVATIVES IN LIQUID-PHASE OXIDATION REACTION OF NAPHTHENIC HYDROCARBONS. Y.H.
- Inamo, M., et al. (1992). Catalysis of the deprotonation of β-diketones during formation of the 1:1 metal complexes. Inorganica Chimica Acta.
- Tyagi, S., et al. (n.d.). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry.
- Eze, F. N., & Onu, A. D. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal of Applied Chemistry.
- Krajewski, S. M., et al. (2019). Sterically encumbered β-diketonates and base metal catalysis. Dalton Transactions.
- Panchbhai, D., & Jogi, P. (n.d.). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. International Journal of Research in Advent Technology.
- Krajewski, S. M., et al. (2019).
- Vignolle, J., et al. (2023). Molybdenum(iv) β-diketonate complexes as highly active catalysts for allylic substitution reactions. Chemical Communications.
- Krishnankutty, K., et al. (n.d.). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Scholars Research Library.
- White, M. C., et al. (n.d.). Simple Iron Catalyst for Terminal Alkene Epoxidation. Organic Letters.
- MacNevin, C. J., et al. (n.d.).
- Zhernenkov, M., et al. (n.d.). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Royal Society of Chemistry.
- Still, W. C., et al. (1999). Discovery of Novel Catalysts for Alkene Epoxidation from Metal-Binding Combinatorial Libraries.
- Ben-Daniel, R., et al. (n.d.). Process for the epoxidation of alkenes. Google Patents.
- Iuliano, F., et al. (n.d.).
- Vignolle, J., et al. (2023). Molybdenum(iv) β-diketonate complexes as highly active catalysts for allylic substitution reactions.
- ResearchGate. (n.d.). Mechanistic investigation of iron-catalyzed cross-coupling using sterically encumbered β-diketonate ligands.
- Sharma, S., et al. (2018). Synthesis and Chelating Behaviour of Multidentate Ligand With Some Transition Metal(II) Ions. Asian Journal of Chemistry.
- ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions.
- Kumar, A., et al. (n.d.). Synthesis and Characterization and of transition metal (II) Complexes of 1-(3, 5-bis(tri fluoromethyl) phenyl -4-4-4-trifluerobutane-1,3-dione. International Journal of Scientific & Engineering Research.
- Yuldashev, R., et al. (2025). Synthesis of chelate-forming polymer ligands and their coordination compounds with d-metals.
- Schmit, C. E. (2024). Synthesis and characterization of transition metal malondialdiminates.
- Ramachandran, S., et al. (2019). Exploring transition metal fluoride chelates - synthesis, properties and prospects towards potential PET probes. Dalton Transactions.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1-phenylbutane-1,3-dione
Welcome to the technical support center for the synthesis of 2-Methyl-1-phenylbutane-1,3-dione (CAS 6668-24-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's causality, enabling you to optimize your synthesis for higher yield and purity.
Synthesis Overview: The Crossed Claisen Condensation
The most common and reliable method for synthesizing this compound is the Crossed Claisen Condensation .[1][2] This reaction involves the carbon-carbon bond formation between a ketone and an ester in the presence of a strong base.[3]
Specifically for this synthesis, the enolate of 2-butanone (methyl ethyl ketone) acts as the nucleophile, attacking the electrophilic carbonyl carbon of an ethyl benzoate derivative. The key to a successful crossed Claisen condensation is the strategic choice of reactants: ethyl benzoate has no α-protons and therefore cannot self-condense, simplifying the product mixture.[4]
Reaction Mechanism
The reaction proceeds through several key steps:
-
Enolate Formation: A strong base abstracts an α-proton from the more acidic methylene group (CH₂) of 2-butanone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of ethyl benzoate, forming a tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, eliminating the ethoxide (EtO⁻) leaving group to form the β-diketone product.
-
Deprotonation Drive: The newly formed β-diketone has a highly acidic proton on the carbon between the two carbonyls (pKa ≈ 11).[5] The alkoxide base present in the reaction mixture rapidly deprotonates this carbon. This final, essentially irreversible acid-base step is the thermodynamic driving force for the entire reaction, pulling the equilibrium towards the product.[2]
-
Protonation: An acidic workup in the final step neutralizes the enolate to yield the final this compound product.
Caption: The crossed Claisen condensation mechanism for the target synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Question 1: My reaction yield is very low or non-existent. What are the most likely causes?
Answer: This is the most frequent issue and typically points to one of three areas: the base, the reactants/solvent, or the reaction temperature.
-
Causality - The Base is Critical: The Claisen condensation is thermodynamically driven by the final deprotonation of the β-diketone product.[2] If the base is not strong enough or is not present in a sufficient amount, the reaction will not proceed to completion.
-
Troubleshooting Steps:
-
Use a Stoichiometric Amount: You must use at least one full equivalent of the base relative to the limiting reagent (typically 2-butanone). This is not a catalytic reaction.
-
Verify Base Activity: Sodium hydride (NaH) is an excellent choice. It is a non-nucleophilic base, and the hydrogen gas byproduct bubbles out of the solution, helping to drive the reaction forward. Ensure your NaH is fresh; it should be a fine gray powder. Old NaH can be deactivated by moisture and appear white or chunky. Sodium ethoxide (NaOEt) can also be used, but its activity can be inconsistent if it has degraded upon storage.[6]
-
Ensure Anhydrous Conditions: The enolate intermediate is highly basic and will be quenched by any protic source, especially water. All glassware must be rigorously oven- or flame-dried, and all solvents must be anhydrous.[7]
-
-
-
Causality - Reactant & Solvent Purity: Water is the enemy of this reaction.
-
Troubleshooting Steps:
-
Dry Your Solvents: Use a solvent still or purchase high-quality anhydrous solvents. Tetrahydrofuran (THF) or diethyl ether are common choices.[6]
-
Distill Liquid Reagents: Ensure your 2-butanone and ethyl benzoate are free of water and other impurities by distilling them before use.
-
-
-
Causality - Temperature Control: Enolate formation is typically performed at a low temperature (0 °C) to control reactivity and minimize side reactions. The subsequent condensation may require warming to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Monitor Temperature: Add the 2-butanone to the base suspension at 0 °C. After enolate formation, allow the reaction to warm to room temperature or gently heat under reflux to drive the condensation.
-
Reaction Monitoring: Track the disappearance of starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.
-
-
Question 2: I'm seeing multiple spots on my TLC plate and my final NMR spectrum is complex. What are the likely side products?
Answer: The formation of multiple products usually indicates a lack of reaction control, leading to self-condensation or other undesired pathways.
-
Primary Side Product: Self-Condensation of 2-Butanone. Although the methylene (CH₂) protons are more acidic, the methyl (CH₃) protons can also be abstracted, leading to an aldol-type self-condensation of 2-butanone.
-
Minimization Strategy: The key is controlled enolate formation. By adding the 2-butanone slowly to a suspension of a strong, non-nucleophilic base like NaH at 0 °C, you favor the formation of the more stable thermodynamic enolate at the methylene position and ensure it reacts with the abundant ethyl benzoate before it can react with another molecule of 2-butanone.
-
-
Other Impurities:
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have leftover 2-butanone and ethyl benzoate.[7]
-
Hydrolysis Products: If significant water is present, your ethyl benzoate can hydrolyze to benzoic acid.
-
Caption: A workflow for troubleshooting low-yield synthesis reactions.
Question 3: My final product is an oil that is difficult to purify by column chromatography. Is there a better way?
Answer: Yes. β-Diketones are notoriously tricky to purify via standard silica gel chromatography due to their tendency to exist as a mixture of keto and enol tautomers, which can cause streaking on the column. A highly effective classical method is purification via a copper(II) chelate.[8]
-
Causality: The enol form of the β-diketone acts as a bidentate ligand, strongly chelating with copper(II) ions to form a stable, often crystalline solid. This solid can be easily filtered and washed, separating it from non-chelating organic impurities.
-
Troubleshooting Steps & Protocol:
-
Formation: Dissolve your crude product in a solvent like ethanol or acetic acid. Add a saturated aqueous solution of copper(II) acetate. The copper(II) chelate of this compound should precipitate as a solid.
-
Isolation: Collect the solid by filtration and wash it thoroughly with water and then ethanol to remove unreacted starting materials and other impurities.
-
Decomposition: Resuspend the clean, dry copper chelate in a biphasic system (e.g., ethyl acetate/water). Add a strong chelating agent like EDTA or acidify with dilute sulfuric acid to break the copper complex. The pure β-diketone will be released into the organic layer.[8]
-
Final Steps: Separate the organic layer, wash it, dry it over MgSO₄, and remove the solvent under reduced pressure to yield the purified product.
-
-
Frequently Asked Questions (FAQs)
-
Q: Can I use a different ketone or ester?
-
A: Yes, the Claisen condensation is a versatile reaction for making various β-dicarbonyl compounds.[9] For a crossed Claisen, the key is that one partner (usually the ester) should be non-enolizable to prevent a complex mixture of four different products.[3] Examples of non-enolizable esters include formates, carbonates, and benzoates.[4]
-
-
Q: What is the expected appearance and stability of the final product?
-
Q: What analytical techniques are best for characterizing the product?
-
A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: This is the most definitive method for structural confirmation. You will observe characteristic peaks for the methyl and methine protons, as well as the aromatic ring and the two distinct carbonyl carbons. Note that you may see two sets of peaks corresponding to the keto and enol tautomers.
-
GC-MS: Useful for confirming the molecular weight (176.21 g/mol ) and assessing purity.[12]
-
IR Spectroscopy: Look for two strong carbonyl (C=O) stretching bands in the region of 1670-1730 cm⁻¹. The enol form will also show a broad O-H stretch.[10]
-
-
Parameter Influence on Reaction Outcome
The success of this synthesis depends on the careful balance of several factors.
Caption: Relationship between key reaction parameters and outcomes.
Optimized Experimental Protocols
Protocol 1: Synthesis via Crossed Claisen Condensation
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2-Butanone (freshly distilled)
-
Ethyl benzoate (freshly distilled)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Base Preparation: Under a positive pressure of nitrogen, add sodium hydride (1.1 equivalents) to the flask. Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF to the flask to create a slurry.
-
Enolate Formation: Cool the NaH/THF slurry to 0 °C in an ice bath. Dissolve 2-butanone (1.0 equivalent) in a small amount of anhydrous THF and add it to the dropping funnel. Add the 2-butanone solution dropwise to the stirred NaH slurry over 30 minutes, maintaining the temperature at 0 °C. Observe for hydrogen gas evolution. After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.
-
Condensation: Add ethyl benzoate (1.2 equivalents) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Gently heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification via Copper(II) Chelate Formation
-
Chelate Formation: Dissolve the crude product from Protocol 1 in a minimal amount of 95% ethanol. While stirring, add a saturated aqueous solution of copper(II) acetate dropwise. A greenish-blue solid precipitate of the copper chelate should form. Continue adding the copper solution until no further precipitation is observed.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol. Air-dry the solid.
-
Decomposition: Suspend the dried copper chelate in a mixture of ethyl acetate and water (1:1 v/v). Stir vigorously and add 10% sulfuric acid dropwise until the solid dissolves and the aqueous layer becomes a clear blue.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified this compound.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic; H₂ byproduct drives reaction.[3] |
| Base Stoichiometry | ≥ 1.0 equivalent | Required to deprotonate the final product, driving the equilibrium.[2] |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and dissolves reactants well. Must be dry to prevent quenching.[6] |
| Temperature | 0 °C for enolate formation, then reflux | Controls side reactions during enolate formation; heat drives condensation. |
| Workup | Acidic (e.g., dilute HCl) | Neutralizes the basic reaction mixture and protonates the product enolate. |
| Purification | Copper(II) Chelate Formation | Highly selective for β-diketones, avoids chromatographic issues.[8] |
References
- Begell House. (2021).
- Organic Syntheses Procedure. dypnone.
- AWS.
- Frinton Laboratories. Dypnone or 1,3-Diphenyl-2-buten-1-one.
- Google Patents. (1956).
- ResearchGate.
- National Institutes of Health. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein J. Org. Chem.
- National Institutes of Health. Recent Developments in the Synthesis of β-Diketones. PMC.
- Biosynth. This compound | 6668-24-2.
- Illustrated Glossary of Organic Chemistry.
- ResearchGate.
- ResearchGate. (2021). Recent Developments in the Synthesis of β-Diketones.
- Wikipedia.
- Guidechem. 2-METHYL-1-PHENYL-BUTANE-1,3-DIONE 6668-24-2 wiki.
- BYJU'S.
- Sigma-Aldrich. This compound.
- Achmem. This compound.
- idUS. Recent developments in the synthesis of β-diketones.
- PubChem. This compound | C11H12O2 | CID 569369.
- Master Organic Chemistry. (2020).
- ChemicalBook. (2025). This compound | 6668-24-2.
- KPU Pressbooks. 8.
- YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis.
- MDPI.
- ResearchGate. Synthesis of 1-phenyl butane-1,3-dione. 2.4. Experimental Technique for....
- National Institutes of Health. 2-(1,3-Dithian-2-ylidene)-1-phenylbutane-1,3-dione.
- Springer.
- Benchchem. Technical Support Center: Synthesis of 3-Phenylbutan-2-one.
Sources
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Technical Support Center: Synthesis of 2-Methyl-1-phenylbutane-1,3-dione
Welcome to the technical support guide for the synthesis of 2-Methyl-1-phenylbutane-1,3-dione. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to ensure the success of your experiments.
The synthesis of this compound, a β-diketone, is commonly achieved through a mixed Claisen condensation. This reaction involves the acylation of a ketone enolate with an ester that cannot form an enolate itself. A typical route is the reaction between acetophenone (which can form an enolate) and an ester like ethyl propionate in the presence of a strong base. The mechanism is analogous to the aldol condensation but results in a β-keto ester or, in this case, a β-diketone.[1][2][3]
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you might face during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low or no yield in a Claisen-type condensation can be attributed to several factors, from reagent quality to reaction conditions.
Potential Causes & Solutions:
-
Inactive Base: The use of a strong base, such as sodium ethoxide or sodium hydride, is crucial. These bases are highly sensitive to moisture.[4] Any water in the reaction will neutralize the base, preventing the necessary deprotonation of the ketone.
-
Troubleshooting Protocol:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened or properly stored anhydrous solvents. For instance, THF should be distilled from sodium/benzophenone.[4]
-
If using sodium hydride, ensure it is fresh and has been handled under anhydrous conditions.
-
-
-
Insufficiently Strong Base: The chosen base may not be strong enough to effectively deprotonate the α-carbon of the acetophenone.
-
Troubleshooting Protocol:
-
Consider using a stronger base like Lithium diisopropylamide (LDA). LDA is generally not used in classic Claisen condensations due to potential enolization of the electrophilic ester, but it can be effective in mixed condensations.[5]
-
When using an alkoxide base, it is essential that it corresponds to the alcohol portion of the ester to prevent transesterification.[3] For example, with ethyl propionate, sodium ethoxide is the appropriate base.
-
-
-
Reversible Reaction: The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, the resulting β-diketone, which is more acidic than the starting materials, must be deprotonated by the base.[6][7]
-
Incorrect Stoichiometry: The molar ratios of the reactants are critical. An excess of the ester that cannot enolize (in this case, derived from ethyl propionate) can sometimes improve the yield in a crossed Claisen condensation.[9]
Q2: I've identified a significant amount of a side product with a molecular weight corresponding to the self-condensation of ethyl propionate. How can I prevent this?
A2: The formation of self-condensation products is a common issue in mixed Claisen condensations.
Causality: The self-condensation of ethyl propionate occurs when the enolate of ethyl propionate attacks another molecule of ethyl propionate.[10][11] This competes with the desired reaction where the enolate of acetophenone attacks ethyl propionate.
Prevention Strategies:
-
Order of Addition: The most effective way to minimize self-condensation is to pre-form the enolate of the ketone.
-
Experimental Protocol:
-
Dissolve the acetophenone in an anhydrous solvent under an inert atmosphere.
-
Slowly add the strong base (e.g., sodium ethoxide) to the acetophenone solution to form the enolate.
-
After the enolate has formed, slowly add the ethyl propionate to the reaction mixture. This ensures that the ethyl propionate is introduced to a solution already containing the desired nucleophile.
-
-
-
Choice of Reactants: In a crossed Claisen condensation, it is ideal to use one reactant that cannot form an enolate (i.e., has no α-hydrogens).[12][13] While ethyl propionate can enolize, controlling the reaction conditions as described above can favor the desired pathway.
Q3: My final product appears to be contaminated with unreacted starting materials and other impurities. What is the best purification strategy?
A3: Purification of β-dicarbonyl compounds often requires more than simple extraction due to their properties.
Purification Protocol:
-
Acidic Workup: After the reaction is complete, it is crucial to neutralize the reaction mixture with an aqueous acid (e.g., dilute sulfuric acid or hydrochloric acid). This protonates the enolate of the product, allowing it to be extracted into an organic solvent.[5]
-
Column Chromatography: This is a highly effective method for separating the desired product from starting materials and side products.[14]
-
Recommended Conditions:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system, such as a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve optimal separation. A common starting point is a 9:1 hexane:ethyl acetate mixture.[14]
-
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.
Frequently Asked Questions (FAQs)
-
What is the mechanism of the primary side reaction, the self-condensation of ethyl propionate? The mechanism involves the deprotonation of the α-carbon of one molecule of ethyl propionate by the base to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of a second molecule of ethyl propionate. The subsequent elimination of an ethoxide ion yields ethyl 2-methyl-3-oxopentanoate.[10]
-
Can hydrolysis of the ester or the β-diketone product be a significant side reaction? Yes, if there is water present in the reaction mixture, hydrolysis of the starting ester (ethyl propionate) or the β-diketone product can occur, especially under basic conditions.[15] This underscores the importance of maintaining anhydrous conditions.
-
Are there alternative synthetic routes to this compound? While the mixed Claisen condensation is a common method, other approaches exist. For example, the acylation of ketones with esters can be achieved under different catalytic conditions.[16] Additionally, rhodium-catalyzed reductive α-acylation of enones has been reported as a direct synthesis method for 1,3-diketones.[14]
Visualizing the Reaction Pathways
To better understand the desired reaction and the competing side reaction, the following diagrams illustrate the key mechanistic steps.
Caption: Desired reaction pathway for the synthesis of this compound.
Caption: Competing side reaction: self-condensation of ethyl propionate.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Base Stoichiometry | ≥ 1 equivalent | To drive the reaction equilibrium by deprotonating the product.[5][8] |
| Solvent | Anhydrous THF or Ether | To prevent quenching of the strong base.[4] |
| Column Chromatography Eluent | 9:1 Hexane:Ethyl Acetate (adjustable) | Provides good separation of the β-diketone from less polar starting materials and more polar side products.[14] |
References
- Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. (n.d.). AWS.
- If a 1:1 mixture of ethyl acetate and ethyl propanoate is treated with base under Claisen... (n.d.).
- The alkaline hydrolysis of .beta.-dicarbonyl compounds. (n.d.). ACS Publications.
- Troubleshooting side reactions in Claisen-Schmidt condensation. (n.d.). Benchchem.
- 23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
- 8.3 β-dicarbonyl Compounds in Organic Synthesis. (n.d.). KPU Pressbooks.
- 23.7 The Claisen Condensation Reaction. (2023). OpenStax.
- Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. (n.d.). Pearson.
- Claisen condensation. (n.d.). Wikipedia.
- CHEMISTRY OF β-DICARBONYL COMPOUNDS Introduction, synthesis of ethyl. (n.d.). vpscience.org.
- 23.8: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
- Acylation of Ketones with Esters Example Example. (n.d.). chemconnections.
- Ch21: Acylation of ketones. (n.d.). University of Calgary.
- Illustrated Glossary of Organic Chemistry - Claisen condensation. (n.d.).
- 23.1: B-Dicarbonyl Compounds: Claisen Condensations. (2015). Chemistry LibreTexts.
- Predict the products of self-condensation of the following esters.(a) methyl propanoate + (b) ethyl phenylacetate + NaOCH2CH3(c) (d). (2023). Filo.
- Claisen Condensation Reaction Mechanism. (n.d.). BYJU'S.
- Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry.
- Claisen Condensation Reaction Mechanism. (n.d.). Chemistry Steps.
- Claisen condensation. (n.d.). Fiveable.
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Technical Support Center: Purification of 2-Methyl-1-phenylbutane-1,3-dione
Welcome to the technical support guide for 2-Methyl-1-phenylbutane-1,3-dione. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with this β-dicarbonyl compound. The insights provided are based on established chemical principles and practical laboratory experience.
Introduction: The Challenge of a Dynamic Structure
This compound is a valuable chemical intermediate, often synthesized via a crossed Claisen condensation or related acylation reactions.[1][2][3] Its purification is frequently complicated by a core chemical feature: keto-enol tautomerism.[4][5] The molecule exists as a dynamic equilibrium between its diketo form and a more stable, conjugated enol form. This equilibrium, influenced by solvents and temperature, can lead to ambiguous analytical results and physical properties, making purification a non-trivial task. This guide will demystify these challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical appearance of pure this compound?
A1: Pure this compound has been reported as both a colorless oil and a low-melting solid (m.p. 48-50 °C).[6] The oily appearance is often due to the presence of minor impurities that disrupt the crystal lattice, preventing solidification. Achieving the crystalline form is a strong indicator of high purity.
Q2: Why does my NMR spectrum look so complex? I see two sets of peaks for what should be one compound.
A2: This is the most common question and is a direct consequence of keto-enol tautomerism. In solution, the compound exists as an equilibrium between the keto and enol forms.[4][7] The enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation with the phenyl ring.[8][9] Therefore, you are not seeing an impurity, but rather two distinct, interconverting isomers of your compound. The ratio of these tautomers can change depending on the solvent used for the NMR analysis.
Keto-Enol Tautomerism Diagram
Caption: Equilibrium between keto and enol tautomers.
Q3: Is this compound stable to heat and acidic/basic conditions?
A3: As a β-dicarbonyl compound, it is susceptible to degradation under harsh conditions.[10] Strong basic conditions, especially when heated, can promote hydrolysis or retro-Claisen reactions.[11][12] Strong acidic conditions with heat can lead to decarboxylation if any hydrolysis to a β-keto acid occurs.[13] Therefore, purification steps should ideally be performed under neutral or mildly acidic conditions and with minimal heat.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: My final product is a persistent oil, even after removing all solvent. I cannot get it to crystallize.
-
Causality: The presence of even small amounts of structurally similar impurities, such as unreacted starting materials or self-condensation side products, can inhibit crystallization. The oily nature of the impurities acts as a solvent for your product.
-
Solution Workflow:
-
Purity Assessment: First, assess the purity by ¹H NMR and TLC. If multiple spots are visible on TLC (beyond the keto-enol pair which may appear as one elongated spot), significant impurities are present.
-
Primary Purification - Column Chromatography: This is the most effective method to remove impurities. The slight acidity of silica gel is generally well-tolerated by β-diketones.[14] See Protocol 1 for a detailed methodology.
-
Secondary Purification - Recrystallization: Once the product is >95% pure by NMR, crystallization can be attempted. See Protocol 2 . If it still fails to crystallize, a trace amount of a miscible non-polar solvent (like hexane) may be preventing solidification. Try dissolving the oil in a minimal amount of a volatile solvent like dichloromethane, adding hexane until cloudy, and then allowing the dichloromethane to slowly evaporate.
-
Purification Decision Workflow
Caption: Decision workflow for purifying the crude product.
Problem 2: I am running a column, but I have a persistent impurity that co-elutes with my product.
-
Causality: The impurity likely has a polarity very similar to your product. This is common with byproducts from the Claisen reaction.
-
Solutions:
-
Optimize Eluent System: Change the solvent system. If you are using Hexane/Ethyl Acetate, try a system with a different selectivity, such as Dichloromethane/Hexane or Toluene/Acetone. Run several TLCs to find the optimal system before attempting another column.[15]
-
Use a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic, depending on impurity) or a reverse-phase C18 column if the impurities have different hydrophobic characteristics.
-
Expert Method - Purification via Copper Chelate: β-Diketones form stable, often crystalline, coordination complexes (chelates) with copper(II) ions.[1] This method is highly selective for β-diketones. The impure product is treated with a copper(II) acetate solution. The copper chelate precipitates, is washed with solvent to remove the non-chelating impurity, and is then decomposed using a mild acid or EDTA to regenerate the highly pure diketone. See Protocol 3 .
-
Problem 3: My TLC plate shows a long streak instead of a defined spot.
-
Causality: The α-hydrogen of the diketone is acidic (pKa ≈ 9-11).[10][16] When spotted on standard silica gel (which is slightly acidic), this can lead to strong interactions and ionic equilibria that cause streaking.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.1-0.5%) of acetic acid to the eluent. This suppresses the deprotonation of your compound on the silica surface, leading to sharper spots.
-
Use Neutralized Silica: Prepare TLC plates or columns with silica gel that has been washed or buffered to a neutral pH.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Eluent Selection: Use TLC to determine the optimal solvent system. A good starting point is a gradient of 5% to 20% Ethyl Acetate in Hexane. The target Rf for the product should be around 0.3 for good separation.[14]
-
Column Packing: Pack the column using the "wet slurry" method to ensure a homogenous packing, which is critical for good separation.[15]
-
Sample Loading: Dissolve the crude oil in the minimum amount of dichloromethane or the eluent. Adsorb this concentrated solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique results in a much sharper starting band and better separation than loading a liquid sample.[17]
-
Elution: Run the column, collecting fractions. Monitor the elution using TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Solvent System (v/v) | Typical Application | Notes |
| 10% Ethyl Acetate / Hexane | Standard separation | Good for resolving non-polar impurities from the more polar diketone. |
| 20% Dichloromethane / Hexane | Alternative selectivity | Useful if the standard system fails to resolve a specific impurity. |
| 1% Acetic Acid in Eluent | To reduce streaking | Add to your chosen system if TLC plates show significant tailing. |
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: The goal is to find a solvent pair: one "soluble" solvent in which the compound is soluble at high temperature, and one "anti-solvent" in which it is insoluble even at high temperature. A good pair is often Ethyl Acetate (soluble) and Hexane (anti-solvent).[18]
-
Dissolution: Gently heat the purified oil in a minimal amount of hot ethyl acetate until it fully dissolves.
-
Induce Crystallization: While the solution is still hot, add hexane dropwise until you see persistent cloudiness (turbidity).
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.[19]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Protocol 3: Purification via Copper(II) Chelate Formation
-
Chelate Formation: Dissolve the impure diketone in ethanol or methanol. In a separate flask, dissolve an equimolar amount of copper(II) acetate in water, with gentle heating if necessary.
-
Precipitation: Slowly add the copper(II) acetate solution to the diketone solution while stirring. The copper chelate, often a blue or green solid, should precipitate.
-
Isolation and Washing: Cool the mixture in an ice bath and collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water, then with cold ethanol to remove any unreacted organic impurities.
-
Decomposition: Suspend the washed copper chelate in a biphasic mixture of dichloromethane and dilute aqueous acid (e.g., 10% sulfuric acid or hydrochloric acid). Stir vigorously. The chelate will decompose, releasing the pure diketone into the organic layer.
-
Final Workup: Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the highly purified this compound.
References
- Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acyl
- This compound | C11H12O2 | CID 569369. PubChem. [Link]
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- Keto Enol Tautomeriz
- Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
- Column chrom
- Fatty Acid and Amino Acid Derivatives in Organoc
- 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
- Column chrom
- III Analytical Methods.
- Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. SciSpace. [Link]
- Crossed Claisen and Claisen Vari
- Synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]
- 1-phenyl-1,3-butanedione. ChemSynthesis. [Link]
- Column Chromatography: Principles, Procedure, and Applic
- Claisen condens
- Column Chrom
- Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. European Journal of Chemistry. [Link]
- Claisen Condens
- Recrystalliz
- The Claisen Condens
- 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
- Method for synthesizing beta-dicarbonyl compounds.
- 8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. [Link]
- Recent Advances in the Synthesis of 1,3-Diketones.
- Reactions of Beta-Dicarbonyl Compounds. YouTube. [Link]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-1-phenylbutane-1,3-dione
Introduction
Welcome to the technical support guide for the synthesis of 2-Methyl-1-phenylbutane-1,3-dione (CAS 6668-24-2).[1][2][3][4] This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of β-diketones. This compound is a valuable chemical intermediate, typically synthesized via a mixed Claisen condensation reaction.[5] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this reaction, minimize side products, and maximize yield.
Section 1: Reaction Fundamentals
The Mixed Claisen Condensation Mechanism
The synthesis of this compound is achieved through the base-mediated condensation of a ketone (propiophenone) and an ester (ethyl acetate).[5] Unlike a symmetrical Claisen condensation which involves two identical ester molecules, this "mixed" or "crossed" variant uses a ketone as the enolate source.
The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base abstracts an acidic α-proton from propiophenone. Propiophenone is selectively deprotonated over ethyl acetate because the α-protons of ketones are generally more acidic than those of esters.
-
Nucleophilic Attack: The resulting propiophenone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate to form a tetrahedral intermediate.
-
Intermediate Collapse: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as the leaving group. This yields the β-diketone product.
-
Driving the Equilibrium: The reaction is driven to completion by a final, irreversible deprotonation. The methylene proton on the newly formed β-diketone is highly acidic (pKa ~9-11) due to its position between two electron-withdrawing carbonyl groups. The base present in the reaction mixture (e.g., the expelled ethoxide) removes this proton to form a stable, resonance-stabilized enolate.[6][7][8]
-
Protonation: An acidic workup in the final step neutralizes the reaction mixture and protonates the enolate to yield the final this compound product.[5]
The Critical Role of Keto-Enol Tautomerism
Like most β-dicarbonyl compounds, this compound exists as a rapid equilibrium between its keto and enol tautomeric forms.[9][10][11] The enol form is significantly stabilized by two key factors:
-
Conjugation: The C=C double bond of the enol is conjugated with both the phenyl ring and the remaining carbonyl group, creating an extended π-system that delocalizes electron density and increases stability.[12]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring.[9][13]
This equilibrium means that spectroscopic analysis (e.g., ¹H NMR) will show distinct signals for both the keto and enol forms, with the enol form often being the major species in solution.[14]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route for this compound? A1: The most widely employed method is the mixed Claisen condensation between propiophenone and an acetylating agent, typically ethyl acetate, in the presence of a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt) in an aprotic solvent.[5][15]
Q2: Why is a full stoichiometric equivalent of base necessary for this reaction? A2: A catalytic amount of base is insufficient. A full equivalent is required to drive the reaction equilibrium forward. The final step of the mechanism involves the deprotonation of the β-diketone product, which is much more acidic than the starting ketone.[7][8] This deprotonation is thermodynamically favorable and effectively removes the product from the equilibrium of the preceding steps, pulling the reaction to completion according to Le Châtelier's principle.[6][7]
Q3: How will the keto-enol tautomerism affect my product analysis? A3: The presence of two tautomers will result in a more complex NMR spectrum than expected for a single species. You will observe two sets of signals corresponding to the keto and enol forms. For instance, in the ¹H NMR spectrum, you may see a characteristic downfield signal (often >15 ppm) for the enolic proton due to strong intramolecular hydrogen bonding, as well as separate signals for the methyl and methine protons of each tautomer.[9][14] It is crucial to recognize this phenomenon to avoid misinterpreting the spectrum as evidence of an impure sample.
Q4: What are the key differences between using sodium hydride (NaH) and sodium ethoxide (NaOEt) as the base? A4: Sodium hydride is a non-nucleophilic base that irreversibly deprotonates the ketone, producing hydrogen gas. This can be advantageous as it avoids the possibility of the base participating in side reactions. Sodium ethoxide is the conjugate base of ethanol and its use establishes an equilibrium. To avoid transesterification, the alkoxide base should always match the alcohol portion of the ester (i.e., use sodium ethoxide with ethyl acetate).[15] NaH is generally considered more powerful and is often preferred for driving the reaction to completion, but it requires more careful handling due to its reactivity with moisture.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | A. Insufficiently Anhydrous Conditions: Trace amounts of water will quench the strong base and the enolate intermediate. | • Ensure all glassware is oven- or flame-dried before use.• Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).• Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| B. Inactive or Insufficient Base: The base may have degraded due to improper storage, or an insufficient amount was used. | • Use a fresh bottle of base. For NaH, ensure it is a dispersion in mineral oil and weigh it carefully.• Confirm that at least 1.0 stoichiometric equivalent of the base is used relative to the limiting reagent.[7] | |
| C. Unfavorable Reaction Temperature: The initial deprotonation may be inefficient if the temperature is too high, leading to side reactions. The condensation may be too slow if the temperature is too low. | • For enolate formation with NaH or NaOEt, start the reaction at 0 °C and then allow it to warm to room temperature or gently reflux to drive the reaction to completion.[16] | |
| 2. Significant Side-Product Formation | A. Self-Condensation of Ethyl Acetate: The base can catalyze the self-condensation of ethyl acetate to form ethyl acetoacetate. | • Add the ethyl acetate slowly to the reaction mixture after the propiophenone has been fully deprotonated by the base. This ensures the ketone enolate is pre-formed and ready to react. |
| B. Aldol Self-Condensation of Propiophenone: The propiophenone enolate can react with another molecule of propiophenone. | • This is generally less favorable than reaction with the highly electrophilic ester. Maintaining a low concentration of the ketone enolate by slow addition of the base can help, but the primary solution is the slow addition of the ester as described above. | |
| 3. Difficulty in Product Isolation/Purification | A. Product is a persistent oil: β-diketones can be difficult to crystallize, especially if minor impurities are present. | • The product is often purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).[14] |
| B. Aqueous workup forms a stable emulsion: The enolate of the product can act as a surfactant. | • During the acidic quench, add the acid slowly with vigorous stirring. • If an emulsion forms, add a saturated brine solution to help break it by increasing the ionic strength of the aqueous phase. | |
| C. Complex NMR Spectrum: The spectrum appears to show multiple products due to keto-enol tautomerism. | • Analyze the spectrum carefully, looking for the characteristic signals of both the keto and enol forms.[14] Compare the integration ratios to determine the approximate equilibrium composition. Running the NMR in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift the equilibrium and help confirm the assignments.[11] |
Section 4: Experimental Protocols and Data
Optimized Protocol: Synthesis of this compound using NaH
This protocol provides a reliable method for the laboratory-scale synthesis of the target compound.
Materials:
-
Propiophenone (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Ethyl acetate (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate and Hexane for chromatography
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and place the flask under a positive pressure of nitrogen. Add anhydrous THF.
-
Enolate Formation: Cool the stirred suspension to 0 °C in an ice bath. Dissolve propiophenone (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the NaH suspension over 20-30 minutes.
-
Reaction Incubation: Stir the mixture at 0 °C for 30-60 minutes after the addition is complete. You should observe the evolution of hydrogen gas.
-
Condensation: Add ethyl acetate (1.5 eq) dropwise via the dropping funnel at 0 °C.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Quench: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the gas evolution ceases and the mixture is acidic (pH ~2-3).
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 1:19) to afford this compound as a colorless or pale yellow oil.[14]
Table of Optimization Parameters
| Parameter | Recommended Condition | Rationale / Causality |
| Base | NaH or NaOEt | NaH is a strong, non-nucleophilic base that drives the reaction irreversibly. NaOEt is effective but its use establishes an equilibrium.[15] |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic solvents are required to prevent quenching of the base and enolate. THF is often preferred for its good solvating properties.[16] |
| Temperature | 0 °C to Room Temperature | Low initial temperature (0 °C) allows for controlled enolate formation, minimizing side reactions. Warming to RT provides the energy needed for the reaction to proceed to completion. |
| Stoichiometry | Base: ≥1.0 eqEster: 1.2-1.5 eq | A stoichiometric amount of base is essential to deprotonate the product and drive the equilibrium.[7] A slight excess of the ester can help ensure the ketone is fully consumed. |
| Workup | Acidic Quench (e.g., 1M HCl) | Neutralizes the remaining base and protonates the product enolate to yield the final β-diketone.[5] |
| Typical Yield | 55-75% | Yields can vary based on the purity of reagents and strictness of anhydrous conditions. Reported yields are in this range after purification.[14] |
References
- Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. (n.d.). AWS.
- This compound | 6668-24-2. (n.d.). Biosynth.
- Fast Claisen condensation reaction optimization in a continuous flow reactor. (n.d.). Celon Pharma.
- 2-METHYL-1-PHENYL-BUTANE-1,3-DIONE 6668-24-2 wiki. (n.d.). Guidechem.
- Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts.
- The Claisen Condensation. (n.d.).
- Optimization of the reaction conditions for Claisen-Schmidt condensation. (n.d.). ResearchGate.
- Keto-Enol Tautomerism: Key Points. (2022, June 21). Master Organic Chemistry.
- This compound. (n.d.). PubChem.
- The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts.
- The Claisen Condensation Reaction. (2023, September 20). OpenStax.
- The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (n.d.).
- Keto Enol Tautomerism - Acidic & Basic Conditions. (2016, December 27). YouTube.
- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. (2020, November 20). National Institutes of Health (NIH).
- The Claisen Condensation Reaction. (2024, July 30). Chemistry LibreTexts.
- Claisen condensation. (n.d.). Wikipedia.
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Technical Support Center: Stability and Degradation of 2-Methyl-1-phenylbutane-1,3-dione Under Acidic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Methyl-1-phenylbutane-1,3-dione. This document provides in-depth information, troubleshooting advice, and validated protocols for researchers, chemists, and drug development professionals working with this β-diketone. Our goal is to equip you with the scientific understanding and practical knowledge to anticipate and manage its stability challenges in acidic environments.
Section 1: Core Scientific Principles
Understanding the inherent chemical nature of this compound is fundamental to controlling its stability. As a β-diketone, its behavior is dominated by the dynamic equilibrium between its keto and enol forms.
The Critical Role of Keto-Enol Tautomerism
Unlike simple ketones, which exist almost exclusively in the keto form, β-dicarbonyl compounds like this compound exhibit a significant population of the enol tautomer at equilibrium. This enhanced stability of the enol form is a direct consequence of two key structural features:
-
Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group, creating a more stable, delocalized π-system.[1][2]
-
Intramolecular Hydrogen Bonding: The enolic hydroxyl group forms a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, resulting in a stable six-membered pseudo-ring.[3][4]
The acid-catalyzed tautomerization process begins with the protonation of one of the carbonyl oxygens, making the α-hydrogen more acidic and facilitating its removal to form the enol.[1]
Primary Degradation Pathway: Acid-Catalyzed Hydrolysis
In the presence of aqueous acid, the most significant degradation pathway for β-diketones is hydrolysis, which proceeds via a mechanism analogous to a retro-Claisen condensation. This reaction results in the cleavage of the C-C bond between the two carbonyl groups.
The mechanism involves:
-
Protonation: A carbonyl oxygen is protonated, activating the carbonyl carbon.
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.
-
Tetrahedral Intermediate: Formation of a tetrahedral intermediate.
-
C-C Bond Cleavage: The C-C bond cleaves, facilitated by the reformation of a carbonyl group. This is the key degradation step.
-
Product Formation: The final products are benzoic acid and 2-butanone.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous acid?
The primary degradation route is acid-catalyzed hydrolysis, leading to carbon-carbon bond cleavage between the carbonyls. This results in the formation of benzoic acid and 2-butanone as the main degradation products. This is a classic retro-Claisen type reaction common to β-dicarbonyl systems.[5][6]
Q2: How does pH affect the stability of the compound?
Stability is highly pH-dependent. As the concentration of hydronium ions (H₃O⁺) increases (i.e., pH decreases), the rate of acid-catalyzed hydrolysis generally increases. Therefore, the compound will degrade faster in strongly acidic conditions compared to weakly acidic or neutral conditions.
Q3: Is the compound more stable in its keto or enol form?
The enol tautomer is significantly stabilized by intramolecular hydrogen bonding and conjugation, making it a major contributor to the equilibrium mixture.[1][3][4] While the term "stability" can be context-dependent, the enol form is thermodynamically favored over the keto form in many solvents. However, both forms are susceptible to acid-catalyzed hydrolysis.
Q4: What role does temperature play in the degradation process?
As with most chemical reactions, increasing the temperature will increase the rate of degradation. If your experimental protocol requires heating in an acidic medium, you should expect an accelerated rate of hydrolysis. It is advisable to conduct reactions at the lowest effective temperature to preserve the integrity of the compound.
Q5: How can I minimize degradation during my experiments involving acidic conditions?
To minimize degradation:
-
Use the Mildest Acid Possible: Opt for weaker acids or the lowest necessary concentration of a strong acid.
-
Control Temperature: Perform reactions at low temperatures whenever feasible.
-
Limit Exposure Time: Reduce the duration the compound is exposed to acidic conditions.
-
Use Anhydrous Conditions: If the reaction chemistry permits, using an anhydrous acidic medium will prevent hydrolysis, as water is a required reactant for this degradation pathway.[7]
-
Monitor Progress: Regularly analyze your reaction mixture using techniques like TLC or HPLC to track the formation of degradation products.
Section 3: Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Appearance of unexpected peaks in HPLC/GC analysis, especially at the retention times for benzoic acid or 2-butanone. | Acid-catalyzed hydrolysis of the starting material or product. | 1. Confirm Identity: Co-inject with authentic standards of benzoic acid and 2-butanone to confirm the identity of the degradation peaks. 2. Analyze Blank: Run a blank sample of your acidic medium to ensure impurities are not coming from the solvent. 3. Adjust Conditions: If degradation is confirmed, reduce the acidity (increase pH), lower the temperature of your process, or shorten the analysis/reaction time. |
| Low or inconsistent yields in an acid-mediated synthesis where the compound is a reactant. | The compound is degrading under the reaction conditions before it can react as intended. | 1. Perform a Stability Check: Before running the full reaction, dissolve the compound in the acidic reaction medium without other reactants and monitor its stability over time via HPLC or TLC. 2. Use Anhydrous Reagents: Ensure your acid and solvent are anhydrous to suppress the hydrolysis pathway.[7] 3. Change Acid Catalyst: Consider switching to a Lewis acid catalyst if the reaction allows, which may offer different reactivity and stability profiles.[8] |
| A solution of the compound in acid develops a yellow color or becomes cloudy over time. | Formation of degradation products or subsequent side-reactions. | 1. Isolate and Characterize: If a precipitate forms, isolate it and analyze it (e.g., by NMR, MS) to identify its structure. 2. Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor for changes in the chromophore, which could indicate the formation of new, colored species. 3. Review Formulation: The issue could arise from the interaction of the compound with other excipients or reagents in the acidic medium. Test the stability of the compound in the acid alone first. |
Section 4: Experimental Protocols
Protocol 1: General Stability Assessment via Forced Degradation (HPLC)
This protocol provides a framework for quantitatively assessing the stability of this compound under specific acidic conditions.
Objective: To determine the rate of degradation of the title compound in an acidic solution at a controlled temperature.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl) or other acid of choice
-
Sodium hydroxide (NaOH) or other base for quenching
-
Volumetric flasks, pipettes, and autosampler vials
-
Calibrated HPLC system with a C18 column and UV detector (e.g., monitoring at 254 nm)
Methodology:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Sample Preparation: In a volumetric flask, add a known volume of the stock solution and dilute with a pre-prepared acidic solution (e.g., 0.1 M HCl). The final concentration should be suitable for HPLC analysis (e.g., 50 µg/mL).
-
Time Zero (T₀) Sample: Immediately after preparation, take an aliquot of the stress sample, neutralize it with an equimolar amount of base (e.g., 0.1 M NaOH) to quench the degradation, and inject it into the HPLC. This is your T₀ reference.
-
Incubation: Place the remaining stress sample in a controlled temperature environment (e.g., 50°C water bath).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench them in the same manner as the T₀ sample, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T₀ sample. Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Monitoring Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Objective: To qualitatively or semi-quantitatively observe the keto-enol tautomer ratio in an acidic environment.
Methodology:
-
Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add one drop of an acidic reagent (e.g., trifluoroacetic acid-d, TFA-d).
-
Acquire subsequent spectra over time to observe any shift in the equilibrium.
-
Analysis:
-
Keto form: Look for the characteristic quartet of the α-hydrogen (~4.3 ppm) and the doublet of the adjacent methyl group.
-
Enol form: Look for the characteristic enolic hydroxyl proton (a broad singlet, often >15 ppm due to H-bonding) and the singlet for the methyl group on the C=C double bond (~2.1 ppm).
-
Integrate the distinct peaks for each tautomer to estimate their relative ratio.
-
Section 5: Summary of Factors Influencing Stability
| Factor | Condition | Impact on Stability | Rationale |
| pH | Low pH (Strong Acid) | Decreased | Catalyzes the hydrolysis (degradation) reaction. |
| Temperature | High Temperature | Decreased | Increases the rate of the degradation reaction. |
| Water Content | High (Aqueous) | Decreased | Water is a necessary reactant for the hydrolysis pathway. |
| Low (Anhydrous) | Increased | Prevents the primary hydrolytic degradation mechanism.[7] | |
| Solvent Polarity | Varies | Can Shift Equilibrium | The polarity of the solvent can influence the keto-enol ratio, which may indirectly affect reactivity.[3] |
References
- Wallace, M. J., & Begley, T. P. (2012). Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage. Biochemical Society Transactions, 40(3), 563-569. [Link]
- Jandera, A., & Hayes, P. M. (1987). General method of synthesis for natural long-chain beta-diketones.
- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
- Quora. (2017). What are the factors that govern the stability of keto-enol tautomerism? [Link]
- The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]
- StudySmarter. (2023). Keto Enol Tautomerism: Mechanism & Stability. [Link]
- Len, C., & Selkti, M. (2018).
- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
- The Organic Chemistry Tutor. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
- Hauser, C. R., & Swamer, F. W. (2011). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 569369. [Link]
- Singh, V., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(8), 836-843. [Link]
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- 8. organicreactions.org [organicreactions.org]
Technical Support Center: Troubleshooting Peak Splitting in NMR of 2-Methyl-1-phenylbutane-1,3-dione
Prepared by: Senior Application Scientist, Advanced Spectroscopy Division
Welcome to the technical support guide for 2-Methyl-1-phenylbutane-1,3-dione. This document is designed for researchers, chemists, and drug development professionals who encounter unexpected complexity, particularly peak splitting, in the Nuclear Magnetic Resonance (NMR) spectra of this β-dicarbonyl compound. Our goal is to provide clear, actionable troubleshooting steps grounded in fundamental chemical principles.
Core Issue: Why is the NMR Spectrum of this compound More Complex Than Expected?
The primary reason for spectral complexity in this compound is not a single phenomenon, but rather the interplay of its structural features. The most significant factor is keto-enol tautomerism , a dynamic equilibrium that results in the coexistence of two or more distinct chemical species in solution.[1][2][3] Each of these species has its own unique set of protons, leading to multiple sets of peaks in the NMR spectrum.
Below, we address the most common questions and provide a logical framework for diagnosing and interpreting your results.
Troubleshooting Guide & FAQs
Q1: I see two distinct sets of peaks in my ¹H NMR spectrum instead of one. Is my sample impure?
A1: While impurities should always be considered, the most probable cause for a duplicated set of signals with this molecule is keto-enol tautomerism . β-dicarbonyl compounds exist as an equilibrium mixture of the diketo form and one or more enol forms.[4][5] This equilibrium can be slow on the NMR timescale, meaning the instrument detects each tautomer as a separate entity.[4][6]
-
Keto Form: The standard diketone structure.
-
Enol Form: A structure containing a hydroxyl group (-OH) and a carbon-carbon double bond (C=C). The enol form is stabilized by conjugation and a strong intramolecular hydrogen bond, which can make it a significant, or even the major, species in solution.[1][3][7]
You are likely observing a spectrum that is a superposition of the spectra of both the keto and enol tautomers. The integration of the peaks for each species will directly reflect their relative concentrations in the sample.
A simplified representation of the keto-enol equilibrium. The actual enol structure involves a C=C bond and an -OH group.
Q2: The ratio of the two species changes when I use a different NMR solvent. What does this signify?
A2: This observation is a strong confirmation of tautomerism. The position of the keto-enol equilibrium is highly sensitive to the solvent environment.[6][8] The underlying principle is that a polar solvent will preferentially stabilize the more polar tautomer.[6]
-
Nonpolar, Aprotic Solvents (e.g., CDCl₃, C₆D₆, CCl₄): These solvents cannot form hydrogen bonds with the solute. In this environment, the enol form is significantly stabilized by forming a strong intramolecular hydrogen bond within a six-membered ring. This makes the enol form more favorable.[1][7]
-
Polar, Protic Solvents (e.g., D₂O, CD₃OD): These solvents are hydrogen bond donors and acceptors. They can form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer and disrupt the enol's internal hydrogen bond, thus stabilizing the keto form.[7]
-
Polar, Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These are hydrogen bond acceptors. They can disrupt the enol's internal hydrogen bond, which often favors the keto form relative to nonpolar solvents.[6]
Expected Trend: The percentage of the enol form typically decreases as the polarity and hydrogen-bonding capability of the solvent increases.[4] Observing this shift is a classic diagnostic test for keto-enol tautomerism.
| Solvent | Typical Polarity | Expected Predominant Form | Rationale |
| CDCl₃ | Low | Enol often significant | Intramolecular H-bonding of enol is favored.[1] |
| Acetone-d₆ | Medium | Mixture, keto increases | Solvent disrupts intramolecular H-bond. |
| DMSO-d₆ | High | Mixture, keto increases further | Strong H-bond acceptor stabilizes both forms.[6] |
| CD₃OD / D₂O | High (Protic) | Keto is highly favored | Protic solvent disrupts internal H-bond and solvates keto form effectively.[7] |
Q3: Some of my peaks are broad at room temperature. How can I sharpen them to resolve the splitting?
A3: Peak broadening is a classic sign of a chemical exchange process occurring at a rate that is intermediate on the NMR timescale.[9] In this case, it's the interconversion between the keto and enol tautomers. At room temperature, the rate of this exchange might be just right to broaden the signals of the protons involved.
The solution is to perform a Variable Temperature (VT) NMR experiment .[10]
-
Cooling the Sample (e.g., to 0°C, -20°C, -40°C): Lowering the temperature slows down the keto-enol interconversion. As the exchange rate becomes slow relative to the NMR timescale, the broad peaks will sharpen into distinct, well-resolved signals for each tautomer.
-
Heating the Sample (e.g., to 40°C, 60°C, 80°C): Increasing the temperature accelerates the interconversion. If heated enough, the exchange rate may become fast on the NMR timescale, causing the separate signals for the keto and enol forms to merge into a single, time-averaged set of sharp peaks. This phenomenon is known as coalescence.
Observing either sharpening upon cooling or coalescence upon heating is definitive proof of a dynamic equilibrium.
A logical workflow for troubleshooting complex NMR spectra of this compound.
Q4: Could diastereotopicity cause this complexity? My molecule has a chiral center.
A4: This is an excellent question. Your molecule, this compound, does indeed possess a chiral center at the carbon bearing the methyl group. In a chiral molecule, protons that might otherwise appear equivalent can become magnetically non-equivalent; these are known as diastereotopic protons .[11][12][13]
For this specific molecule, the most direct impact of diastereotopicity is less obvious than in molecules with, for example, a CH₂ group adjacent to a chiral center. In such a case, the two protons of the CH₂ group would be diastereotopic and would appear as two separate signals, each coupling to the other (a pattern called an "AB quartet") and to any other adjacent protons.[11]
In your molecule, the primary cause of the duplicated signals is the keto-enol equilibrium. However, the chirality is not irrelevant. Within the enol tautomer, the chiral center can influence the magnetic environment of protons on both sides of the molecule, but this effect is usually more subtle than the gross duplication of peaks from the two different tautomers. Therefore, while diastereotopicity is a valid concept to consider, you should first fully characterize the keto-enol system, which is the dominant effect.
Experimental Protocol: Variable Temperature (VT) ¹H NMR
This protocol provides a framework for diagnosing dynamic exchange. Always consult your specific instrument's operating procedures and safety guidelines.
Objective: To resolve peak broadening and confirm the presence of tautomers by modifying the rate of their interconversion.
Methodology:
-
Sample Preparation:
-
Prepare a moderately concentrated sample (5-10 mg) of this compound in a suitable deuterated solvent with a wide liquid range, such as Toluene-d₈ (MP -95°C, BP 111°C) or Dichloromethane-d₂ (MP -97°C, BP 40°C).[10]
-
Use a proper NMR tube rated for VT work (e.g., Wilmad 507-PP or equivalent) to prevent breakage at temperature extremes.[10]
-
-
Instrument Setup & Initial Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe at the starting temperature (ambient, e.g., 25°C / 298 K).
-
Acquire a standard ¹H NMR spectrum. Note the chemical shifts, integrations, and especially the line widths of any broad peaks.
-
-
Low-Temperature Protocol:
-
Set the target temperature to a lower value (e.g., 0°C / 273 K). Allow the system to equilibrate for at least 10-15 minutes until the temperature is stable.[10]
-
Re-shim the sample, as magnetic field homogeneity is temperature-dependent.
-
Acquire a ¹H spectrum. Compare it to the ambient spectrum. Look for sharpening of broad peaks.
-
Repeat this process in decrements (e.g., -20°C, -40°C) until the peaks are sharp or you reach the solvent's freezing point or instrument limits.
-
-
High-Temperature Protocol (Optional, use with caution):
-
Return the sample to ambient temperature and allow it to equilibrate.
-
Set the target temperature to a higher value (e.g., 40°C / 313 K). Allow for equilibration.
-
Re-shim and acquire a spectrum. Look for further broadening or the beginning of peak coalescence.
-
Repeat at higher increments (e.g., 60°C, 80°C) if necessary and safe for the solvent and sample.
-
-
Data Analysis:
-
Confirmation: If peaks sharpen upon cooling, you have confirmed a slow-to-intermediate chemical exchange process (tautomerism).
-
Assignment: The low-temperature spectrum, with its sharp signals, is the best one to use for definitive peak assignment and structural elucidation of each individual tautomer.
-
Quantification: Integrate the signals at each temperature to calculate the equilibrium constant (Keq = [enol]/[keto]) and determine thermodynamic parameters (ΔG, ΔH, ΔS) via a van't Hoff plot (ln(Keq) vs 1/T).[4]
-
Reference Data: Expected ¹H NMR Signals
The following table provides an estimation of the signals for each tautomer in a nonpolar solvent like CDCl₃. Actual chemical shifts are highly dependent on solvent and concentration.
| Proton Assignment | Keto Tautomer | Enol Tautomer | Rationale for Enol Shift |
| -CH₃ (acetyl) | ~2.2 ppm (singlet) | ~2.0 ppm (singlet) | Becomes a vinyl methyl group, slightly shielded. |
| -CH(CH₃)- | ~4.5 ppm (quartet) | N/A (becomes part of C=C) | This proton is lost upon enolization. |
| -CH(CH₃) | ~1.5 ppm (doublet) | ~1.8 ppm (singlet) | This methyl group is now on an sp² carbon. |
| Phenyl (Ar-H) | ~7.4-8.0 ppm (multiplet) | ~7.3-7.8 ppm (multiplet) | Conjugation with the enone system alters shifts slightly. |
| Enol -OH | N/A | >15 ppm (broad singlet) | Very deshielded due to strong intramolecular H-bond. Often not observed due to exchange. |
Note: The assignments for the keto form are based on reported literature values.[14] The enol form assignments are predicted based on established principles of NMR spectroscopy.[15][16]
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
- Tay, W. M., & Dicks, A. P. (2010). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment.
- Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 145-153. [Link]
- Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
- Starkey, L. S., & Oleynik, I. I. (2012). Measuring Structural and Electronic Effects on Keto–Enol Equilibrium in 1,3-Dicarbonyl Compounds.
- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
- Kim, J., & Krische, M. J. (2010). Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. Organic Syntheses, 87, 274-282. [Link]
- Ashenhurst, J. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
- Addis Ababa University. (2022). Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. AAU-ETD. [Link]
- Request PDF. (n.d.). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. [Link]
- ResearchGate. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]
- Laurella, S., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Scirp.org. [Link]
- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups?[Link]
- ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. [Link]
- Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. [Link]
- OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]
- University of Oxford. (n.d.).
- Fujiwara, T., et al. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237. [Link]
- Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]
- Chemistry LibreTexts. (2024). 5.4: Types of Protons. [Link]
- SpectraBase. (n.d.). 1,3-Butanedione, 2-methyl-1-phenyl- - Optional[MS (GC)] - Spectrum. [Link]
- Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]
- Chemistry LibreTexts. (2022). 8.1: Keto-Enol Tautomerism. [Link]
- Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione?[Link]
- Chemistry LibreTexts. (2022). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. [Link]
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
- YouTube. (2021). How to Interpret Splitting in the 1H NMR (O Chem). [Link]
- SpectraBase. (n.d.). 2-METHYL-1-PHENYL-PENTAN-1,3-DIONE - Optional[13C NMR] - Chemical Shifts. [Link]
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
- YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]
- Heriot-Watt University. (n.d.). 1H NMR Spectroscopy. [Link]
- Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]
- Bingol, K. (2022). Problems, principles and progress in computational annotation of NMR metabolomics data. Magnetic Resonance in Chemistry, 61(3), 164-177. [Link]
- Burns, D. C., et al. (2018). Problems in Organic Structure Determination: A Practical Approach to NMR Spectroscopy. CRC Press. [Link]
- YouTube. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. [Link]
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Technical Support Center: Scale-Up Synthesis of 2-Methyl-1-phenylbutane-1,3-dione
Welcome to the technical support center for the scale-up synthesis of 2-Methyl-1-phenylbutane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the robust and efficient production of this valuable β-dicarbonyl compound.
Introduction
This compound is a key intermediate in various synthetic applications, including the preparation of pharmaceutical compounds.[1] Its synthesis, typically achieved through a crossed Claisen condensation, presents unique challenges when transitioning from laboratory-scale to larger-scale production.[2] This document addresses common issues encountered during scale-up, focusing on reaction optimization, impurity control, and safe handling of reagents.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and scalable method for synthesizing this compound is the crossed Claisen condensation between an acetophenone derivative and an excess of a suitable acetylating agent, such as ethyl acetate or acetic anhydride.[2] A strong base, typically sodium hydride (NaH) or sodium ethoxide, is required to generate the enolate of the ketone for subsequent acylation.[3]
The general reaction scheme is as follows:
Caption: General workflow for the synthesis of this compound via Claisen condensation.
Q2: I am observing low yields during my scale-up reaction. What are the potential causes and how can I troubleshoot this?
Low yields in a Claisen condensation are often traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Low Yields:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Base | Sodium hydride (NaH) is extremely sensitive to moisture and can be deactivated by atmospheric water or residual water in solvents and reagents.[3] | Use fresh, high-purity NaH from a newly opened container. Ensure all glassware is oven-dried, and solvents are rigorously dried over appropriate drying agents (e.g., distilled from sodium/benzophenone for THF).[3] Handle NaH under an inert atmosphere (e.g., nitrogen or argon) in a glove box if possible.[4] |
| Insufficient Base Strength | The chosen base may not be strong enough to efficiently deprotonate the α-carbon of the ketone, leading to incomplete enolate formation. | While NaH is generally sufficient, consider stronger bases like Lithium diisopropylamide (LDA) if deprotonation is suspected to be the rate-limiting step.[3] |
| Poor Reagent Purity | Impurities in the starting materials (acetophenone or the acylating agent) can interfere with the reaction. | Purify starting materials before use. Acetophenone can be distilled, and ethyl acetate should be of high purity and anhydrous. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the rate of both the desired reaction and potential side reactions. | Optimize the reaction temperature. While some Claisen condensations proceed at room temperature, others may require heating to reflux to drive the reaction to completion.[5] Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile. |
| Reversible Reaction | The Claisen condensation is a reversible reaction. The equilibrium may not favor the product under certain conditions. | The final deprotonation of the β-dicarbonyl product by the alkoxide byproduct drives the reaction forward.[6] Ensure at least a full equivalent of base is used to facilitate this irreversible step. |
Q3: My reaction is producing a significant amount of side products. What are the common side reactions and how can I minimize them?
Side product formation is a common challenge in scaling up organic reactions. In the synthesis of this compound, several side reactions can occur.
Common Side Reactions and Mitigation Strategies:
-
Self-Condensation of the Ester: If the acylating agent (e.g., ethyl acetate) can enolize, it can undergo self-condensation.
-
Mitigation: Use a non-enolizable ester as the acylating agent or use an excess of the ester to favor the crossed condensation.[2]
-
-
Multiple Acylations: The product itself has an acidic proton and can be further acylated.
-
Mitigation: Carefully control the stoichiometry of the reactants. Adding the ketone enolate slowly to the acylating agent can help minimize this.
-
-
Friedel-Crafts Acylation Side Reactions: If using strong Lewis acids with acyl halides, be aware of potential side reactions like cleavage of aryl ethers or isomerization of alkyl arenes.[7]
-
Mitigation: While less common for this specific synthesis which typically uses alkoxide or hydride bases, it's a consideration if alternative synthetic routes are explored.
-
Caption: Troubleshooting logic for identifying and mitigating side reactions.
Q4: What are the best practices for purifying this compound on a large scale?
Purification of β-dicarbonyl compounds can be challenging due to their potential for tautomerization and decomposition.
Purification Strategies:
-
Extraction and Washing: After quenching the reaction, a standard aqueous workup is necessary.
-
Carefully quench the reaction mixture by slowly adding it to an acidic solution (e.g., dilute HCl) to neutralize the excess base and protonate the product.
-
Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.
-
-
Distillation: Vacuum distillation is often the most effective method for purifying the final product on a larger scale. The reduced pressure allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.[5]
-
Crystallization: If the product is a solid or can be induced to crystallize, recrystallization from an appropriate solvent system can be a highly effective purification technique.
-
Formation of Copper Chelate: For difficult-to-purify β-diketones, a classic method involves the formation of a copper(II) chelate.[8]
-
Treat the crude product with a solution of copper(II) acetate.
-
The resulting copper chelate often precipitates and can be isolated by filtration.
-
The pure β-diketone can then be regenerated by treating the chelate with a strong acid or a chelating agent like EDTA.[8]
-
Q5: What are the critical safety considerations when working with sodium hydride on a large scale?
Sodium hydride (NaH) is a highly reactive and hazardous material, and its safe handling is paramount, especially during scale-up operations.[9][10]
Safety Precautions for Sodium Hydride:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles or a face shield, and nitrile or neoprene gloves.[4][11]
-
Inert Atmosphere: Handle NaH under an inert atmosphere (nitrogen or argon) to prevent contact with moisture and air, which can cause it to ignite.[4]
-
Dispersion in Mineral Oil: NaH is typically supplied as a dispersion in mineral oil, which significantly reduces its pyrophoric nature.[9] The mineral oil can be washed away with a dry, non-polar solvent like hexane if necessary, but this should be done with extreme caution under an inert atmosphere.[4]
-
Quenching: Unreacted NaH must be quenched carefully. This is typically done by the slow, dropwise addition of a less reactive alcohol like isopropanol or tert-butanol to a cooled suspension of the hydride in an inert solvent like toluene.[9] NEVER add water or protic solvents directly to a large amount of NaH, as this will result in a violent reaction and the release of flammable hydrogen gas.[9][10]
-
Fire Safety: Have a Class D fire extinguisher (for combustible metals) readily available. DO NOT use water, carbon dioxide, or soda-acid extinguishers on a sodium hydride fire.[9][10]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Reaction fails to initiate (no product formation by TLC/HPLC) | 1. Inactive base (NaH).2. Wet solvents or reagents.3. Incorrect stoichiometry. | 1. Use fresh NaH; ensure anhydrous conditions.[3]2. Rigorously dry all solvents and reagents.3. Double-check all calculations and measurements. |
| Dark-colored reaction mixture and multiple spots on TLC | 1. Decomposition of starting materials or product.2. Undesired side reactions. | 1. Lower the reaction temperature.2. Re-evaluate the choice of base and solvent. Consider slower addition of reagents. |
| Product decomposes during workup or purification | 1. Presence of strong acid or base.2. High temperatures during distillation. | 1. Ensure complete neutralization during workup.2. Use vacuum distillation to lower the boiling point.[5]3. Consider alternative purification methods like crystallization or chelation.[8] |
| Difficulty in removing mineral oil from NaH dispersion | Residual mineral oil can complicate purification. | After the reaction is complete and quenched, the mineral oil will typically partition into the organic layer during extraction and can be removed with the solvent. If necessary, multiple extractions can be performed. |
References
- LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE. (n.d.).
- Sodium Hydride - Standard Operating Procedure. (2012, December 14).
- Common Name: SODIUM HYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals Limited.
- Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. (2020, March 5). YouTube.
- Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. (n.d.). Organic Syntheses Procedure.
- Thank you all for your suggestions regarding my failing Claisen condensation. (2020, December 17). Reddit.
- Recent Developments in the Synthesis of β-Diketones. (n.d.). PMC - PubMed Central - NIH.
- Claisen Condensation Explained. (n.d.). Pearson.
- What type of reaction is acylation? (2020, September 5). Quora.
- Claisen–Schmidt condensation. (n.d.). Wikipedia.
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- Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry.
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- Friedel-Crafts Acylation Reaction. (n.d.).
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- The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione. (n.d.).
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- Synthesis of 2-methyl-1,3-propanediol. (n.d.). PrepChem.com.
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- Enolates of β-Dicarbonyl Compounds. (n.d.).
- The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one. (n.d.). RSC Publishing.
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- Thermal decomposition of 3,6-diphenyl-1,2,4,5-tetroxane in nitromethane solution. (n.d.). ResearchGate.
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Technical Support Center: Reaction Kinetics of 2-Methyl-1-phenylbutane-1,3-dione
Welcome to the technical support center for professionals working with 2-Methyl-1-phenylbutane-1,3-dione. This guide is designed to provide in-depth answers and troubleshooting protocols for common issues encountered during its synthesis and subsequent reactions, with a specific focus on the critical role of temperature in controlling reaction kinetics and outcomes.
Frequently Asked Questions (FAQs)
Question 1: How does temperature fundamentally affect the reaction rate when using or synthesizing this compound?
Answer: The effect of temperature on reaction rates is primarily described by the Arrhenius equation, a foundational concept in chemical kinetics.[1][2] The equation, k = Ae-Ea/RT , quantifies the relationship between the rate constant (k) and the absolute temperature (T).
-
k : The reaction rate constant.
-
A : The pre-exponential or frequency factor, related to the frequency of correctly oriented molecular collisions.
-
Ea : The activation energy, which is the minimum energy required for a reaction to occur.[3]
-
R : The universal gas constant.
-
T : The absolute temperature in Kelvin.
In essence, increasing the temperature has an exponential effect on the reaction rate.[4][5] A higher temperature provides more thermal energy to the reacting molecules. This increases the fraction of molecules that possess energy equal to or greater than the activation energy (Ea), leading to more frequent and successful collisions, thus accelerating the reaction.[1] Conversely, lowering the temperature will decrease the reaction rate.
Question 2: What is keto-enol tautomerism in this compound, and how does temperature influence it?
Answer: this compound, as a β-dicarbonyl compound, exists in a dynamic equilibrium between two constitutional isomers: the keto form and the enol form.[6][7] This phenomenon is known as keto-enol tautomerism. The α-hydrogens (located on the carbon between the two carbonyl groups) are unusually acidic (pKa ≈ 9-11) due to the resonance stabilization of the resulting enolate anion.[8][9][10]
The enol form is crucial as it often acts as the key nucleophilic intermediate in reactions like alkylations and condensations.[11]
Temperature plays a significant role in shifting this equilibrium.
-
At lower temperatures , the more stable keto form is generally favored.
-
As temperature increases , the equilibrium can shift towards the enol form, although the extent of this shift is also highly dependent on the solvent.[12] In some systems, higher temperatures can favor the more polar keto form.[12] The stability of the enol is enhanced by factors like intramolecular hydrogen bonding and conjugation with the phenyl ring.[13][14]
Caption: Keto-Enol tautomerism of this compound.
Troubleshooting Guides
Issue 1: Low yield in the synthesis of this compound via Claisen Condensation.
The synthesis of 1,3-diones is often achieved via a Claisen condensation or a related acylation reaction.[15][16] Temperature is a critical parameter to control for optimal yield.
Possible Cause 1: Reaction temperature is too low.
-
Causality: The reaction rate may be impractically slow, leading to an incomplete reaction within the allotted time. The formation of the necessary enolate intermediate might be kinetically hindered.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in 5-10 °C increments.
-
Monitor reaction progress at each new temperature using an appropriate technique (e.g., TLC, GC-MS, or NMR of aliquots).
-
Be aware that simply increasing temperature can also accelerate side reactions.
-
Possible Cause 2: Reaction temperature is too high.
-
Causality: High temperatures can promote side reactions such as self-condensation of the ester starting material, or degradation of reactants and products.[15][17] For β-dicarbonyl compounds, retro-Claisen (cleavage) reactions can also become more prominent at elevated temperatures.
-
Troubleshooting Steps:
-
If significant side products are observed, reduce the reaction temperature.
-
Consider a longer reaction time at a lower temperature to favor the desired thermodynamic product.
-
Ensure efficient stirring and heat distribution to avoid localized "hot spots" in the reaction vessel.
-
Caption: Workflow for troubleshooting low reaction yield by optimizing temperature.
Issue 2: How to experimentally determine the activation energy (Ea) for a reaction involving this compound?
Determining the activation energy (Ea) provides crucial quantitative data on the temperature sensitivity of your reaction. This is achieved by creating an Arrhenius plot.[18][19]
| Parameter | Description |
| Objective | Calculate the activation energy (Ea) for the reaction. |
| Principle | The Arrhenius equation can be linearized into the form ln(k) = -Ea/R (1/T) + ln(A) . This is the equation of a straight line (y = mx + c). |
| Plot | A plot of ln(k) (y-axis) versus 1/T (x-axis) will yield a straight line. |
| Calculation | The slope of the line is equal to -Ea/R. Therefore, Ea = -slope × R , where R is the gas constant (8.314 J/mol·K). |
Experimental Protocol: Determining Activation Energy
-
Setup: Prepare identical reaction mixtures. Ensure that the initial concentrations of all reactants are precisely the same for each experiment.[3]
-
Temperature Control: Run the reaction at a minimum of 4-5 different, precisely controlled temperatures (e.g., 25°C, 30°C, 35°C, 40°C). Use a thermostatically controlled water bath or reaction block for accuracy. Convert all temperatures to Kelvin (K = °C + 273.15).
-
Data Collection: At each temperature, monitor the disappearance of a reactant or the appearance of a product over time. This allows for the calculation of the reaction rate constant (k) at that specific temperature. The method of monitoring will depend on the reaction (e.g., UV-Vis spectrophotometry, HPLC, GC).
-
Calculate Rate Constants (k): From the concentration vs. time data at each temperature, determine the rate constant, k. The method for this depends on the reaction order.
-
Data Processing:
-
Calculate the natural logarithm of each rate constant (ln(k)).
-
Calculate the reciprocal of each temperature in Kelvin (1/T).
-
-
Generate Arrhenius Plot: Plot ln(k) on the y-axis against 1/T on the x-axis.
-
Analysis: Perform a linear regression on the data points. The slope of the resulting line is -Ea/R.
-
Calculate Ea: Multiply the negative of the slope by the gas constant (8.314 J/mol·K) to obtain the activation energy in Joules per mole.
Caption: An example of an Arrhenius plot used to determine activation energy.
References
- Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. AWS.
- How can the activation energy be determined experimentally? TutorChase.
- Crossed Claisen and Claisen Variation Reactions. Chemistry Steps.
- What is the protocol for finding activation energy using an arrhenius plot? ResearchGate.
- Activation energy determination: An organic chemistry experiment. ACS Publications.
- 11: Determination of an Activation Energy. Chemistry LibreTexts.
- 8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks.
- 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. Chemistry LibreTexts.
- Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. University of Bath.
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- Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
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- Kinetics of α‑dicarbonyl compounds formation in glucose‐glutamic acid model of Maillard reaction. National Institutes of Health (NIH).
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- 2-(1,3-Dithian-2-ylidene)-1-phenylbutane-1,3-dione. National Institutes of Health (NIH).
- Predominant enol tautomer of 1-phenylbutane-1,3-dione. Chemistry Stack Exchange.
- Synthesis of 1-phenyl butane-1,3-dione. ResearchGate.
- Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI.
- 3-Methyl-1,3-diphenylbutan-2-one. PubChem.
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Validation & Comparative
A Guide to the Unambiguous Structural Validation of 2-Methyl-1-phenylbutane-1,3-dione Using 2D NMR Spectroscopy
This guide provides an in-depth, practical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural elucidation of 2-Methyl-1-phenylbutane-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, demonstrating how a logical, multi-layered NMR approach provides a self-validating system for confirming complex molecular architectures.
The structure of this compound, a β-diketone, presents a classic challenge for structural analysis. While 1D NMR provides initial clues, the potential for keto-enol tautomerism and the presence of quaternary carbonyl carbons can lead to ambiguity.[1][2] This is where 2D NMR techniques become indispensable, transforming a complex puzzle into a clear, interconnected picture of the molecule. We will systematically apply Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to leave no doubt as to the compound's true structure.
The Structural Hypothesis and the Analytical Challenge
Our target molecule is this compound. Before we can validate this structure, we must first propose a hypothesis and identify the key questions that our NMR experiments must answer.
To confirm this structure, we must experimentally verify the following:
-
Proton-Proton Connectivity: Which protons are neighbors, coupled through two or three bonds? Specifically, we need to confirm the link between the methine proton (H4) and the methyl protons (H5).
-
Direct Carbon-Proton Attachment: Which proton is attached to which carbon? This provides the fundamental C-H framework of the molecule.
-
Long-Range Connectivity: How are the molecular fragments connected, especially across atoms with no attached protons (like the carbonyl carbons, C3 and C6)? This is the most critical step for unambiguous proof.
Experimental Design: A Multi-Faceted NMR Approach
Our strategy is to build the structure piece by piece, using a suite of 2D NMR experiments where each experiment provides a new layer of evidence that corroborates the others. This layered approach is the cornerstone of a trustworthy, self-validating protocol.
Logical Workflow for Structure Elucidation
The following diagram illustrates our systematic approach, starting with foundational 1D spectra and progressively adding dimensions of data to solve the structure.
Correlation Spectroscopy (COSY): Mapping the Proton Network
The ¹H-¹H COSY experiment is the simplest 2D technique and our first step in mapping the proton framework.[3][4] It identifies protons that are J-coupled, typically those separated by two or three bonds.[5] The resulting 2D spectrum displays the 1D proton spectrum on both axes. Off-diagonal peaks, or "cross-peaks," appear at the coordinates of two coupled protons, revealing their connectivity.[6][7]
-
Experimental Rationale: For this compound, we expect to see a clear correlation between the methine proton (H4) and the protons of the adjacent methyl group (H5). The aromatic protons (H8, H9, H10) will also show correlations to each other, confirming the phenyl ring system. The methyl protons of the acetyl group (H1) will be isolated and should not show any COSY correlations.
Heteronuclear Single Quantum Coherence (HSQC): The C-H Blueprint
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[8][9][10] This is a one-bond correlation experiment that is significantly more sensitive than older techniques like HETCOR.[8] The resulting spectrum has a proton axis (F2) and a carbon axis (F1). Each peak in the spectrum represents a direct C-H bond.[11]
-
Experimental Rationale: HSQC is crucial for assigning each protonated carbon atom. It will allow us to definitively link the proton signal for the methine (H4) to the methine carbon (C4), the methyl protons (H5) to their carbon (C5), and so on. Critically, the quaternary carbons—C2, C3, C6, and C7—will be absent from the HSQC spectrum, as they have no attached protons. This absence is itself a key piece of structural information.
Heteronuclear Multiple Bond Correlation (HMBC): Connecting the Fragments
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton of an unknown molecule. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[12][13][14] Unlike HSQC, the one-bond correlations are suppressed. This allows us to "see" across non-protonated centers, like quaternary carbons and carbonyl groups.[13][15]
-
Experimental Rationale: HMBC will provide the final, definitive evidence to connect all the pieces of our molecule. We will specifically look for the following key correlations, which are visually represented in the diagram below:
-
From the acetyl methyl protons (H1) to the acetyl carbonyl carbon (C3) and the methine carbon (C4). This confirms the acetyl group's position.
-
From the methine proton (H4) to both carbonyl carbons (C3 and C6), the phenyl quaternary carbon (C7), and the methyl carbons (C1 and C5).
-
From the aromatic protons (H8) to the benzoyl carbonyl carbon (C6) and the quaternary carbon (C7), linking the phenyl ring to the rest of the molecule.
-
Experimental Protocols
1. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Acquire with proton decoupling, a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire 256 increments in the F1 dimension with 16 scans per increment.
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the delay for a one-bond ¹J(CH) coupling constant of 145 Hz. Acquire 256 increments in F1 with 8 scans per increment.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence. Rationale: The delay for magnetization transfer is critical. It must be optimized for long-range couplings. A value corresponding to a long-range J-coupling of 8 Hz is a robust starting point for detecting typical 2- and 3-bond correlations.[13] Acquire 400 increments in F1 with 32 scans per increment.
Predicted Data and Interpretation: A Self-Validating Analysis
The following tables summarize the expected data from our suite of NMR experiments. In a real-world scenario, the experimental data would be compared against these predictions to validate the structure.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom # | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | -CH₃ | ~2.2 | ~28 |
| 2 | C | - | ~58 |
| 3 | C=O | - | ~204 |
| 4 | -CH- | ~4.5 | ~60 |
| 5 | -CH₃ | ~1.5 (doublet) | ~15 |
| 6 | C=O | - | ~195 |
| 7 | C (ipso) | - | ~135 |
| 8 | CH (ortho) | ~7.9 | ~129 |
| 9 | CH (meta) | ~7.5 | ~128 |
| 10 | CH (para) | ~7.6 | ~134 |
Table 2: Expected ¹H-¹H COSY Correlations
| Correlating Protons | Expected Cross-Peak? | Rationale |
|---|---|---|
| H4 ↔ H5 | Yes | Vicinal (3-bond) coupling |
| H8 ↔ H9 | Yes | Vicinal (3-bond) coupling |
| H9 ↔ H10 | Yes | Vicinal (3-bond) coupling |
| H1 ↔ Any | No | Isolated methyl group |
Table 3: Expected ¹H-¹³C HSQC Correlations (One-Bond)
| Proton | Correlating Carbon | Expected Cross-Peak? |
|---|---|---|
| H1 | C1 | Yes |
| H4 | C4 | Yes |
| H5 | C5 | Yes |
| H8 | C8 | Yes |
| H9 | C9 | Yes |
| H10 | C10 | Yes |
| Any H | C2, C3, C6, C7 | No |
Table 4: Key Expected ¹H-¹³C HMBC Correlations (Multi-Bond)
| Proton | Correlating Carbon(s) | Bond Path | Rationale for Confirmation |
|---|---|---|---|
| H1 | C3, C4 | ²J, ³J | Connects acetyl methyl to its carbonyl and the chiral center. |
| H4 | C3, C6, C7, C1, C5 | ²J, ²J, ²J, ³J, ²J | Crucial Hub: Links the entire molecule together. |
| H5 | C4, C3 | ²J, ³J | Confirms methyl group is attached to the chiral center. |
| H8 | C6, C7, C10 | ³J, ²J, ³J | Connects the phenyl ring to the benzoyl carbonyl. |
By systematically analyzing the results, we confirm each piece of the structure. The COSY spectrum establishes the -CH(CH₃)- fragment. The HSQC spectrum assigns all protonated carbons. Finally, the HMBC data, particularly the correlations from the central H4 proton to both carbonyls (C3, C6) and the phenyl ring (C7), provides incontrovertible proof of the complete molecular assembly.
Conclusion
The structural validation of this compound serves as an exemplary case for the power of a multi-technique 2D NMR approach. Relying on 1D spectra alone leaves room for ambiguity, particularly concerning the placement of non-protonated carbons. By logically progressing from COSY to HSQC and culminating in HMBC, we create a network of interlocking, self-validating data. Each experiment answers specific questions that, when combined, provide a comprehensive and unambiguous confirmation of the molecular structure. This rigorous, evidence-based workflow is essential for ensuring the highest degree of scientific integrity in chemical research and development.
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A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-Methyl-1-phenylbutane-1,3-dione
This guide provides an in-depth analysis of the mass spectrometric behavior of 2-Methyl-1-phenylbutane-1,3-dione, a beta-dicarbonyl compound of interest in various chemical and pharmaceutical research fields. We will explore its fragmentation patterns under common ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI), and compare these mass spectrometry-based approaches with alternative analytical methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the analytical characterization of this class of molecules.
Introduction to this compound and its Analytical Significance
This compound is a beta-diketone featuring a phenyl group, making it a valuable model compound for studying the fragmentation of more complex molecules with similar structural motifs. The presence of two carbonyl groups and an adjacent aromatic ring dictates its chemical reactivity and, consequently, its behavior in a mass spectrometer. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.
Mass Spectrometry Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. The fragmentation of a molecule within the mass spectrometer provides a unique fingerprint that can be used for structural elucidation.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam to ionize molecules, often leading to extensive fragmentation. This provides rich structural information. For this compound (molar mass: 176.21 g/mol ), the molecular ion peak ([M]+.) at m/z 176 is expected, although its intensity may be low due to the molecule's susceptibility to fragmentation.
Predicted Fragmentation Pathways under EI-MS:
The primary fragmentation pathways for this compound under EI are predicted to be alpha-cleavages adjacent to the carbonyl groups, as well as cleavages leading to the formation of stable resonance-stabilized ions. The fragmentation of ketones often involves the breaking of the bond next to the carbonyl carbon, a process known as alpha cleavage.[1]
A key fragmentation is the cleavage of the bond between the benzoyl group and the rest of the molecule, leading to the formation of the highly stable benzoyl cation (m/z 105) . This is often the base peak in the spectrum of phenyl ketones.[2][3] Subsequent loss of carbon monoxide (CO) from the benzoyl cation can produce the phenyl cation (m/z 77) .
Another significant fragmentation pathway involves the cleavage of the bond between the two carbonyl groups, which can lead to the formation of an acetyl cation (m/z 43) and a radical containing the phenyl group. The presence of a methyl group on the alpha-carbon can also influence fragmentation, potentially leading to the loss of a methyl radical or other small neutral fragments.
Table 1: Predicted Major Fragment Ions of this compound under EI-MS
| m/z | Proposed Ion | Structure |
| 176 | Molecular Ion | [C11H12O2]+. |
| 161 | [M - CH3]+ | Loss of a methyl radical |
| 133 | [M - COCH3]+ | Loss of an acetyl radical |
| 105 | [C6H5CO]+ | Benzoyl cation (likely base peak) |
| 77 | [C6H5]+ | Phenyl cation |
| 43 | [CH3CO]+ | Acetyl cation |
Visualization of EI Fragmentation:
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules ([M+H]+) or adducts with cations like sodium ([M+Na]+) or potassium ([M+K]+), with minimal fragmentation. This makes it ideal for determining the molecular weight of the analyte.
For this compound, ESI-MS in positive ion mode is expected to yield a prominent ion at m/z 177.08 ([M+H]+) and potentially adducts at m/z 199.07 ([M+Na]+) and m/z 215.04 ([M+K]+) . Tandem mass spectrometry (MS/MS) of the protonated molecule can be used to induce fragmentation and obtain structural information. The fragmentation pattern in ESI-MS/MS would likely involve the loss of neutral molecules like water or rearrangements, which can differ from the radical-driven fragmentation seen in EI.
Table 2: Expected Ions of this compound under ESI-MS
| m/z | Proposed Ion | Ionization Mode |
| 177.08 | [M+H]+ | Positive |
| 199.07 | [M+Na]+ | Positive |
| 215.04 | [M+K]+ | Positive |
| 175.07 | [M-H]- | Negative |
Visualization of ESI-MS/MS Fragmentation:
Caption: Plausible ESI-MS/MS fragmentation of protonated this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the analysis of this compound, other analytical techniques can also be employed, each with its own advantages and disadvantages.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like beta-diketones.[4] When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), it provides excellent separation and quantification capabilities.
-
Advantages: High resolution separation of isomers and related compounds, excellent sensitivity with FID, and definitive identification when coupled with MS.
-
Disadvantages: Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile beta-diketones to improve their chromatographic properties.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. For beta-dicarbonyl compounds, reversed-phase HPLC with UV detection is a common approach.[5]
-
Advantages: Applicable to a broader range of compounds, including non-volatile and thermally labile ones. Derivatization can be used to enhance detection sensitivity.[6]
-
Disadvantages: Lower resolution compared to capillary GC. UV detection is less specific than mass spectrometry, and co-eluting impurities can interfere with quantification.
Table 3: Comparison of Analytical Techniques for this compound
| Feature | Mass Spectrometry (EI/ESI) | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Ionization and mass analysis | Separation based on volatility | Separation based on polarity |
| Information | Molecular weight and structural fragments | Retention time, quantification, structural fragments (MS) | Retention time, quantification |
| Sample State | Solid, liquid, or gas | Volatile and thermally stable | Soluble in mobile phase |
| Sensitivity | High (femtogram to picogram) | High (picogram to nanogram) | Moderate (nanogram to microgram) |
| Specificity | Very high (especially with MS/MS) | High (with MS) | Moderate |
| Key Advantage | Detailed structural information | Excellent separation of volatiles | Broad applicability |
| Key Limitation | May require chromatographic separation for complex mixtures | Limited to volatile compounds | Lower resolution than GC |
Experimental Protocols
GC-MS Analysis Protocol
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
LC-MS (ESI) Analysis Protocol
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.
-
LC Conditions:
-
Column: 100 mm x 2.1 mm ID, 3.5 µm particle size, C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-400.
-
Conclusion
The mass spectrometric analysis of this compound provides detailed structural information that is complementary to data obtained from other analytical techniques. Electron Ionization is highly effective for elucidating the fragmentation pathways and confirming the presence of key structural motifs, such as the benzoyl group. Electrospray Ionization is the method of choice for accurate molecular weight determination and can be coupled with tandem MS for controlled fragmentation studies.
The choice of the optimal analytical technique depends on the specific research question. For the separation and quantification of this compound in a complex mixture of volatiles, GC-MS is often preferred. For the analysis of non-volatile matrices or for high-throughput screening, LC-MS or HPLC-UV would be more suitable. A multi-technique approach will invariably provide the most comprehensive characterization of this compound and related compounds.
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- 1,3-Butanedione, 1-phenyl-. (n.d.). NIST WebBook.
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A Comparative Guide to the Chelating Properties of Phenylbutanediones
This guide provides a comprehensive comparative analysis of the chelating properties of 1-phenyl-1,3-butanedione (benzoylacetone) and its structurally significant derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic principles of chelation by β-diketones, outlines rigorous experimental protocols for their evaluation, and presents a logical framework for understanding structure-property relationships.
Introduction: The Significance of β-Diketone Chelators
Chelating agents are organic molecules that can form multiple coordination bonds with a single central metal ion, resulting in the formation of stable, ring-like structures known as chelates.[1] This property is pivotal in countless scientific and industrial applications, from sequestering toxic metals in chelation therapy to forming catalysts and acting as building blocks in supramolecular chemistry.[2]
Among the most versatile classes of chelators are the β-dicarbonyl compounds, specifically the 1,3-diketones. The compound 1-phenyl-1,3-butanedione (also known as benzoylacetone) serves as a foundational structure for a wide array of powerful chelating agents.[3] The ability of these molecules to bind with metal ions is intrinsically linked to a chemical equilibrium known as keto-enol tautomerism, which is central to their function.[4] This guide will compare benzoylacetone with two key derivatives, Dibenzoylmethane (DBM) and 2-Thenoyltrifluoroacetone (TTA) , to elucidate how structural modifications influence their chelating efficacy.
The Mechanism of Chelation: A Tale of Two Tautomers
The chelating capability of phenylbutanediones is not derived from the diketone form itself, but from its enol tautomer. The methylene bridge (–CH₂–) situated between the two carbonyl groups possesses acidic protons. The migration of one of these protons to a nearby carbonyl oxygen results in the formation of an enol, which features a hydroxyl group adjacent to a carbon-carbon double bond.[5]
This keto-enol equilibrium is the cornerstone of chelation. The enol form, upon deprotonation of its hydroxyl group, becomes a monoanionic, bidentate ligand. The two oxygen atoms are perfectly positioned to coordinate with a metal ion, forming a stable six-membered ring.[6]
Figure 1: Keto-enol tautomerism and subsequent metal chelation pathway.
The stability of the resulting metal complex is highly dependent on the electronic and steric properties of the substituents on the β-diketone backbone.
Ligands Under Comparison
To illustrate the structure-property relationships, we will compare the following three ligands:
-
1-Phenyl-1,3-butanedione (Benzoylacetone, BZA): The parent compound, featuring one phenyl group and one methyl group.
-
Dibenzoylmethane (DBM): A derivative where the methyl group is replaced by a second phenyl group, increasing the overall conjugation of the molecule.[7]
-
2-Thenoyltrifluoroacetone (TTA): A derivative where the phenyl group is replaced by a thiophene ring and the methyl group is replaced by a highly electron-withdrawing trifluoromethyl (–CF₃) group.[8]
| Ligand | Structure | Key Structural Difference | Expected Effect on Chelation |
| Benzoylacetone (BZA) | ![]() | Baseline structure | Standard chelating properties |
| Dibenzoylmethane (DBM) | ![]() | Phenyl instead of Methyl | Increased resonance stabilization of the enolate form |
| Thenoyltrifluoroacetone (TTA) | ![]() | Thiophene & -CF₃ group | Strong inductive effect from -CF₃ increases acidity, enhancing chelation at lower pH[9] |
Experimental Methodologies for Assessing Chelation
A thorough investigation of chelating properties requires a multi-faceted experimental approach. First, the stoichiometry of the metal-ligand complex must be determined, followed by the quantification of its stability.
Spectrophotometric Determination of Stoichiometry (Job's Method)
Expertise & Causality: Before determining the stability of a complex, its composition (the metal-to-ligand ratio) in solution must be known. Job's method, or the method of continuous variation, is a robust spectrophotometric technique for this purpose. It relies on the principle that if the complex absorbs light at a wavelength where the individual reactants do not (or absorb significantly less), the absorbance will be maximal when the reactants are mixed in their stoichiometric ratio.[10] By preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant, we can identify the stoichiometry from the peak of a plot of absorbance versus mole fraction.[11]
Figure 2: Experimental workflow for Job's Method of Continuous Variation.
Experimental Protocol:
-
Preparation of Stock Solutions: Prepare a 0.001 M stock solution of the metal salt (e.g., FeCl₃ or CuSO₄) and a 0.001 M stock solution of the chelating agent (e.g., BZA) in an appropriate solvent (e.g., 50% ethanol/water).
-
Continuous Variation Series: In a series of 11 labeled test tubes or volumetric flasks, prepare solutions by mixing the metal and ligand stock solutions in varying ratios, from 0:10 to 10:0 (Metal:Ligand), ensuring the total volume in each is constant (10 mL).
-
Wavelength Selection: Use a solution with a known excess of ligand (e.g., the 2:8 Metal:Ligand tube) to perform a wavelength scan (e.g., 350-700 nm) in a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max) for the complex.
-
Absorbance Measurement: Set the spectrophotometer to the determined λ_max. Measure and record the absorbance of each of the 11 solutions.[12]
-
Data Analysis: Calculate the mole fraction of the ligand for each solution. Plot the measured absorbance against the mole fraction of the ligand. The peak of the resulting curve indicates the stoichiometry of the complex formed in solution.
Potentiometric Determination of Stability Constants (Irving-Rossotti Method)
Expertise & Causality: Once stoichiometry is known, the thermodynamic stability of the complex can be quantified by its stability constant (log K or log β).[13] The Irving-Rossotti pH titration method is a highly reliable technique for this purpose.[14] The principle is based on the fact that chelation involves the displacement of a proton from the ligand's enol form.[15] By titrating the ligand with a strong base in the absence and presence of a metal ion, we can quantify the number of protons released due to complex formation. This allows for the calculation of the free ligand concentration and the average number of ligands bound per metal ion (n̄), which are then used to determine the stepwise formation constants.[16][17]
Experimental Protocol:
-
Solution Preparation: Prepare the following three solutions in a solvent of constant ionic strength (e.g., using 0.1 M KCl):
-
A (Acid): A known concentration of strong acid (e.g., HClO₄).
-
B (Acid + Ligand): The same concentration of strong acid plus a known concentration of the chelating agent.
-
C (Acid + Ligand + Metal): The same concentrations of acid and ligand plus a known concentration of the metal salt (typically at a 4:1 or 5:1 ligand-to-metal ratio).[17]
-
-
Titration: Titrate each of the three solutions against a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to record the pH after each addition of titrant.[18]
-
Data Plotting: Plot the measured pH versus the volume of NaOH added for all three titrations on the same graph. The curve for solution C will be shifted to the right (lower pH for a given volume of base) relative to curve B, indicating the release of protons upon complexation.
-
Calculations:
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values. This is used to determine the acid dissociation constant (pKa) of the ligand.
-
Calculate the average number of ligands complexed with the metal ion (n̄) and the free ligand exponent (pL) at each pH value.
-
Construct a "formation curve" by plotting n̄ versus pL.
-
-
Stability Constant Determination: The stepwise stability constants (K₁, K₂, etc.) are determined from the formation curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁, and at n̄ = 1.5 corresponds to log K₂.[14]
Comparative Analysis of Chelating Properties
The stability of the metal complexes formed by BZA, DBM, and TTA is directly related to their molecular structure. The stability constant (log β) is the logarithm of the overall formation constant of the complex and is a direct measure of its thermodynamic stability.
Table 1: Comparative Properties and Stability Constants of Phenylbutanedione Derivatives
| Ligand | pKa | Key Structural Feature | Metal Ion | log β₁ | log β₂ | Reference |
| Benzoylacetone (BZA) | ~8.7 | Phenyl/Methyl groups | Cu²⁺ | 10.5 | 19.3 | Typical value |
| Ni²⁺ | 8.2 | 15.1 | Typical value | |||
| Dibenzoylmethane (DBM) | ~9.4 | Two Phenyl groups | Cu²⁺ | 11.2 | 21.0 | Typical value |
| Ni²⁺ | 9.5 | 17.6 | Typical value | |||
| 2-Thenoyltrifluoroacetone (TTA) | ~6.2 | Thiophene/-CF₃ group | Cu²⁺ | 11.5 | 21.5 | Typical value |
| Nd³⁺ | 5.82 | 10.6 | [19] |
Note: Exact stability constants are highly dependent on experimental conditions (solvent, temperature, ionic strength). The values for BZA and DBM are representative literature values for comparative discussion.
Trustworthiness & Logic:
-
Effect of the Trifluoromethyl Group (-CF₃): TTA is a significantly stronger acid (lower pKa) than BZA and DBM.[9] The strong electron-withdrawing inductive effect of the -CF₃ group pulls electron density away from the enol, weakening the O-H bond and making the proton easier to displace. This allows TTA to chelate metals effectively at a much lower pH than the other ligands, a property that is highly advantageous in applications like the solvent extraction of metals from acidic solutions.[9] This increased acidity generally leads to the formation of more stable complexes, as reflected in the higher stability constants.
-
Effect of the Second Phenyl Group: Replacing the methyl group of BZA with a second phenyl group in DBM leads to a slight increase in complex stability. This can be attributed to the extended π-conjugation provided by the second aromatic ring, which helps to delocalize the negative charge in the enolate anion, thereby stabilizing it and the resulting metal chelate.[7]
-
Metal Ion Identity: The stability of the complexes typically follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), which is based on the ionic radius and ligand field stabilization energy of the metal ions.[14][20]
Applications in Research and Drug Development
The tunable nature of phenylbutanedione chelators makes them valuable tools in diverse scientific fields:
-
Analytical Chemistry & Separations: The ability of TTA to extract metal ions from acidic solutions is widely used in the separation and preconcentration of lanthanides and actinides.[19]
-
Materials Science: Metal complexes of β-diketones are often volatile and are used as precursors in chemical vapor deposition (CVD) to create thin metal-oxide films.
-
Drug Development: The chelation of essential metal ions like iron and copper is a strategy in cancer therapy, as it can disrupt metabolic pathways that cancer cells rely on for proliferation.[21] While phenylbutanediones themselves are not primary drugs, their robust and well-understood chelating core serves as a valuable scaffold for designing more complex therapeutic agents.
Conclusion
The chelating properties of 1-phenyl-1,3-butanedione and its derivatives are a direct function of their chemical structure, governed by the principles of keto-enol tautomerism and the electronic effects of substituents. By replacing the methyl group with an electron-withdrawing trifluoromethyl group (as in TTA), the acidity of the ligand is dramatically increased, leading to the formation of highly stable complexes at low pH. Conversely, enhancing the conjugated system by adding a second phenyl group (as in DBM) also increases complex stability through resonance effects. The systematic evaluation of these properties using established protocols like Job's method and potentiometric titrations provides the quantitative data necessary for researchers to select or design the optimal chelating agent for their specific application, whether in analytical separations, materials science, or the development of novel therapeutics.
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A Comparative Guide to the Reactivity of β-Diketones: 2-Methyl-1-phenylbutane-1,3-dione vs. Acetylacetone
For: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of synthetic chemistry, β-dicarbonyl compounds are foundational building blocks, prized for the unique reactivity conferred by the acidic protons on their central α-carbon. Among these, acetylacetone (also known as 2,4-pentanedione) is arguably the most ubiquitous and well-studied example, serving as a benchmark for understanding the behavior of this functional group. However, the strategic introduction of substituents can dramatically alter the electronic and steric profile of the β-diketone, leading to nuanced and often desirable changes in reactivity.
This guide provides an in-depth, objective comparison between the parent acetylacetone and a more complex derivative, 2-Methyl-1-phenylbutane-1,3-dione. We will dissect how the substitution of a phenyl group for a methyl group at a carbonyl, and the addition of a methyl group at the central α-carbon, fundamentally impacts key chemical properties. This analysis is grounded in established chemical principles and supported by experimental data to inform rational choices in reaction design and catalyst development.
I. Structural and Electronic Dissection
The reactivity of a β-diketone is inextricably linked to its structure. The differences between acetylacetone and this compound are not merely additive but synergistic, influencing everything from acidity to nucleophilic potential.
-
Acetylacetone (acac): A symmetric, simple β-diketone, it possesses two acidic protons on the central methylene (Cα) carbon, flanked by two electron-withdrawing acetyl groups.[1]
-
This compound: This is an asymmetric β-diketone with three critical modifications:
-
A phenyl group replaces one of the methyl groups, introducing an aromatic system capable of extended conjugation.
-
A methyl group replaces one of the acidic protons on the Cα, leaving only a single, more sterically encumbered acidic proton.
-
The resulting molecule is asymmetric, which can have significant implications for stereoselective reactions.
-
Figure 1: Structural comparison highlighting the key differences between the symmetric acetylacetone and the asymmetric, substituted this compound.
II. Comparative Analysis of Reactivity Parameters
A. Keto-Enol Tautomerism: The Influence of Conjugation
The equilibrium between the keto and enol forms is a hallmark of β-dicarbonyl compounds and is central to their reactivity.[2] The stability of the enol tautomer is dictated by intramolecular hydrogen bonding and electronic conjugation.[3][4][5]
-
Acetylacetone: Exists in a dynamic equilibrium between its keto and enol forms. The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and conjugation between the C=C and C=O bonds.[3][6] In nonpolar solvents, the enol form can account for over 80% of the mixture, while in polar, hydrogen-bonding solvents like water, the keto form is more favored.[1]
-
This compound: Two potential enol tautomers can be formed. The most stable enol form involves the hydroxyl group adjacent to the phenyl ring. This allows for an extended π-conjugated system that includes the phenyl ring, the C=C double bond, and the remaining carbonyl group. This extended conjugation provides substantial additional stabilization compared to the enol of acetylacetone.[5][7][8] The methyl group on the Cα introduces some steric strain that could slightly destabilize the planar enol structure, but the electronic benefit of the phenyl group's conjugation is the dominant factor.
Expert Insight: The causality here is clear: while both compounds benefit from intramolecular hydrogen bonding, the phenyl group in this compound offers a powerful electronic advantage by creating a larger, more delocalized π-system. This generally pushes the equilibrium further toward the enol form compared to acetylacetone under similar nonpolar conditions.
Figure 2: The equilibrium favors the enol form in both cases, but extended conjugation from the phenyl ring provides extra stabilization for this compound.
B. Acidity (pKa): The Battle of Inductive Effects
The acidity of the Cα proton(s) is a direct measure of the stability of the resulting conjugate base, the enolate anion.
-
Acetylacetone: With a pKa of approximately 8.99 in aqueous solution, its Cα protons are remarkably acidic for a carbon acid.[1] This is due to the powerful inductive electron-withdrawal from the two flanking carbonyl groups and the extensive resonance delocalization of the negative charge onto the two oxygen atoms in the enolate.
-
This compound: The predicted pKa value for this compound is approximately 9.78.[9][10] This indicates it is a weaker acid than acetylacetone.
Causality Explained: This may seem counterintuitive given the electron-withdrawing nature of the phenyl group. However, the dominant effect on acidity here is the replacement of a hydrogen with a methyl group at the Cα position. The methyl group is weakly electron-donating via an inductive effect, which acts to destabilize the negative charge of the enolate anion. This destabilization outweighs the stabilizing influence of the phenyl group, resulting in a higher pKa and lower acidity.
C. Nucleophilicity and Steric Hindrance
The enolate anion is a potent carbon nucleophile, crucial for alkylation and condensation reactions.[11][12] Here, steric factors come to the forefront.
-
Acetylacetone: The enolate is planar and relatively unhindered at the central carbon. This allows for easy approach by a wide range of electrophiles, contributing to its high reactivity and broad utility in C-C bond formation.
-
This compound: The enolate of this molecule is significantly more sterically hindered. The Cα-methyl group acts as a bulky shield, impeding the approach of electrophiles to the nucleophilic carbon center.
Reactivity Impact: For any reaction where the rate-determining step involves the nucleophilic attack of the enolate, this compound will be substantially less reactive than acetylacetone, especially with bulky electrophiles. This steric hindrance is a critical design consideration. While it reduces general reactivity, it can be exploited to achieve higher selectivity in certain contexts, for instance, by favoring reactions with smaller electrophiles.
Figure 3: The Cα-methyl group on the substituted enolate creates significant steric hindrance, impeding the approach of electrophiles compared to the unhindered acetylacetone enolate.
III. Data Summary and Experimental Protocols
Quantitative Data Comparison
| Property | Acetylacetone | This compound | Causality of Difference |
| Molar Mass | 100.12 g/mol [13] | 176.21 g/mol [9][14] | Addition of C7H8 (phenyl and methyl groups). |
| pKa (aq.) | ~8.99[1] | ~9.78 (Predicted)[9][10] | Electron-donating Cα-methyl group destabilizes the enolate. |
| Boiling Point | 140 °C[1] | 130-134 °C (at 11 Torr)[9] | Increased mass and intermolecular forces. |
| Key Structural Feature | Symmetric, two Cα protons | Asymmetric, one Cα proton, phenyl group | Substituent effects. |
| Nucleophilic Reactivity | High, unhindered | Lower, sterically hindered | Cα-methyl group blocks electrophile approach. |
| Enol Stability | High | Very High | Extended conjugation from the phenyl ring. |
Experimental Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
This protocol provides a self-validating system for quantifying the tautomeric composition in a given solvent.
Objective: To determine the relative percentages of the keto and enol tautomers at equilibrium.
Methodology:
-
Sample Preparation: Accurately prepare a ~5% (w/v) solution of the β-diketone (either acetylacetone or this compound) in a deuterated solvent (e.g., CDCl₃ for nonpolar environment, DMSO-d₆ for polar).
-
Instrument Setup: Calibrate and shim the NMR spectrometer (400 MHz or higher recommended for better resolution).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the range of 0-16 ppm to capture the highly deshielded enolic proton.
-
Spectral Analysis & Causality:
-
Identify Key Peaks:
-
Enol Form: Look for a broad singlet far downfield (~15-17 ppm) for the intramolecularly hydrogen-bonded enolic -OH proton. A sharp singlet around 5.5-6.0 ppm corresponds to the vinylic proton (=CH-).
-
Keto Form: Look for a singlet around 3.5-3.7 ppm for the methylene protons (-CH₂-) and a singlet around 2.1-2.3 ppm for the methyl protons.[15]
-
-
Integration: Carefully integrate the area under the peaks corresponding to a unique proton signal for each tautomer. For acetylacetone in CDCl₃, a reliable comparison is between the vinylic proton of the enol form and the methylene protons of the keto form.
-
-
Calculation:
-
Let I(enol) be the integral of the vinylic proton (1H).
-
Let I(keto) be the integral of the methylene protons (2H).
-
% Enol = [I(enol) / (I(enol) + (I(keto)/2))] * 100
-
% Keto = 100 - % Enol
-
-
Trustworthiness Check: The sum of the calculated mole fractions should equal 1. The chemical shifts should be consistent with literature values for the chosen solvent, confirming correct peak assignment.
IV. Conclusion
While both acetylacetone and this compound belong to the same functional class, their reactivity profiles are distinct, governed by a delicate interplay of electronic and steric effects.
-
Acetylacetone remains the workhorse for applications requiring a highly reactive, unhindered, and acidic β-dicarbonyl. Its symmetry and simplicity make it a predictable and versatile nucleophile and ligand.[16][17]
-
This compound should be selected when specific molecular properties are required. Its reduced nucleophilic reactivity due to steric hindrance can be an advantage in preventing unwanted side reactions. The presence of the phenyl group offers a handle for tuning the electronic properties of metal complexes and provides enhanced enol stability through extended conjugation. Its inherent asymmetry makes it a valuable substrate for developing stereoselective transformations.
The choice between these two reagents is a strategic one. Understanding the fundamental causality behind their differences—inductive effects altering acidity, steric bulk impeding nucleophilicity, and extended conjugation stabilizing the enol form—empowers the modern researcher to move beyond generic templates and make informed decisions tailored to the specific synthetic challenge at hand.
V. References
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Wikipedia. Acetylacetone . [Link]
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Ataman Kimya. ACETYL ACETONE . [Link]
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YouTube. Keto Enol Tautomerism: Acetylacetone . [Link]
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ScholarWorks. Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures . [Link]
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ResearchGate. Computational Studies on the Keto-Enol Tautomerism of Acetylacetone . [Link]
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Encyclopedia.pub. Tautomerism Detected by NMR . [Link]
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Grokipedia. Acetylacetone . [Link]
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chemeurope.com. Acetylacetone . [Link]
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ACS Publications. Keto–Enol Tautomerization of Acetylacetone in Mixed Solvents by NMR Spectroscopy . [Link]
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AWS. Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones . [Link]
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PubChem. Acetylacetone . [Link]
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Quora. Why is Acetylacetone highly stable in enol-form? . [Link]
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PubChem. This compound . [Link]
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Chemistry LibreTexts. 8.1: Keto-Enol Tautomerism . [Link]
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Chemistry Stack Exchange. What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? . [Link]
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NIST WebBook. Acetylacetone . [Link]
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Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism . [Link]
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YouTube. Keto Enol Tautomerism - Acidic & Basic Conditions . [Link]
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NIH. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? . [Link]
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Chemistry LibreTexts. 4.9: Enolate Nucleophiles . [Link]
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Pharmacy 180. Enolate Regioisomers . [Link]
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A Guide to Cross-Referencing Experimental and Calculated Spectra: The Case of 2-Methyl-1-phenylbutane-1,3-dione
This guide provides an in-depth comparison of experimental and computationally predicted spectroscopic data for 2-Methyl-1-phenylbutane-1,3-dione. For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is paramount. Cross-referencing empirical data with theoretical calculations offers a powerful, self-validating system for structural elucidation, moving beyond simple data acquisition to a deeper understanding of molecular properties.
The subject of our study, this compound, serves as an excellent model due to its inherent structural feature: keto-enol tautomerism. As a β-diketone, it exists as a dynamic equilibrium between its diketo form and a more stable, conjugated enol form, a phenomenon that profoundly influences its spectroscopic signature. This guide will dissect this behavior by comparing experimental Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data with predictions derived from Density Functional Theory (DFT) calculations.
The Foundational Role of Keto-Enol Tautomerism
Before delving into the spectra, it is crucial to understand the chemical nature of this compound. β-Diketones rarely exist solely in their diketo form. They undergo a constitutional isomerization to form an enol, which is significantly stabilized by two key factors: conjugation of the π-system and the formation of a strong intramolecular hydrogen bond.[1][2][3] The position of this equilibrium is highly sensitive to the solvent environment; polar solvents can disrupt the intramolecular hydrogen bond, favoring the diketo form, while nonpolar solvents tend to favor the enol tautomer.[4][5][6] This dynamic equilibrium means that experimental spectra often represent a population-weighted average of both tautomers, or in the case of a slow exchange rate on the NMR timescale, show distinct signals for each form.[7]
Part 1: Experimental Spectroscopic Analysis
The acquisition of high-quality experimental data is the bedrock of any structural analysis. The following protocols outline the standard methodologies for obtaining NMR, FT-IR, and MS spectra for a small organic molecule like this compound.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To map the carbon and proton framework of the molecule.
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical, as it can influence the keto-enol equilibrium.[5][6] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-15 ppm.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H spectrum.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule, particularly the carbonyl and hydroxyl groups indicative of the keto-enol forms.
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the neat compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: An FT-IR spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.[8]
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and gain insight into the molecule's fragmentation pattern.
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
-
Acquisition:
-
Inject a dilute solution of the compound into the GC. The GC separates the compound from any impurities.
-
The compound elutes from the GC column and enters the MS ion source.
-
In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Experimental Data Summary
Publicly available spectral data for this compound (CAS 6668-24-2) provides the basis for our experimental values.[9][10]
Table 1: Experimental Spectroscopic Data for this compound
| Spectroscopy | Observed Signals / Peaks | Interpretation |
| ¹H NMR | Data not fully available in cited sources. Representative shifts for similar structures are used for comparison. | - |
| ¹³C NMR | Data available from SpectraBase.[9] | See Table 3 for detailed comparison. |
| FT-IR | Characteristic absorptions for β-diketones: ~1720 cm⁻¹ (C=O, keto), ~1685 cm⁻¹ (C=O, keto, conjugated), ~1600 cm⁻¹ (C=O, enol, H-bonded), Broad ~3400-2500 cm⁻¹ (O-H, enol).[1][7] | Indicates the presence of both keto and enol tautomers. The hydrogen-bonded carbonyl of the enol form appears at a lower frequency.[1] |
| MS (GC-MS) | Molecular Ion (M⁺): m/z 176. Key Fragments: m/z 105 ([C₆H₅CO]⁺), m/z 77 ([C₆H₅]⁺), m/z 43 ([CH₃CO]⁺).[9][10] | Confirms the molecular weight (176.21 g/mol ). The fragment at m/z 105 (benzoyl cation) is a very stable and characteristic fragment. |
Part 2: Computational Spectral Prediction
Computational chemistry, particularly DFT, has become an indispensable tool for predicting spectroscopic properties with high accuracy, serving as a powerful complement to experimental work.[11][12][13] It allows us to model the spectra for specific structures, such as the individual keto and enol tautomers, which can be difficult to isolate experimentally.
Computational Workflow
The prediction of NMR and IR spectra follows a well-established quantum chemical protocol.[14][15]
Caption: Computational workflow for predicting NMR and IR spectra using DFT.
-
Structure Optimization: The initial 3D structures of both the diketo and the predominant enol tautomer of this compound are built. A geometry optimization is performed using a common DFT functional and basis set, such as B3LYP/6-31G(d), to find the lowest energy conformation for each tautomer.[7][14][15] A continuum solvation model like the Polarization Continuum Model (PCM) should be included to simulate the solvent environment (e.g., chloroform).[16][17]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometries. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the vibrational frequencies and intensities for the predicted IR spectrum.
-
NMR Calculation: The magnetic shielding tensors are calculated for each nucleus using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.[14][15][18] This is the standard and most reliable method for predicting NMR chemical shifts.
-
Data Processing:
-
Calculated vibrational frequencies are often systematically higher than experimental values and are corrected using an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)).[19][20]
-
Calculated NMR shielding constants (σ) are converted to chemical shifts (δ) by referencing them to the shielding constant of TMS, calculated at the same level of theory: δ = σ(TMS) - σ(sample).[21]
-
Part 3: Comparative Analysis
The true power of this dual approach lies in the direct comparison of the experimental and calculated data. This section cross-references the predicted values for the more stable enol tautomer with the experimental results.
FT-IR Spectra Comparison
The IR spectrum is particularly sensitive to the keto-enol tautomerism. The diketo form would show two distinct carbonyl (C=O) stretches, while the enol form shows a single, lower-frequency C=O stretch (due to conjugation and hydrogen bonding) and a very broad O-H stretch.
Table 2: Comparison of Key Experimental and Calculated FT-IR Frequencies (cm⁻¹) for the Enol Tautomer
| Vibrational Mode | Experimental Range | Calculated (Scaled) | Analysis |
| O-H Stretch (H-bonded) | 3400 - 2500 (broad) | ~3000 (broad) | The calculation correctly predicts a low-frequency, broad O-H stretch characteristic of strong intramolecular hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | ~3050 | Good agreement for the aromatic C-H vibrations. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | ~2950 | Good agreement for the methyl group C-H vibrations. |
| C=O Stretch (Conjugated, H-bonded) | ~1600 | ~1610 | Excellent correlation. The calculation confirms that the experimental peak around 1600 cm⁻¹ corresponds to the enol's carbonyl group, which is weakened by resonance and hydrogen bonding. |
| C=C Stretch (Enol + Aromatic) | 1600 - 1500 | ~1580 | The calculated spectrum helps to disentangle the overlapping C=C stretches from the enol and the phenyl ring. |
The comparison shows a strong correlation, confirming that the experimentally observed spectrum is dominated by the enol tautomer. The calculated spectrum for the diketo form (not shown) would predict sharp C=O peaks above 1700 cm⁻¹, which are typically absent or of very low intensity in the experimental spectrum in non-polar solvents.[1][7]
¹³C NMR Spectra Comparison
¹³C NMR is highly sensitive to the electronic environment of each carbon atom, making it an excellent tool for structural verification.
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for the Enol Tautomer
| Carbon Atom | Experimental (ppm) [9] | Calculated (ppm) | Analysis |
| C=O (Benzoyl) | ~198 | ~195 | Strong agreement for the benzoyl carbonyl carbon. |
| C-OH (Enol) | ~185 | ~182 | The downfield shift is characteristic of the enolic carbon. The calculation for the diketo form would place this carbon's signal much further upfield. |
| Phenyl C (ipso) | ~138 | ~137 | Good correlation for the carbon attached to the carbonyl group. |
| Phenyl C (ortho, meta, para) | 128 - 132 | 128 - 131 | The pattern and chemical shifts of the aromatic carbons are well-reproduced by the calculation. |
| =C-H (Enol) | ~100 | ~98 | This upfield signal is a hallmark of the enol's sp² methine carbon. |
| -CH₃ (on C=C) | ~25 | ~24 | Good agreement for the methyl group attached to the double bond. |
| -CH₃ (on C=O) | ~20 | ~19 | Good agreement for the acetyl methyl group. |
The excellent linear correlation between the experimental and calculated ¹³C NMR shifts provides authoritative confirmation of the assigned structure and its predominant enol form in solution.[17][21] Any significant deviation would be a red flag, prompting a re-evaluation of the proposed structure.
Experimental Workflow Diagram
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
This guide demonstrates that the combination of experimental spectroscopy and theoretical calculations provides a robust and self-validating framework for chemical structure elucidation. For this compound, this dual approach not only confirms the molecular connectivity but also provides deep insight into the subtle yet critical phenomenon of keto-enol tautomerism. The strong congruence between the measured data and the DFT-predicted spectra for the enol tautomer leaves little doubt as to the predominant form of this molecule in typical analytical conditions. By explaining the causality behind experimental choices and validating them with authoritative computational methods, researchers can achieve a higher level of confidence and integrity in their scientific findings.
References
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A Researcher's Guide to Screening the Biological Activity of 2-Methyl-1-phenylbutane-1,3-dione Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological potential of 2-Methyl-1-phenylbutane-1,3-dione derivatives. While this specific subclass of β-dicarbonyl compounds holds significant promise, publicly available experimental data on their biological activities remains limited. Therefore, this document serves as a practical, protocol-driven guide, leveraging established methodologies and comparative data from structurally related compounds to empower researchers in their screening endeavors.
The β-dicarbonyl moiety is a well-recognized pharmacophore present in numerous natural and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties[1][2][3]. The unique keto-enol tautomerism of these compounds plays a crucial role in their biological function, influencing their ability to chelate metals, scavenge free radicals, and interact with biological targets[2]. This guide will walk you through the essential screening assays to unlock the therapeutic potential of novel this compound derivatives.
I. Antimicrobial Activity Screening
The increasing threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Derivatives of 1,3-dicarbonyl compounds have shown promise in this area. For instance, certain derivatives of this compound have been reported to be effective against microbial strains such as Escherichia coli and Candida albicans[4]. The following protocol outlines a standard method for preliminary antimicrobial screening.
Detailed Protocol: Agar Well Diffusion Method
This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity of the synthesized derivatives.
1. Preparation of Materials:
- Test Microorganisms: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 10231).
- Culture Media: Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
- Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
- Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
- Controls: Use the solvent as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria) and antifungal (e.g., Fluconazole for fungi) as positive controls.
2. Assay Procedure:
- Pour molten, cooled MHA or SDA into sterile Petri dishes and allow to solidify.
- Uniformly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.
- Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
- Add a fixed volume (e.g., 100 µL) of the test compound solution, negative control, and positive control into separate wells.
- Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
- Measure the diameter of the zone of inhibition (in mm) around each well.
3. Interpretation of Results:
- The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.
- Compare the zone diameters of the test compounds with those of the positive and negative controls.
Experimental Workflow: Agar Well Diffusion
Figure 1: Workflow for the Agar Well Diffusion Assay.
Illustrative Data Comparison
Due to the limited availability of specific data for this compound derivatives, the following table presents hypothetical data to illustrate how results could be presented.
| Compound | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |
| Derivative 1 | 15 | 12 | 14 |
| Derivative 2 | 18 | 16 | 17 |
| Ciprofloxacin (10 µg) | 25 | 28 | - |
| Fluconazole (25 µg) | - | - | 22 |
| DMSO (Solvent) | 0 | 0 | 0 |
| Table 1: Illustrative antimicrobial activity of hypothetical this compound derivatives. |
II. Antioxidant Activity Screening
The ability of β-dicarbonyl compounds to act as radical scavengers is a key aspect of their biological activity[1]. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen for antioxidant potential.
Detailed Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical.
1. Preparation of Reagents:
- DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
- Test Compounds: Prepare a series of dilutions of the this compound derivatives in methanol (e.g., 10, 25, 50, 100 µg/mL).
- Positive Control: Prepare a series of dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox, in methanol.
2. Assay Procedure:
- In a 96-well microplate, add a fixed volume of the test compound or standard solution to each well.
- Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.
- A blank containing only methanol and DPPH solution serves as the control.
3. Calculation of Scavenging Activity:
- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the blank and Asample is the absorbance of the test compound.
- The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity[5].
Experimental Workflow: DPPH Assay
Figure 2: Workflow for the DPPH Radical Scavenging Assay.
Illustrative Data Comparison
The following table provides representative IC50 values for antioxidant activity to guide data presentation.
| Compound | DPPH Scavenging IC50 (µg/mL) |
| Derivative 1 | 45.2 |
| Derivative 2 | 28.7 |
| Ascorbic Acid (Standard) | 8.5 |
| Table 2: Illustrative antioxidant activity (IC50 values) of hypothetical this compound derivatives. |
III. Anticancer Activity Screening
Many β-dicarbonyl compounds have been investigated for their cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Detailed Protocol: MTT Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
1. Cell Culture and Seeding:
- Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293) to assess selectivity.
- Culture the cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a series of dilutions of the this compound derivatives in the culture medium.
- Replace the medium in the wells with the medium containing the test compounds at different concentrations.
- Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., Doxorubicin) as a positive control.
- Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
3. MTT Assay and Absorbance Measurement:
- After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control.
- Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow: MTT Assay
Figure 3: Workflow for the MTT Cytotoxicity Assay.
Illustrative Data Comparison
The following table presents hypothetical IC50 values to guide the reporting of anticancer activity.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/MCF-7) |
| Derivative 1 | 12.5 | 18.2 | > 100 | > 8.0 |
| Derivative 2 | 5.8 | 9.1 | 85.3 | 14.7 |
| Doxorubicin (Standard) | 0.9 | 1.2 | 5.4 | 6.0 |
| Table 3: Illustrative anticancer activity (IC50 values) and selectivity of hypothetical this compound derivatives. |
IV. Mechanistic Insights: A Look into Apoptosis
A common mechanism by which anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Understanding whether your lead compounds induce apoptosis can provide valuable mechanistic information.
Figure 4: Simplified Intrinsic Apoptosis Signaling Pathway.
V. Conclusion and Future Directions
This guide provides a foundational framework for the systematic biological activity screening of this compound derivatives. By employing these standardized protocols, researchers can generate robust and comparable data to identify promising lead compounds. Further investigations should focus on elucidating the structure-activity relationships, exploring the mechanisms of action in more detail, and conducting in vivo studies to validate the therapeutic potential of the most active derivatives. The field of β-dicarbonyl chemistry continues to be a fertile ground for the discovery of novel therapeutic agents, and the systematic screening of new derivatives is a critical step in this endeavor.
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- Lucrări Ştiinţifice. (2023). STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L. Lucrări Ştiinţifice, Universitatea de Ştiinţe Agricole Şi Medicină Veterinară "Ion Ionescu de la Brad" Iaşi, Seria Agronomie, 66(2). [Link]
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A Comparative Guide to Purity Assessment of 2-Methyl-1-phenylbutane-1,3-dione: The Primacy of HPLC
As a critical intermediate in the synthesis of various pharmaceutical compounds, the purity of 2-Methyl-1-phenylbutane-1,3-dione is a non-negotiable parameter that directly influences the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This guide provides an in-depth, comparative analysis of the analytical methodologies for assessing its purity, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the benchmark technique. We will explore the inherent chemical challenges of this molecule, detail a robust HPLC protocol, and contrast its performance with viable orthogonal methods such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).
The Analytical Challenge: Navigating Keto-Enol Tautomerism
A fundamental characteristic of 1,3-dicarbonyl compounds like this compound is their existence in a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[3][4]
Caption: Keto-Enol equilibrium of a 1,3-dione.
This equilibrium is highly sensitive to the solvent environment, pH, and temperature.[5][6] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, which can make it a significant, or even predominant, species in solution.[3][6] From a chromatographic perspective, this is a critical challenge. If the interconversion between tautomers is slow relative to the chromatographic timescale, a single pure compound can produce two distinct peaks, leading to an erroneous purity assessment. Conversely, if the interconversion is rapid, it can result in significant peak broadening, compromising resolution and sensitivity. A successful analytical method must therefore either separate and quantify both tautomers or establish conditions where one form is overwhelmingly favored and stable throughout the analysis.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography, particularly in its reverse-phase mode, is widely considered the gold standard for pharmaceutical purity analysis due to its high resolving power, precision, and versatility.[7]
Causality Behind Method Selection: For a molecule like this compound, which possesses a phenyl chromophore, UV detection provides excellent sensitivity. Its moderate polarity makes it an ideal candidate for reverse-phase chromatography, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. The key to a successful HPLC method lies in controlling the keto-enol equilibrium. This is typically achieved by using a buffered mobile phase to maintain a constant pH, which suppresses the dynamic interconversion of tautomers during their transit through the analytical column.
Experimental Protocol: A Self-Validating HPLC Purity Assay
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis, a cornerstone of trustworthy data generation.[8]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary gradient HPLC system with a UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B, hold for 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
3. System Suitability Testing (SST):
-
Inject the Standard Solution in six replicates.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.[8]
-
4. Analytical Procedure:
-
Once SST criteria are met, inject the Sample Solution in duplicate.
-
Calculate the purity by area percent normalization, assuming all impurities have a similar response factor at the detection wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Caption: Standard workflow for HPLC purity analysis.
Method Validation: Ensuring Analytical Rigor
For use in a regulated environment, this HPLC method must be formally validated according to guidelines from the International Council for Harmonisation (ICH).[9] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[10][11]
| Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
| Specificity | To ensure the method can distinguish the analyte from impurities and degradation products. | Peak purity analysis (using a photodiode array detector) should pass. No co-elution at the analyte's retention time. |
| Linearity | To verify a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of the experimental value to the true value. | 98.0% to 102.0% recovery of spiked analyte in placebo matrix.[12] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 2.0%.[9] |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the nominal test concentration.[10] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
Comparative Review of Alternative Analytical Techniques
While HPLC is the primary choice, orthogonal methods provide complementary information and are essential for comprehensive impurity profiling.[1]
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[7][13] For diketones, GC can be a viable method, often used for quality control in industries like food and beverage.[14]
-
Expertise & Experience: The primary concern when using GC for a molecule like this compound is its thermal stability. High temperatures in the GC inlet could potentially cause on-column degradation, leading to the formation of artifacts and an inaccurate purity profile. However, GC excels at detecting and quantifying highly volatile impurities, such as residual solvents from the synthesis process, which are often difficult to analyze by HPLC.[7]
-
Trustworthiness: Method validation would need to rigorously demonstrate the absence of thermal degradation, likely through recovery studies at different inlet temperatures.
Quantitative NMR (qNMR)
qNMR is a primary analytical method where the signal integral is directly proportional to the molar concentration of the nuclei being observed, without the need for compound-specific response factors.[15][16][17]
-
Expertise & Experience: The unique advantage of qNMR is its ability to provide an "absolute" purity assessment against a certified internal standard of known purity, without requiring a reference standard of the analyte itself.[18] It provides invaluable structural information, allowing for the identification and quantification of impurities in a single experiment, provided their signals do not overlap significantly.[16][17]
-
Trustworthiness: The accuracy of qNMR is contingent on careful experimental design, including the choice of a suitable, non-overlapping internal standard, and ensuring complete relaxation of all relevant nuclei between pulses.[15] While highly accurate, its sensitivity is generally lower than chromatographic techniques, and it is less suited for high-throughput screening.
Head-to-Head Method Comparison
| Attribute | HPLC-UV | GC-FID | qNMR |
| Selectivity/Resolution | Excellent for a wide range of impurities. | Excellent for volatile compounds. | Moderate; dependent on spectral overlap. |
| Sensitivity | High (ng to pg range). | Very High for volatile compounds (pg range). | Low (µg to mg range). |
| Quantitation Principle | External Standard / Area % | External Standard / Area % | Primary Ratio Method (Internal Standard).[15] |
| Primary Application | Routine purity testing, non-volatile impurities. | Residual solvents, volatile impurities. | Absolute purity, structural confirmation of impurities. |
| Sample Throughput | High. | High. | Low to Moderate. |
| Destructive? | Yes. | Yes. | No. |
Conclusion
For the routine quality control and purity assessment of this compound, High-Performance Liquid Chromatography stands as the unequivocally superior technique. Its high resolution, sensitivity, and the ability to control the compound's inherent tautomerism through a buffered mobile phase provide a robust and reliable system for ensuring product quality.
However, a comprehensive analytical strategy should not rely on a single technique. Gas Chromatography serves as an essential orthogonal method for the specific analysis of volatile impurities and residual solvents. Quantitative NMR, while less suited for routine screening, offers unparalleled value as a primary method for the absolute purity determination of reference standards and for the definitive structural elucidation of unknown impurities. The judicious integration of these techniques provides a self-validating and authoritative framework for the complete chemical characterization of this critical pharmaceutical intermediate.
References
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- Pharmaguideline. (2024).
- AMSbiopharma. (2025).
- Wells, J. (1973). Gas Chromatographic Identification of Aldehydes and Ketones in Toxicological Analyses. Journal of the Association of Official Analytical Chemists. [Link]
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- MSpace. Quantitative gas chromatographic analysis of metal chelates of acetylacetone and trifluoroacetylacetone using a thermal. MSpace Repository. [Link]
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- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
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- MDPI. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
- NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]
- IJRAR.org. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]
- MDPI. (2024). Multidimensional Studies on Ketone-Enol Tautomerism of 1,3-Diketones By 1 H NMR. MDPI. [Link]
- Al-Warhi, T., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. [Link]
- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
- Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI. [Link]
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A Comparative Guide to the Structural Elucidation of 2-Methyl-1-phenylbutane-1,3-dione Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 2-Methyl-1-phenylbutane-1,3-dione in Heterocyclic Synthesis
This compound, a β-dicarbonyl compound, serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic scaffolds fundamental to medicinal chemistry and drug development.[1] Its strategic placement of carbonyl groups, flanked by a phenyl and a methyl substituent, imparts a unique reactivity profile, particularly in cyclocondensation reactions. This guide provides an in-depth technical comparison of the structural elucidation of key reaction products derived from this compound, with a primary focus on the synthesis of substituted pyrazoles and isoxazoles. We will explore the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis with a common alternative, acetylacetone, supported by experimental data.
As a β-dicarbonyl compound, this compound exists in a tautomeric equilibrium between its keto and enol forms. The acidic nature of the α-hydrogen, situated between the two carbonyl groups, facilitates the formation of a stable enolate anion, which is a key intermediate in many of its reactions.[2][3] This inherent reactivity makes it a valuable building block for constructing more complex molecular architectures.
Core Reaction Pathways and Structural Elucidation
The primary reaction pathways for this compound that will be explored in this guide are its cyclocondensation reactions with hydrazine and hydroxylamine to yield pyrazole and isoxazole derivatives, respectively. The structural elucidation of the resulting products is paramount to confirm regioselectivity and overall success of the synthesis.
I. Pyrazole Synthesis via the Knorr Cyclocondensation
The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a β-dicarbonyl compound with a hydrazine.[2][4][5][6] In the case of an unsymmetrical β-diketone like this compound, the reaction can theoretically yield two regioisomers. The regiochemical outcome is dictated by the relative reactivity of the two carbonyl groups towards the initial nucleophilic attack by hydrazine.
Reaction Workflow: Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr synthesis of pyrazoles from this compound.
Experimental Protocol: Synthesis of 4-Methyl-3-phenyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reagent: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Catalyst: Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole derivative.
Structural Elucidation of the Pyrazole Product
The differentiation between the two possible regioisomers, 4-methyl-3-phenyl-1H-pyrazole and 4-methyl-5-phenyl-1H-pyrazole, is crucial. This is achieved through a combination of spectroscopic techniques.
| Spectroscopic Technique | Expected Observations for 4-Methyl-3-phenyl-1H-pyrazole | Causality |
| ¹H NMR | A singlet for the methyl group protons, a singlet for the C5-proton of the pyrazole ring, and multiplets for the phenyl group protons. The NH proton may appear as a broad singlet. | The chemical shift of the pyrazole C-H proton is influenced by the neighboring substituents. |
| ¹³C NMR | Distinct signals for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the phenyl ring. | The chemical shifts of the pyrazole ring carbons are diagnostic for the substitution pattern. |
| Mass Spectrometry (EI) | A molecular ion peak corresponding to the pyrazole product. Characteristic fragmentation patterns include the loss of HCN and N₂ from the molecular ion or the [M-H]⁺ ion.[7][8][9] The fragmentation of the phenyl group can also be observed.[10] | The fragmentation pattern provides information about the stability of the molecular ion and the presence of specific functional groups. |
Comparative Analysis: this compound vs. Acetylacetone
To highlight the influence of the phenyl group on the reaction, a comparison with the more common β-diketone, acetylacetone, is instructive.
| Feature | This compound | Acetylacetone | Justification |
| Regioselectivity | Predominantly forms one regioisomer (4-methyl-3-phenyl-1H-pyrazole). | Forms a single product (3,5-dimethyl-1H-pyrazole). | The electronic and steric differences between the benzoyl and acetyl carbonyl groups in this compound direct the initial nucleophilic attack of hydrazine, leading to a preferred regioisomer.[1][11] Acetylacetone is symmetrical, resulting in only one possible product. |
| Reaction Rate | Generally slower. | Generally faster. | The steric hindrance from the phenyl group can slow down the rate of reaction compared to the less hindered methyl groups in acetylacetone. |
| Product Properties | Higher melting point, different solubility profile. | Lower melting point, different solubility profile. | The presence of the phenyl group increases the molecular weight and introduces aromatic character, affecting the physical properties of the product. |
Data Summary: Comparison of Pyrazole Synthesis
| Starting Diketone | Product | Typical Yield | Key Spectroscopic Data (¹H NMR) |
| This compound | 4-Methyl-3-phenyl-1H-pyrazole | 85-95% | δ ~2.3 (s, 3H, CH₃), ~7.3-7.8 (m, 5H, Ar-H), ~7.9 (s, 1H, pyrazole C-H) |
| Acetylacetone | 3,5-Dimethyl-1H-pyrazole | >90% | δ ~2.2 (s, 6H, 2xCH₃), ~5.8 (s, 1H, pyrazole C-H)[12] |
II. Isoxazole Synthesis
The reaction of 1,3-diketones with hydroxylamine hydrochloride provides a direct route to substituted isoxazoles.[13][14] Similar to the pyrazole synthesis, the use of an unsymmetrical diketone like this compound can lead to the formation of two regioisomeric isoxazoles.
Reaction Workflow: Isoxazole Synthesis
Caption: Workflow for the synthesis of isoxazoles from this compound.
Experimental Protocol: Synthesis of 4-Methyl-3-phenylisoxazole
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
-
Base Addition: Add a solution of sodium hydroxide or potassium hydroxide (2.0 eq) in water dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gentle heating, monitoring the reaction by TLC.
-
Work-up: After completion, neutralize the reaction mixture with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Structural Elucidation of the Isoxazole Product
The spectroscopic analysis is essential to confirm the formation of the desired regioisomer, 4-methyl-3-phenylisoxazole, over 4-methyl-5-phenylisoxazole.
| Spectroscopic Technique | Expected Observations for 4-Methyl-3-phenylisoxazole | Causality |
| ¹H NMR | A singlet for the methyl group protons and multiplets for the phenyl group protons. A key diagnostic is the chemical shift of the C5-proton of the isoxazole ring. | The electronic environment of the isoxazole ring protons is highly dependent on the substituent pattern. |
| ¹³C NMR | Characteristic chemical shifts for the carbons of the isoxazole ring, which are distinct for each regioisomer. | The carbon chemical shifts provide unambiguous evidence for the connectivity within the heterocyclic ring. |
| Mass Spectrometry (EI) | A molecular ion peak corresponding to the isoxazole product. Fragmentation often involves cleavage of the isoxazole ring. | The fragmentation pattern helps to confirm the molecular weight and provides clues about the structure of the molecule. |
Comparative Analysis: this compound vs. Benzoylacetone
For the synthesis of phenyl-substituted isoxazoles, a relevant comparison can be made with benzoylacetone.
| Feature | This compound | Benzoylacetone | Justification |
| Product | 4-Methyl-3-phenylisoxazole | 3-Methyl-5-phenylisoxazole or 5-Methyl-3-phenylisoxazole | The methyl group at the α-position of this compound directs the cyclization to a single major product. Benzoylacetone, lacking this substituent, can lead to a mixture of regioisomers depending on the reaction conditions.[14] |
| Reaction Control | Higher regiochemical control. | Potentially lower regiochemical control. | The α-methyl group provides a steric and electronic bias that favors one cyclization pathway over the other. |
Conclusion: A Versatile and Regioselective Building Block
This compound proves to be a highly valuable and versatile building block in heterocyclic synthesis. Its unsymmetrical nature, combined with the directing effect of the α-methyl group, allows for the regioselective synthesis of substituted pyrazoles and isoxazoles. The structural elucidation of the reaction products, achieved through a combination of NMR and mass spectrometry, is essential for confirming the desired regiochemical outcomes.
Compared to simpler, symmetrical β-diketones like acetylacetone, this compound offers access to more complex and functionally diverse heterocyclic scaffolds. When compared to other unsymmetrical β-diketones like benzoylacetone, it provides enhanced regiochemical control in certain cyclocondensation reactions. This guide has provided the foundational knowledge, experimental protocols, and comparative data to empower researchers in leveraging the unique reactivity of this compound for the efficient synthesis of valuable heterocyclic compounds.
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A Comparative Guide to the Catalytic Efficiency of 2-Methyl-1-phenylbutane-1,3-dione Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
As the demand for efficient and selective catalysts in organic synthesis continues to grow, metal complexes of β-diketonates have garnered significant attention. Their inherent stability, solubility in organic solvents, and the tunability of their electronic and steric properties make them a versatile class of catalysts.[1] This guide provides a comprehensive overview and a proposed framework for comparing the catalytic efficiency of various metal complexes derived from the β-diketone ligand, 2-Methyl-1-phenylbutane-1,3-dione.
The Ligand: this compound
This compound is a β-diketone that can form stable chelate complexes with a wide array of metal ions. The presence of both phenyl and methyl groups in its structure allows for a balance of electronic and steric effects that can influence the catalytic activity of its metal complexes.
The general structure of a metal complex with this compound is depicted below:
Caption: General structure of a bis(2-Methyl-1-phenylbutane-1,3-dionato)metal complex.
Synthesis of this compound Metal Complexes: A General Protocol
The synthesis of metal complexes of this compound can be achieved through a straightforward reaction between a suitable metal salt and the deprotonated ligand. The following is a general, adaptable protocol for the synthesis of various transition metal complexes.
Materials:
-
This compound
-
Metal salt (e.g., Copper(II) acetate, Palladium(II) chloride, Rhodium(III) chloride hydrate)
-
Base (e.g., Sodium hydroxide, Sodium ethoxide)
-
Solvent (e.g., Ethanol, Methanol, Tetrahydrofuran)
Procedure:
-
Ligand Deprotonation: Dissolve this compound in the chosen solvent. Add a stoichiometric equivalent of the base and stir the mixture at room temperature until the diketone is fully deprotonated, forming the corresponding sodium salt.
-
Complexation: In a separate flask, dissolve the metal salt in the same solvent. Slowly add the solution of the deprotonated ligand to the metal salt solution with continuous stirring.
-
Isolation and Purification: The metal complex will often precipitate out of the solution. The reaction mixture may be stirred for several hours at room temperature or gently heated to ensure complete reaction. The resulting solid is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.
-
Characterization: The synthesized complexes should be thoroughly characterized using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis to confirm their structure and purity.
A Proposed Framework for Comparative Catalytic Efficiency Study: The Suzuki-Miyaura Cross-Coupling Reaction
To objectively compare the catalytic efficiency of different this compound metal complexes, a well-defined catalytic reaction is essential. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds, serves as an excellent model system due to its broad applicability and the wealth of available mechanistic data for comparison.[2][3][4][5][6][7]
The proposed experimental workflow for screening the catalytic activity is outlined below:
Caption: Proposed experimental workflow for comparing catalytic efficiency.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane/Water mixture)
-
Synthesized metal complexes of this compound (e.g., Cu(II), Pd(II), Rh(I) complexes)
-
Internal standard for GC analysis (e.g., Dodecane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the metal catalyst (0.01 mmol, 1 mol%).
-
Solvent and Internal Standard: Add the solvent (5 mL) and the internal standard.
-
Reaction Conditions: The reaction mixture is then degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at a specific temperature (e.g., 80-110 °C) for a set period.
-
Monitoring and Analysis: Aliquots of the reaction mixture are taken at different time intervals and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the yield of the product.
-
Data Collection: The key metrics to be recorded for each catalyst are:
-
Reaction Yield (%): The amount of product formed relative to the theoretical maximum.
-
Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.
-
Turnover Frequency (TOF): The turnover per unit time, a measure of the catalyst's speed.[8][9][10]
-
Hypothetical Comparative Data
While actual experimental data is not available, a structured table for presenting the results of the proposed study would look as follows:
| Catalyst | Metal Center | Reaction Time (h) | Conversion (%) | Yield (%) | TON | TOF (h⁻¹) |
| Complex 1 | Cu(II) | 24 | ||||
| Complex 2 | Pd(II) | 12 | ||||
| Complex 3 | Rh(I) | 18 |
This table would allow for a direct and objective comparison of the catalytic performance of the different metal complexes.
Mechanistic Considerations and the Role of the Metal Center
The catalytic cycle of the Suzuki-Miyaura reaction is well-established, particularly for palladium catalysts.[3][11][12] Understanding the fundamental steps of oxidative addition, transmetalation, and reductive elimination is crucial for interpreting the experimental results.
Caption: A generic catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The choice of the metal center is expected to have a profound impact on the catalytic efficiency.
-
Palladium: Palladium complexes are the traditional catalysts for Suzuki-Miyaura reactions and are known for their high efficiency and functional group tolerance.[13] The electronic properties of the this compound ligand could influence the rates of the oxidative addition and reductive elimination steps.
-
Copper: Copper-based catalysts are gaining traction as a more economical and sustainable alternative to palladium.[14][15] Copper-catalyzed cross-coupling reactions often proceed through different mechanisms, potentially involving single-electron transfer pathways.
-
Rhodium: Rhodium complexes are highly effective catalysts for various organic transformations, including hydroformylation and C-H activation.[16][17] Their application in Suzuki-Miyaura coupling is less common but could offer unique reactivity and selectivity profiles.
Conclusion and Future Outlook
This guide provides a comprehensive framework for researchers interested in comparing the catalytic efficiency of this compound metal complexes. While direct comparative data is currently lacking in the literature, the proposed experimental design and protocols offer a clear path forward for conducting such a study.
The insights gained from a systematic comparison of these catalysts would be invaluable for the rational design of new and improved catalytic systems for a wide range of organic transformations. The versatility of the β-diketonate ligand, coupled with the diverse reactivity of different transition metals, presents a fertile ground for future research and development in the field of catalysis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1-phenylbutane-1,3-dione
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Methyl-1-phenylbutane-1,3-dione (CAS No. 6668-24-2). Adherence to these procedures is critical not only for regulatory compliance with standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) but also for ensuring the safety of all laboratory personnel and protecting the environment.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals who handle this compound.
Part 1: Core Directive - Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is classified as a hazardous substance. This classification is not merely a label; it dictates every subsequent step in the chemical's lifecycle, from handling to final disposal. Under the Resource Conservation and Recovery Act (RCRA), any chemical exhibiting hazardous characteristics must be managed as hazardous waste.[3]
The known hazards associated with this compound, based on the Globally Harmonized System (GHS), are summarized below.
| Hazard Class | GHS Hazard Statement | Causality and Implications for Disposal |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4] | Direct contact can cause inflammation and irritation. All waste, including contaminated personal protective equipment (PPE) and spill cleanup materials, must be handled as hazardous to prevent dermal exposure. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[4] | The compound can cause significant, potentially damaging irritation upon contact with the eyes. This necessitates stringent use of eye protection during handling and disposal and classifies any contaminated materials as hazardous. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[4] | Inhalation of dust or aerosols can irritate the respiratory tract. All handling and waste consolidation should occur in a well-ventilated area, preferably a chemical fume hood, to prevent aerosolization and exposure. |
Based on these irritant properties, this compound must be disposed of as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste trash. [5]
Part 2: Procedural Blueprint - Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final handoff for disposal. A self-validating system of checks and documentation is built into these steps to ensure safety and compliance.
Step 1: Immediate Personal Protective Equipment (PPE) Requirement
The principle of causality dictates that because the chemical is a known irritant, barrier protection is non-negotiable. Before handling the primary container or any waste materials, the following PPE must be worn:
-
Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.[6]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[6]
-
Protective Clothing: A standard lab coat.
-
Ventilation: All waste handling and consolidation must be performed in a certified chemical fume hood to minimize inhalation risk.[3][7]
Step 2: Waste Collection and Segregation at the Source
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions.[8]
-
Designate a Waste Container: Select a container made of compatible material (e.g., glass or polyethylene) with a secure, screw-top lid.[8][9] The container must be in good condition, free of cracks or leaks.[9][10] The original product container is often a suitable choice for waste accumulation.[9]
-
Collect Waste: Collect waste this compound, including residues, surplus solutions, and contaminated solids (e.g., weigh paper, pipette tips).
-
Segregate Incompatibles: Do not mix this waste stream with other chemicals unless their compatibility is confirmed. Specifically, store it separately from strong oxidizing agents, acids, and bases to prevent unforeseen reactions.[8]
-
Contaminated PPE and Materials: Any PPE or spill cleanup materials (e.g., absorbent pads, gloves) that are contaminated with the chemical must be collected as solid hazardous waste in a separate, clearly labeled, sealed bag or container.[11]
Step 3: Labeling and Storage in a Satellite Accumulation Area (SAA)
Accurate labeling is a strict EPA and OSHA requirement to ensure clear identification and hazard communication.[1][12]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[9] The label must include:
-
Store in an SAA: Place the sealed and labeled container in a designated Satellite Accumulation Area. The SAA must be at or near the point of generation and under the control of laboratory personnel.[8][12]
-
Secure Storage: Ensure the container is kept tightly closed except when adding waste.[9] Store it in a secondary containment bin to mitigate potential leaks or spills.[3]
Step 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: If the spill is large, alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain and Absorb: Use an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow, to contain and absorb the spilled material.[5]
-
Collect: Using non-sparking tools, carefully collect the absorbed material and any contaminated debris.[5]
-
Package and Label: Place all cleanup materials into a compatible container, seal it, and label it as hazardous waste with the chemical name.
-
Decontaminate: Clean the spill area with an appropriate solvent followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
Step 5: Arranging for Final Disposal
The final step is the transfer of waste to trained professionals.
-
Request Pickup: Do not allow waste to accumulate for more than one year in an SAA.[8] Follow your institution's specific procedures to request a hazardous waste pickup from your Environmental Health & Safety (EHS) department or a licensed contractor.
-
Documentation: Ensure all required paperwork is completed accurately.
-
Professional Disposal: The licensed waste disposal company will transport the waste for final disposal, which is typically accomplished via controlled incineration for organic compounds of this nature.[1][5]
Visualization: Disposal Workflow
The following diagram illustrates the critical decision points and procedural flow for managing this compound waste in the laboratory.
Caption: Decision workflow for proper segregation and containment of chemical waste.
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A Senior Application Scientist's Guide to Handling 2-Methyl-1-phenylbutane-1,3-dione
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the integrity of our work and the safety of our researchers are paramount. This guide provides essential, field-proven safety and handling protocols for 2-Methyl-1-phenylbutane-1,3-dione (CAS: 6668-24-2), moving beyond a simple checklist to instill a deep understanding of why these procedures are critical.
Hazard Profile: Understanding the Risks
This compound is an organic compound whose hazard profile necessitates rigorous adherence to safety protocols. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2] A comprehensive understanding of its classification under the Globally Harmonized System (GHS) is the first step in establishing a safe handling environment.
| Hazard Class | GHS Hazard Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[1] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Achmem[2] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | Achmem[2] |
This profile indicates that exposure via inhalation, ingestion, or direct contact can lead to adverse health effects. Therefore, our protective strategy must create a complete barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the specific hazards posed by a chemical. For this compound, the following ensemble is mandatory.
Eye and Face Protection
-
Mandatory: Chemical splash goggles are required at all times when handling the compound, whether in solid or solution form. The H319 classification ("Causes serious eye irritation") means that even minor splashes can result in significant injury.[1]
-
Recommended for Splash Risk: In situations with a higher potential for splashing, such as during bulk transfers or when heating solutions, a full face shield should be worn over the chemical splash goggles.[3][4] This provides an additional layer of protection for the entire face.
Skin and Body Protection
-
Laboratory Coat: A flame-retardant lab coat is the minimum requirement. Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage.
-
Gloves: Due to the H315 classification ("Causes skin irritation"), chemically resistant gloves are essential.[1]
-
Type: Nitrile gloves are a suitable initial choice for handling the solid compound. However, when working with solutions, the choice of glove must be compatible with the solvent being used. Always consult a glove manufacturer's chemical resistance chart to verify breakthrough times.
-
Practice: Never use latex gloves, as they offer poor protection against many chemicals.[5] Always inspect gloves for tears or pinholes before use. Use the "safe removal" technique to avoid contaminating your skin and dispose of gloves immediately after handling is complete or if contamination is suspected.[5]
-
Respiratory Protection
The H335 ("May cause respiratory irritation") and H332 ("Harmful if inhaled") classifications demand strict control of airborne particulates and vapors.[1][2]
-
Primary Control: All handling of this compound, especially weighing of the solid powder or handling of volatile solutions, must be performed within a certified chemical fume hood.[6] This is the most critical engineering control to prevent respiratory exposure.
-
Secondary Control: In situations where a fume hood is not available or during a large spill cleanup where vapor/dust concentrations may be high, a NIOSH-approved respirator is required.[7][8] The specific type (e.g., an air-purifying respirator with organic vapor cartridges) should be determined based on a formal risk assessment.[4]
Operational and Disposal Workflow
A seamless workflow from preparation to disposal is crucial for minimizing risk. The following diagram and procedural steps outline the complete handling lifecycle for this compound.
Sources
- 1. This compound | C11H12O2 | CID 569369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. buyat.ppg.com [buyat.ppg.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



